molecular formula C24H54OSn2 B142050 bis(Tributyltin)oxide CAS No. 56-35-9

bis(Tributyltin)oxide

Cat. No.: B142050
CAS No.: 56-35-9
M. Wt: 308.1 g/mol
InChI Key: APQHKWPGGHMYKJ-UHFFFAOYSA-N
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Description

Tributyltin oxide is an inorganic molecular entity.
Bis(tributyltin) oxide appears as clear pale yellow liquid. Toxic by skin absorption or inhalation of vapors. Used as a bactericide, fungicide and chemical intermediate.

Properties

IUPAC Name

tributyl(tributylstannyloxy)stannane
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InChI

InChI=1S/6C4H9.O.2Sn/c6*1-3-4-2;;;/h6*1,3-4H2,2H3;;;
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InChI Key

APQHKWPGGHMYKJ-UHFFFAOYSA-N
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Canonical SMILES

CCCC[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)CCCC
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Molecular Formula

C24H54OSn2
Record name BIS(TRIBUTYLTIN) OXIDE
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DSSTOX Substance ID

DTXSID9020166
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Molecular Weight

596.1 g/mol
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Physical Description

Bis(tributyltin) oxide appears as clear pale yellow liquid. Toxic by skin absorption or inhalation of vapors. Used as a bactericide, fungicide and chemical intermediate., Yellow liquid; [HSDB], LIQUID.
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Record name Bis(tri-n-butyltin)oxide
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Boiling Point

356 °F at 2 mmHg (NTP, 1992), 180 °C at 2 mm Hg., 180 °C
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Flash Point

greater than 200 °F (NTP, 1992), >212 °F (100 °C) (closed cup), 190 °C c.c.
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992), 0.1% in hot water., Less than 20 ppm in water at 20 °C., Miscible with organic solvents., Water solubility of 4 mg/l at pH 7.0 and 20 °C., The solubility of bis(tributyltin) oxide in water ranges from <1 to >100 mg/liter, depending on temperature and pH. Bis(tributyltin) oxide is soluble in lipids and very soluble in a number of organic solvents (e.g., ethanol, ether, halogenated hydrocarbons)., Solubility in water, mg/l at 20 °C: 71.2 (poor)
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Density

1.17 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.17 g/cu cm @ 25 °C, Relative density (water = 1): 1.17 (20 °C)
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Vapor Pressure

0.0000075 [mmHg], Much less than 1 mm Hg at 20 °C., Vapor pressure, Pa at 20 °C: 0.001
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Color/Form

Slightly yellow liquid.

CAS No.

56-35-9
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Melting Point

45 °C
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Foundational & Exploratory

bis(tributyltin)oxide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bis(tributyltin)oxide: Chemical Properties, Structure, and Biological Interactions

Abstract

This compound (TBTO), with the chemical formula C24H54OSn2, is an organotin compound recognized for its potent biocidal properties. Historically, its primary application was as an antifouling agent in marine paints, a use that has been largely curtailed due to significant environmental toxicity.[1] Today, it is primarily used as a wood preservative and fungicide.[2] This document provides a comprehensive technical overview of TBTO, detailing its chemical structure, physical properties, synthesis, and analytical methodologies. Furthermore, it explores its toxicological profile and mechanisms of action, providing crucial information for researchers, scientists, and professionals in drug development and environmental science.

Chemical Structure and Identification

This compound is an organometallic compound characterized by a central oxygen atom bonded to two tin atoms, each of which is covalently bonded to three n-butyl groups.[3] The preferred IUPAC name for this compound is Hexabutyldistannoxane.[4]

  • Chemical Formula : C24H54OSn2[4]

  • Molecular Weight : 596.1 g/mol [5]

  • CAS Number : 56-35-9[4]

  • SMILES : CCCC--INVALID-LINK--(CCCC)O--INVALID-LINK--(CCCC)CCCC[5]

  • Synonyms : TBTO, Hexabutyldistannoxane, Tributyltin oxide, Oxybis(tributylstannane)[4][5]

Physical and Chemical Properties

TBTO is a colorless to pale yellow, viscous liquid at room temperature.[4][6] It is characterized by high solubility in organic solvents and very low solubility in water.[4] The compound is sensitive to air and moisture and is considered combustible.[2][6]

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[4][5]
Melting Point -45 °C[4][6]
Boiling Point 180 °C at 2 mmHg[4][5][6]
Density 1.17 g/mL at 25 °C[4][6]
Vapor Pressure <0.01 mmHg at 25 °C[6][7]
Water Solubility <1 to >100 mg/L (pH and temp. dependent); approx. 20 ppm[3][4][5]
Solubility in Organic Solvents Miscible with ethanol, ether, and halogenated hydrocarbons[3][5]
Log P (Octanol/Water Partition Coeff.) 3.19 - 3.84[3][5]
Refractive Index n20/D 1.486[2][6]
Flash Point >110 °C (>230 °F)[6][7]

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for synthesizing TBTO involves the hydrolysis of tri-n-butyltin chloride with an aqueous base.[8]

Experimental Protocol:

  • Reaction Setup : A four-necked flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Base Addition : 385 g of a 20% aqueous sodium hydroxide (B78521) solution is added to the flask and heated to 50°C.

  • Reactant Addition : 200 g of tri-n-butyltin chloride is added dropwise to the heated base solution over a period of 30 minutes.

  • Reaction : The mixture is allowed to react at 50°C for one hour.

  • Phase Separation : After the reaction, the mixture is allowed to stand, which results in its separation into an organic phase (containing the product) and an aqueous phase. The separation can be difficult due to the formation of an emulsion.[8]

  • Purification : A filter aid, such as acid clay, may be added to the organic phase, which is then filtered. The resulting filtrate is washed with water.

  • Isolation : The final organic phase is collected and dehydrated under reduced pressure to yield this compound. Purity is typically determined by titration. This process can yield purities of over 96%.[8]

Analytical Determination

The determination of TBTO, particularly at trace levels in environmental or biological samples, requires sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a highly effective method.[9]

Experimental Protocol: GC-MS with On-line Hydride Derivatization This method is used for determining residual TBTO in drug substances.[9]

  • Sample Preparation : The drug substance is extracted to isolate the TBTO.

  • Derivatization : An on-line hydride generation is performed. A small amount of solid sodium borohydride (B1222165) is placed in the GC injection port. When the sample is injected, the TBTO is converted to tributyltin hydride.[9]

  • Gas Chromatography : The derivatized sample is analyzed using a DB-5 HT column (15 m x 0.25 mm i.d.). A typical temperature program runs from 100°C to 160°C at a rate of 15°C/min.[9]

  • Mass Spectrometry : The mass spectrometer is set to monitor a mass range of 165-185 amu. The unique isotopic pattern of tin allows for definitive confirmation of its presence in any chromatographic peaks.[9]

  • Quantification : This method demonstrates quantitative and linear results for TBTO levels between 1 and 100 ppm, with a limit of detection around 1 ppm.[9]

Other analytical methods include atomic absorption spectroscopy, which can be used to determine TBTO concentrations in air samples collected on glass fiber filters.[10]

Biological Activity and Toxicological Profile

TBTO is a highly toxic compound with a range of biological effects. It is a potent skin irritant, an immunosuppressive agent, and a neurotoxin.[11] Its use as a biocide stems from its broad toxicity to fungi, mollusks, bacteria, and algae.[2] The toxicity of TBTO has led to a worldwide ban on its use in marine anti-biofouling paints by the International Maritime Organization.

Mechanism of Action

The toxic effects of TBTO are multifaceted. Its immunosuppressive activity is linked to the induction of apoptosis (programmed cell death) in thymocytes, the cells of the thymus gland.[3] Its neurotoxic effects are believed to result from the impairment of key enzymes and the depletion of certain neurotransmitters.[11] Studies in rats have shown that TBTO administration leads to a decrease in monoamine oxidase (MAO) activity in the liver and brain, and a significant reduction in GABA and dopamine (B1211576) levels in the brain.[11]

TBTO_Toxicity_Pathway exposure Exposure to This compound (TBTO) absorption Absorption and Distribution (Liver, Kidney, Brain) exposure->absorption immuno Immunotoxicity absorption->immuno neuro Neurotoxicity absorption->neuro apoptosis Induction of Apoptosis in Thymocytes immuno->apoptosis enzyme Inhibition of Monoamine Oxidase (MAO) neuro->enzyme neurotransmitter Depletion of GABA and Dopamine neuro->neurotransmitter immunosuppression Immunosuppression apoptosis->immunosuppression cns_effects Central Nervous System Dysfunction enzyme->cns_effects neurotransmitter->cns_effects

Caption: Toxicological pathway of this compound.

Quantitative Toxicity Data

TBTO is classified as moderately to highly toxic to mammals through acute exposure.[11] It is extremely hazardous to aquatic organisms.[3]

MetricSpeciesValueSource(s)
Oral LD50 Rat87 - 193 mg/kg[12][11][13]
Inhalation LC50 Rat0.06 mg/L (4 hours)[12]
Dermal LD50 Rabbit>300 mg/kg[12]
Fish 96-hr LC50 Freshwater & Marine6.9 - 24 ppb[12]
Crustacean 48/96-hr LC50 Freshwater & Marine1.7 - 9.1 ppb[12]
Mollusk 48/96-hr EC50 -0.3 - 1.0 ppb[12]
Bioconcentration Factor (BCF) -Up to 10,000[12][13]

Applications

Despite its toxicity, TBTO has specific industrial applications:

  • Wood Preservation : It is widely used to protect timber and millwork from fungal and insect attacks.[2]

  • Fungicide/Bactericide : It acts as a fungicide in some paints and textiles and as a bactericide in industrial water systems.[11]

  • Chemical Intermediate : It is employed in the synthesis of other organotin compounds and organic molecules like α,β-unsaturated methyl ketones.[14]

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols.

  • Hazards : Toxic if swallowed, inhaled, or in contact with skin.[13] It is corrosive and causes severe skin burns and irreversible eye damage.[12] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged exposure.[1]

  • Personal Protective Equipment (PPE) : When handling TBTO, appropriate PPE, including gloves, faceshields, goggles, and a suitable respirator, must be worn.[7]

  • Environmental Precautions : TBTO is very toxic to aquatic life with long-lasting effects.[1][13] Discharge into the environment must be strictly avoided.[12] It is considered a severe marine pollutant and a Substance of Very High Concern (SVHC) by the EU.

References

An In-depth Technical Guide on the Synthesis of Bis(tributyltin) Oxide for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a common and reliable method for the synthesis of bis(tributyltin) oxide (TBTO), a versatile organotin compound. The information presented herein is intended to support research and development activities by providing clear experimental protocols, quantitative data, and visual representations of the synthesis process.

Overview of Synthesis

The most prevalent and straightforward method for synthesizing bis(tributyltin) oxide is through the hydrolysis of tributyltin chloride.[1][2] This reaction is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521).[3] The process involves the conversion of the organotin halide into the corresponding oxide, with the formation of a salt as a byproduct.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of bis(tributyltin) oxide via the hydrolysis of tributyltin chloride.

ParameterValueReference
Starting Material Tributyltin Chloride[3]
Reagent 20% Aqueous Sodium Hydroxide[3]
Reaction Temperature 50 °C[3]
Reaction Time 1 hour[3]
Yield 92%[3]
Purity 96.3% (by HCl titration)[3]
Appearance Colorless to pale yellow liquid[1][4]
Density 1.17 g/mL[4][5]
Boiling Point 180 °C @ 2 mmHg[4][5]
Molecular Formula C₂₄H₅₄OSn₂[5]
Molecular Weight 596.08 g/mol [5]

Experimental Protocol

This section details the experimental procedure for the synthesis of bis(tributyltin) oxide from tributyltin chloride.

Materials:

  • Tributyltin chloride

  • 20% aqueous sodium hydroxide solution

  • Acid clay (as a filter aid)

  • Water (for washing)

Equipment:

  • Four-necked flask

  • Stirrer

  • Thermometer

  • Reflux condenser

  • Apparatus for vacuum filtration

  • Separatory funnel

  • Apparatus for dehydration under reduced pressure

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 385 g of a 20% aqueous sodium hydroxide solution.[3]

  • Heating: Heat the sodium hydroxide solution to 50 °C.[3]

  • Addition of Starting Material: While maintaining the temperature at 50 °C, slowly add 200 g of tributyltin chloride dropwise over a period of 30 minutes.[3]

  • Reaction: Allow the reaction to proceed at 50 °C for one hour with continuous stirring.[3]

  • Phase Separation: After the reaction is complete, allow the mixture to stand. It will separate into two phases: a turbid organic phase and an aqueous phase.[3]

  • Filtration: Due to the potential for an indistinct interface, filtration is necessary. Add 5 g of acid clay as a filter aid to the organic phase and perform vacuum filtration.[3]

  • Washing: Transfer the filtrate to a separatory funnel and wash with 100 g of water.[3]

  • Isolation and Dehydration: Separate the organic phase and dehydrate it under reduced pressure to obtain the final product, bis(tributyltin) oxide.[3]

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Synthesis_Pathway TBTCl 2 (C₄H₉)₃SnCl Tributyltin Chloride TBTO [(C₄H₉)₃Sn]₂O Bis(tributyltin) Oxide TBTCl->TBTO NaOH 2 NaOH Sodium Hydroxide NaOH->TBTO NaCl 2 NaCl Sodium Chloride H2O H₂O Water

Caption: Chemical reaction for the synthesis of bis(tributyltin) oxide.

Experimental_Workflow start Start reactants Charge flask with 20% NaOH solution start->reactants heat Heat to 50 °C reactants->heat add_tbtcl Add Tributyltin Chloride (30 min) heat->add_tbtcl react React for 1 hour at 50 °C add_tbtcl->react phase_sep Allow phases to separate react->phase_sep filter Filter organic phase with acid clay phase_sep->filter wash Wash with water filter->wash isolate Isolate and dehydrate organic phase wash->isolate product Bis(tributyltin) Oxide isolate->product

Caption: Step-by-step experimental workflow for TBTO synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(tributyltin) oxide (TBTO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tributyltin) oxide (TBTO), an organotin compound, has been historically utilized as a potent biocide, particularly as a fungicide and molluscicide in antifouling paints and wood preservatives.[1][2][3] Despite its efficacy, significant environmental and toxicological concerns have led to restrictions on its use.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of TBTO, detailed experimental protocols for their determination, and an exploration of the key signaling pathways affected by this compound. All quantitative data are summarized in structured tables for ease of reference, and complex biological and experimental processes are visualized using diagrams generated with Graphviz (DOT language).

Physical and Chemical Properties

TBTO is a colorless to pale yellow, viscous liquid at room temperature with a characteristic odor.[1][4][5] It is poorly soluble in water but exhibits high solubility in organic solvents.[1][2][3][6] The purity of commercial TBTO is typically above 96%. The primary impurities found in commercial-grade TBTO are dibutyltin (B87310) derivatives, with smaller amounts of tetrabutyltin (B32133) and other trialkyltin compounds.

Quantitative Data Summary

The physical and chemical properties of TBTO are summarized in the tables below. Data has been compiled from various sources to provide a comprehensive overview.

Table 1: General and Physical Properties of TBTO

PropertyValueReferences
Chemical Formula C₂₄H₅₄OSn₂[1][2][3][4]
Molar Mass 596.11 g/mol [1][4]
Appearance Colorless to pale yellow viscous liquid[1][2]
Melting Point -45 °C[1][2][3]
Boiling Point 180 °C at 2 mmHg[1][2][3]
Density 1.17 g/mL at 25 °C[1][2]
Vapor Pressure <0.01 mmHg at 25 °C[1]
Refractive Index n20/D 1.486[1]

Table 2: Solubility and Partition Coefficient of TBTO

PropertyValueReferences
Water Solubility 20 ppm (mg/L)[1][2][3]
Solubility in Organic Solvents Highly soluble[1][2][6]
log P (Octanol-Water Partition Coefficient) 3.19 - 4.05[1][6]

Experimental Protocols

This section provides detailed methodologies for determining key physical and chemical properties of TBTO, as well as protocols for investigating its biological effects.

Determination of Water Solubility (Shake-Flask Method, adapted from OECD Guideline 105)

This protocol describes a method for determining the water solubility of TBTO, a substance with low aqueous solubility.

  • Preparation of the Test Solution:

    • Add an excess amount of TBTO to a flask containing distilled water. The amount of TBTO should be sufficient to form a saturated solution with a visible excess of the substance.

    • Seal the flask to prevent evaporation.

  • Equilibration:

    • Place the flask in a constant temperature shaker bath set at 20 ± 0.5 °C.

    • Agitate the flask for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the mixture to stand at the test temperature for at least 24 hours to allow for phase separation.

    • Carefully transfer an aliquot of the aqueous phase for analysis, ensuring no undissolved TBTO is included. Centrifugation at the test temperature can be used to aid separation.

  • Analysis:

    • Analyze the concentration of TBTO in the aqueous sample using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) after appropriate extraction and derivatization.

    • Perform at least three independent determinations.

Determination of Octanol-Water Partition Coefficient (Slow-Stirring Method, adapted from OECD Guideline 123)

This method is suitable for highly hydrophobic substances like TBTO.

  • Preparation:

    • Saturate n-octanol with water and water with n-octanol at the test temperature (25 °C).

    • Prepare a stock solution of TBTO in the water-saturated n-octanol.

  • Equilibration:

    • In a thermostated stirred reactor, combine the TBTO solution in n-octanol with the n-octanol-saturated water.

    • Stir the mixture slowly to avoid the formation of an emulsion. The stirring should be vigorous enough to ensure mixing but gentle enough to maintain a flat interface between the two phases.

    • Equilibrate for a sufficient time (e.g., 48 hours or more), periodically sampling both phases to determine when equilibrium is reached.

  • Phase Separation and Analysis:

    • After equilibration, stop stirring and allow the phases to separate completely.

    • Take samples from both the n-octanol and water phases.

    • Determine the concentration of TBTO in each phase using a suitable analytical method like GC-MS.

  • Calculation:

    • The partition coefficient (P_ow) is calculated as the ratio of the concentration of TBTO in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as log P_ow.

Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)
  • Instrument Setup:

    • Calibrate the thermogravimetric analyzer for temperature and mass.

    • Set the desired atmosphere (e.g., inert nitrogen or oxidizing air).

  • Sample Preparation:

    • Accurately weigh a small amount of TBTO (5-10 mg) into a TGA pan.

  • Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

    • Continuously record the sample mass as a function of temperature.

  • Data Interpretation:

    • The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition or volatilization, thus providing information on the thermal stability of TBTO.

In Vitro Toxicity Assessment: Cell Viability Assay

This protocol outlines a general procedure to assess the cytotoxicity of TBTO on a selected cell line (e.g., Jurkat cells).

  • Cell Culture and Seeding:

    • Culture the chosen cell line under standard conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • TBTO Treatment:

    • Prepare a stock solution of TBTO in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the cell culture medium.

    • Expose the cells to different concentrations of TBTO for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO).

  • Viability Measurement (e.g., using MTT or XTT assay):

    • Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each TBTO concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of TBTO that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

TBTO is known to exert its toxic effects by interfering with several critical cellular signaling pathways, leading to immunosuppression, cytotoxicity, and endocrine disruption. The primary targets include the mTOR, AMPK, and MAPK signaling pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. TBTO has been shown to inhibit the mTOR pathway, leading to a decrease in protein synthesis and cell cycle arrest.

mTOR_Pathway TBTO's Impact on the mTOR Signaling Pathway TBTO TBTO mTORC1 mTORC1 TBTO->mTORC1 Inhibits S6K1 p70S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: TBTO inhibits the mTORC1 complex, leading to reduced protein synthesis and cell growth.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a cellular energy sensor. TBTO can activate AMPK, which in turn can lead to the inhibition of anabolic pathways and the activation of catabolic pathways, ultimately contributing to cellular stress and apoptosis.

AMPK_Pathway TBTO's Activation of the AMPK Signaling Pathway TBTO TBTO Cellular_Stress Cellular Stress (e.g., decreased ATP) TBTO->Cellular_Stress AMPK AMPK Cellular_Stress->AMPK Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic_Pathways Catabolic_Pathways Catabolic Pathways (e.g., Autophagy) AMPK->Catabolic_Pathways

Caption: TBTO induces cellular stress, activating AMPK, which inhibits anabolic and activates catabolic pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. TBTO has been shown to activate components of the MAPK pathway, such as p38 and JNK, which are associated with stress responses and apoptosis.

MAPK_Pathway TBTO's Influence on the MAPK Signaling Pathway TBTO TBTO Cellular_Stress Cellular Stress TBTO->Cellular_Stress MAPKKK MAPKKK (e.g., ASK1) Cellular_Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_JNK p38 / JNK MAPKK->p38_JNK Apoptosis Apoptosis p38_JNK->Apoptosis Inflammation Inflammation p38_JNK->Inflammation

Caption: TBTO-induced cellular stress activates the MAPK cascade, leading to apoptosis and inflammation.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying the effects of TBTO.

General In Vitro Toxicity Workflow

Toxicity_Workflow General In Vitro Toxicity Testing Workflow for TBTO cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Jurkat, HepG2) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding TBTO_Prep TBTO Preparation (Stock & Dilutions) Treatment TBTO Treatment (Dose-response) TBTO_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation Viability_Assay Cell Viability Assay (MTT / XTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis

Caption: A standard workflow for assessing the in vitro cytotoxicity of TBTO.

Western Blot Workflow for Signaling Pathway Analysis

Western_Blot_Workflow Workflow for Western Blot Analysis of TBTO-Treated Cells Cell_Treatment Cell Treatment with TBTO Cell_Lysis Cell Lysis & Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-mTOR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis

Caption: A typical workflow for analyzing changes in protein expression and phosphorylation after TBTO treatment.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of TBTO, along with standardized protocols for their determination. Furthermore, the guide has elucidated the key signaling pathways—mTOR, AMPK, and MAPK—that are significantly impacted by TBTO, contributing to its toxicological profile. The provided diagrams offer a clear visualization of these complex interactions and experimental procedures. This comprehensive resource is intended to support researchers, scientists, and drug development professionals in their work related to organotin compounds, facilitating a deeper understanding of their properties and biological effects. Given the environmental persistence and toxicity of TBTO, continued research into its mechanisms of action and potential remediation strategies remains a critical area of investigation.

References

An In-depth Technical Guide to the Solubility of Bis(tributyltin)oxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bis(tributyltin)oxide (TBTO) in various organic solvents. Due to its nature as an organometallic compound, understanding its solubility is crucial for its application in synthesis, formulation, and various industrial processes. This document compiles available solubility data, details a robust experimental protocol for solubility determination, and provides a visual workflow for clarity.

Core Topic: this compound (TBTO) Solubility

This compound is a colorless to pale yellow liquid organotin compound.[1] Its solubility profile is a critical parameter for its use as a biocide, fungicide, and chemical intermediate.[1] While it is poorly soluble in water, it exhibits high solubility in a wide range of organic solvents.[1]

Quantitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data.

Solvent FamilySpecific SolventQualitative SolubilityReference(s)
Alcohols EthanolMiscible[1][2]
MethanolSlightly Soluble[3]
Ethers Diethyl EtherMiscible[1]
Halogenated Alkanes ChloroformSoluble[2][3]
Halogenated Hydrocarbons (general)Very Soluble[1]
DichloromethaneSoluble[2]
Aromatic Hydrocarbons BenzeneSoluble[2]
TolueneSoluble[2]

Experimental Protocol for Determining Solubility of this compound in Organic Solvents

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on established principles of solubility testing for organic compounds.

Objective: To determine the saturation solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

  • This compound (purity ≥ 95%)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent and TBTO)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., MS, FID)

  • Analytical balance

  • Glass vials with screw caps

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study may be needed to determine the time to reach equilibrium.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow undissolved material to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a chemically compatible syringe filter to remove any suspended particles. This step is critical to ensure only the dissolved TBTO is measured.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

  • Analytical Quantification:

    • Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.

    • Develop a suitable analytical method using HPLC or GC to quantify the concentration of TBTO. The choice of method will depend on the volatility and thermal stability of TBTO and the solvent used.

    • Generate a calibration curve by analyzing the standard solutions.

    • Analyze the diluted, filtered sample to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of TBTO in the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Preparation cluster_analysis Analysis and Calculation prep1 Add excess TBTO to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 prep4 Equilibrate at constant temperature with agitation prep3->prep4 sampling1 Allow undissolved TBTO to settle prep4->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter supernatant sampling2->sampling3 sampling4 Dilute sample sampling3->sampling4 analysis3 Analyze diluted sample sampling4->analysis3 analysis1 Prepare standard solutions analysis2 Generate calibration curve (HPLC/GC) analysis1->analysis2 analysis4 Calculate original concentration analysis2->analysis4 analysis3->analysis4 result Solubility Determined analysis4->result

Caption: Workflow for determining TBTO solubility in organic solvents.

References

An In-depth Technical Guide to the Degradation Pathways of Bis(tributyltin) oxide in Seawater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of bis(tributyltin) oxide (TBTO) in marine environments. TBTO, a primary component in historical anti-fouling paints, persists as a significant environmental contaminant. Understanding its degradation is crucial for environmental risk assessment and the development of remediation strategies. This document details the biotic and abiotic degradation processes, presents quantitative data in a structured format, outlines key experimental protocols, and provides visual representations of the degradation pathways and experimental workflows.

Introduction to Bis(tributyltin) oxide (TBTO)

Bis(tributyltin) oxide is an organotin compound that was extensively used as a biocide in anti-fouling paints for marine vessels.[1] Its primary function was to prevent the growth of marine organisms on ship hulls.[2] When TBTO leaches into seawater, it hydrolyzes to form tributyltin (TBT) species.[3] The toxicity of TBT to non-target marine organisms, even at very low concentrations, has led to a global ban on its use in anti-fouling paints.[1][2] Despite the ban, TBT and its degradation products continue to be detected in marine sediments and waters, posing a long-term threat to aquatic ecosystems.[2][4]

In seawater, TBTO exists as a mixture of tributyltin species, including the tributyltin cation (TBT+), tributyltin chloride (TBTCl), tributyltin hydroxide (B78521) (TBT-OH), and tributyltin carbonate. The speciation is dependent on the pH of the seawater.[3] The degradation of these TBT species occurs through both biotic and abiotic pathways, leading to the formation of less toxic dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and finally, inorganic tin.[5][6]

Degradation Pathways of TBTO in Seawater

The degradation of TBTO in seawater is a complex process involving multiple pathways, which can be broadly categorized as abiotic and biotic.

Abiotic degradation of TBT in seawater primarily occurs through hydrolysis and photodegradation.

  • Hydrolysis: Studies have shown that the hydrolysis of the butyl groups from the tin atom occurs very slowly under normal environmental pH and temperature conditions.[7] While TBTO itself rapidly hydrolyzes to TBT cations and other TBT species upon contact with seawater, the subsequent cleavage of the tin-carbon bond via hydrolysis is not a significant degradation pathway.[3]

  • Photodegradation: Photolysis, or the breakdown of compounds by light, is a more significant abiotic degradation pathway for TBT in the water column.[5] Exposure to ultraviolet (UV) radiation can accelerate the sequential dealkylation of TBT to DBT and MBT.[8] The photolytic half-life of butyltins can range from 18 to over 89 days, depending on environmental conditions such as water clarity and light intensity.[5] The concentration of TBT in the surface microlayer of the sea may enhance the rate of photolytic breakdown.[5] One study demonstrated that under UV irradiation, a near-complete degradation (99.8%) of TBT in water was achieved within 30 minutes in a photocatalytic experiment, while photolysis alone accounted for about 10% degradation under the same conditions.[9][10]

Biotic degradation, primarily mediated by microorganisms, is considered the major pathway for the removal of TBT from the aquatic environment.[8][11] A variety of marine bacteria, microalgae, and fungi have been shown to degrade TBT.[8]

The primary mechanism of biotic degradation is a sequential dealkylation process, where butyl groups are progressively cleaved from the tin atom.[5][6] This process reduces the toxicity of the organotin compound with each step.[8] The degradation proceeds as follows:

Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin (Sn)

Several bacterial genera, including Pseudomonas, Alcaligenes, Vibrio, and Bacillus, have been identified as being capable of degrading TBT.[11][12] Some bacteria can utilize TBT as a carbon source.[6] The rate of biodegradation is influenced by several factors, including the density and type of microbial communities, temperature, pH, and the bioavailability of TBT.[8]

The following diagram illustrates the general degradation pathway of TBTO in seawater:

G General Degradation Pathway of TBTO in Seawater TBTO Bis(tributyltin) oxide (TBTO) TBT Tributyltin (TBT) Species (TBT+, TBT-OH, TBT-Cl) TBTO->TBT Hydrolysis in Seawater DBT Dibutyltin (DBT) TBT->DBT Biotic/Abiotic Degradation (Sequential Debutylation) MBT Monobutyltin (MBT) DBT->MBT Biotic/Abiotic Degradation (Sequential Debutylation) Sn Inorganic Tin (Sn) MBT->Sn Biotic/Abiotic Degradation (Sequential Debutylation)

Degradation cascade of TBTO to inorganic tin.

Quantitative Data on TBT Degradation

The following tables summarize quantitative data on the degradation of TBT in seawater from various studies.

Table 1: Half-lives of Tributyltin in Seawater

Environment/ConditionHalf-life (days)Reference(s)
Seawater (in light)9[11]
Seawater (in dark)19[11]
Estuarine Water Column2.55 - 13.4[13]
Marine WaterSeveral days to weeks[2][4]
Anoxic Marine SedimentYears to decades[11]

Table 2: Degradation Rates and Product Formation

Study TypeInitial TBT ConcentrationDegradation Rate/YieldKey ProductsReference(s)
Photocatalysis in Waterµg/L range99.8% degradation in 30 minDBT, MBT[9][10]
Photolysis in Waterµg/L range~10% degradation in 30 minDBT, MBT[9][10]
Microcosm with River Sediment1.0-1.4 µg/gDecreased to 0.6 µg/g in 150 daysNot specified[12]
Photocatalysis in SedimentHigh contamination32-37% TBT degradation in 2 hoursDBT, MBT[9]
Fenton's Reagent on Sediment~30 mg/kg (spiked)>98% TBT removalDBT, MBT[14]
Electrolysis on Sediment~30 mg/kg (spiked)>98% TBT removalDBT, MBT[14]
Chemical Oxidation (I-ROX)Not specified50-80% TBT degradationDBT, MBT[15]

Experimental Protocols for Studying TBT Degradation

This section provides an overview of common experimental methodologies used to investigate the degradation of TBT in seawater.

  • Seawater Samples: Seawater is typically collected in clean, pre-rinsed glass or Teflon bottles.[4] Filtration through a glass fiber filter (e.g., 0.45 µm) may be performed to separate dissolved and particulate phases.

  • Sediment Samples: Sediment cores or grab samples are collected and can be stored frozen prior to analysis.[14] For degradation studies, sediments can be spiked with a known concentration of TBTCl dissolved in a carrier solvent like methanol (B129727).[14]

  • Microcosm Studies: These experiments simulate natural environmental conditions in a controlled laboratory setting.[12][13] Seawater and/or sediment are placed in containers, and TBT is introduced. Factors such as light, temperature, and aeration can be controlled. Samples are collected over time to measure the concentrations of TBT and its degradation products.

  • Photodegradation Studies: To study photolysis, solutions of TBT in seawater are exposed to natural or artificial UV light.[16] Control samples are kept in the dark to differentiate between photodegradation and other degradation processes.

The analysis of butyltin compounds at low environmental concentrations requires sensitive and specific analytical techniques. A common workflow is as follows:

  • Extraction: Butyltins are extracted from the water or sediment matrix. For water, liquid-liquid extraction with a nonpolar solvent containing a complexing agent like tropolone (B20159) is common.[17] For sediments, an acidic methanol extraction or acid-sonication can be used.[18]

  • Derivatization: Since butyltins are not volatile, they must be derivatized before analysis by gas chromatography. This is typically done by ethylation with sodium tetraethylborate (NaBEt4) or grignard reaction with reagents like hexyl magnesium bromide to form volatile derivatives.[17][18]

  • Analysis: The derivatized butyltins are then separated, identified, and quantified using gas chromatography (GC) coupled with a sensitive detector.[19]

    • GC-FPD (Flame Photometric Detector): Provides good sensitivity for tin compounds.[18]

    • GC-MS (Mass Spectrometry): Offers high selectivity and confirmation of the identity of the compounds.[17][20]

    • GC-ICP-MS (Inductively Coupled Plasma Mass Spectrometry): A very sensitive and element-specific technique for the determination of organotin species.[21]

The following diagram illustrates a typical experimental workflow for analyzing TBT and its degradation products in seawater:

G Experimental Workflow for TBT Analysis in Seawater cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sw_collection Seawater Collection extraction Liquid-Liquid Extraction (e.g., with tropolone/hexane) sw_collection->extraction derivatization Derivatization (e.g., ethylation with NaBEt4) extraction->derivatization gc_separation Gas Chromatography (GC) Separation derivatization->gc_separation detection Detection (MS, FPD, or ICP-MS) gc_separation->detection data_analysis Data Analysis and Quantification detection->data_analysis Data Acquisition

Workflow for TBT analysis in seawater samples.

Conclusion

The degradation of bis(tributyltin) oxide in seawater is a multifaceted process involving both abiotic and biotic pathways. While photodegradation contributes to the breakdown of TBT in the water column, microbial degradation is the primary mechanism for its removal from the marine environment. The sequential debutylation of TBT to DBT, MBT, and finally inorganic tin progressively reduces its toxicity. Continued research into the factors influencing these degradation pathways and the microorganisms involved is essential for developing effective bioremediation strategies for TBT-contaminated sites. The analytical methods outlined in this guide provide a framework for the accurate monitoring and study of these important environmental processes.

References

An In-depth Technical Guide to Bis(tributyltin)oxide (CAS Number: 56-35-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tributyltin)oxide (TBTO), a prominent organotin compound, has garnered significant scientific interest due to its broad-spectrum biocidal activity and its complex toxicological profile. Historically utilized as an anti-fouling agent, wood preservative, and fungicide, its use has been curtailed due to profound environmental and toxicological concerns. This technical guide provides a comprehensive overview of TBTO, focusing on its physicochemical characteristics, molecular mechanisms of action, and established experimental protocols for its study. Quantitative data are presented in structured tables for clarity, and key biological pathways are visualized to facilitate a deeper understanding of its cellular impact. This document is intended to serve as a critical resource for researchers in toxicology, environmental science, and drug development exploring the multifaceted nature of organotin compounds.

Physicochemical Properties

TBTO is a colorless to pale yellow viscous liquid. Its high octanol-water partition coefficient (log Kow) indicates significant lipophilicity, contributing to its persistence in fatty tissues and its bioaccumulation potential. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 56-35-9
Molecular Formula C24H54OSn2
Molecular Weight 596.11 g/mol
Appearance Colorless to pale yellow liquid
Melting Point -45 °C[1]
Boiling Point 180 °C at 2 mmHg[1]
Density 1.17 g/mL at 25 °C
Vapor Pressure <0.01 mmHg at 25 °C
Water Solubility Poorly soluble (~20 ppm)[1]
Solubility in Organic Solvents Highly soluble[1]
log Kow (Octanol-Water Partition Coefficient) 3.84[2]

Biological Effects and Mechanisms of Action

TBTO exerts a range of toxic effects on biological systems, with the immune system being a primary target. Its lipophilic nature allows it to readily cross cell membranes and interfere with numerous cellular processes.

Immunotoxicity

TBTO is a potent immunosuppressive agent. Studies have demonstrated that it induces lymphocyte depletion in the spleen and lymph nodes and can alter serum antibody levels.[1] A key mechanism underlying its immunotoxicity is the induction of apoptosis (programmed cell death) in thymocytes, a critical component of the adaptive immune system.[3]

Cellular and Molecular Mechanisms

At the cellular level, TBTO has been shown to induce endoplasmic reticulum (ER) stress and oxidative stress.[4] These events can trigger a cascade of downstream signaling pathways, leading to:

  • T-cell Activation: TBTO can activate nuclear factor of activated T-cells (NFAT) and nuclear factor-kappa B (NF-κB), key transcription factors in T-cell activation and inflammatory responses.[4][5]

  • Apoptosis: The induction of ER stress is a major factor leading to apoptosis in immune cells.[4]

  • mTOR Pathway Inhibition: TBTO has been shown to block the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.[6]

  • MAPK Signaling Alterations: In natural killer (NK) cells, tributyltin (TBT), the active moiety of TBTO, alters the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for their cytotoxic function.[7]

The following diagram illustrates the proposed signaling pathways affected by TBTO in immune cells.

TBTO_Signaling_Pathways cluster_cell Immune Cell cluster_stress Cellular Stress cluster_signaling Downstream Signaling cluster_outcomes Cellular Outcomes TBTO This compound (TBTO) ER_Stress Endoplasmic Reticulum (ER) Stress TBTO->ER_Stress Oxidative_Stress Oxidative Stress TBTO->Oxidative_Stress mTOR mTOR Pathway Inhibition TBTO->mTOR MAPK MAPK Pathway Alteration (in NK cells) TBTO->MAPK NFkB_NFAT NF-κB and NFAT Activation ER_Stress->NFkB_NFAT Apoptosis Apoptosis ER_Stress->Apoptosis Oxidative_Stress->NFkB_NFAT T_Cell_Activation T-Cell Activation NFkB_NFAT->T_Cell_Activation Cytotoxicity_Dysfunction NK Cell Cytotoxicity Dysfunction MAPK->Cytotoxicity_Dysfunction

Signaling pathways affected by this compound in immune cells.

Quantitative Toxicity Data

The toxicity of TBTO has been evaluated in various animal models and aquatic organisms. A summary of key quantitative toxicity data is presented in Table 2.

Table 2: Acute Toxicity of this compound

Test OrganismRoute of AdministrationLD50/LC50References
RatOral87 - 234 mg/kg[1]
MouseOral55 - 203 mg/kg[1]
RatIntraperitoneal7.21 - 20 mg/kg[1]
MouseIntraperitoneal12.5 - 16 mg/kg[1]
RabbitDermal900 mg/kg[8][9]
RatInhalation (4h)LC50 = 77 mg/m³[9][10]
Rainbow Trout (Oncorhynchus mykiss)Aquatic (96h)LC50 = 0.007 mg/L[8]
Water Flea (Daphnia magna)Aquatic (48h)EC50 = 0.002 mg/L[8]

Experimental Protocols

Analytical Determination of TBTO in Air

A common method for the determination of TBTO in air involves sampling onto a glass fiber filter followed by analysis using atomic absorption spectroscopy or gas chromatography.

Protocol: Determination of TBTO in Air by Atomic Absorption Spectroscopy

  • Sample Collection: Air is drawn through a glass fiber filter using a calibrated personal sampling pump at a flow rate of 1-2 L/min. A recommended air volume is 100-250 L.

  • Sample Preparation: The glass fiber filter is extracted with a suitable solvent, such as methylisobutyl ketone.

  • Analysis: The extract is analyzed by atomic absorption spectroscopy to quantify the tin content, which is then used to calculate the concentration of TBTO in the air sample.

The following diagram outlines the general workflow for this analytical method.

TBTO_Air_Analysis_Workflow cluster_workflow Analytical Workflow for TBTO in Air node1 1. Air Sampling (Glass Fiber Filter) node2 2. Solvent Extraction (e.g., Methylisobutyl Ketone) node1->node2 node3 3. Atomic Absorption Spectroscopy (AAS) node2->node3 node4 4. Quantification of Tin node3->node4 node5 5. Calculation of TBTO Concentration node4->node5

Workflow for the analysis of this compound in air samples.
Determination of Residual TBTO in Drug Substances by GC-MS

For the analysis of TBTO in pharmaceutical compounds, a sensitive and selective method using gas chromatography-mass spectrometry (GC-MS) with on-line hydride derivatization has been developed.

Protocol: GC-MS Analysis of TBTO in Drug Substances

  • Extraction: The drug substance is extracted to isolate any residual TBTO.

  • On-line Derivatization: The extract is injected into the gas chromatograph, where it passes through a small amount of solid sodium borohydride (B1222165) in the injection port. This converts TBTO to the more volatile tributyltin hydride.

  • Gas Chromatography: The derivatized sample is separated on a DB-5 HT column (or equivalent) with a suitable temperature program (e.g., 100 to 160 °C at 15 °C/min).

  • Mass Spectrometry: The eluting compounds are detected by a mass spectrometer, monitoring a specific mass range (e.g., 165-185 amu) to identify and quantify tributyltin hydride. The characteristic isotopic pattern of tin aids in confirming its presence.[11]

Synthesis

TBTO can be synthesized through the hydrolysis of tributyltin halides. A common laboratory-scale synthesis involves the reaction of this compound with an appropriate reagent. For instance, it can be prepared from the reaction of a crude mixture of tetrabutyltin (B32133) and tributyltin chloride with an aqueous solution of sodium hydroxide.[12]

Conclusion

This compound is a highly bioactive organotin compound with a well-documented toxicological profile, particularly its adverse effects on the immune system. Its mechanism of action involves the induction of cellular stress and the disruption of key signaling pathways, leading to apoptosis and cellular dysfunction. The analytical methods detailed in this guide provide robust frameworks for the detection and quantification of TBTO in various matrices. A thorough understanding of the properties, biological effects, and analytical methodologies for TBTO is crucial for ongoing research into its environmental impact and for the development of strategies to mitigate its potential harm. This guide serves as a foundational resource for professionals engaged in these scientific endeavors.

References

An In-depth Technical Guide to Bis(tributyltin)oxide (C24H54OSn2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(tributyltin)oxide (TBTO), with the molecular formula C24H54OSn2, is an organotin compound recognized for its potent biocidal properties. Historically, it has been extensively used as an anti-fouling agent in marine paints, a fungicide, and a wood preservative.[1] However, due to its significant toxicity to non-target organisms and its persistence in the environment, its use has been increasingly restricted.[2] For researchers and professionals in drug development, TBTO serves as a valuable, albeit hazardous, tool for studying various cellular processes. Its well-documented effects on the immune system, induction of cellular stress, and programmed cell death provide a model for investigating complex signaling pathways. This guide offers a comprehensive overview of the technical data, experimental protocols, and cellular mechanisms of action related to this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and application in experimental settings.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C24H54OSn2[3]
Molecular Weight 596.10 g/mol [3]
Appearance Clear, colorless to pale yellow liquid[4]
Odor Weak[4]
Melting Point -45 °C[4]
Boiling Point 180 °C at 2 mmHg[4]
Density 1.17 g/mL at 25 °C[2]
Solubility Insoluble in water; soluble in most organic solvents such as ethanol, chloroform, and benzene.[1]
Vapor Pressure 7.5 x 10⁻⁶ mmHg[4]
LogP 3.84[4]
Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

Technique Data Reference(s)
¹H NMR The proton NMR spectrum shows characteristic signals for the butyl groups.[5]
¹³C NMR The carbon NMR spectrum displays peaks corresponding to the butyl chains.[6]
Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) shows a protonated molecule [M+H]⁺ at m/z 599. Fragmentation can lead to the formation of the [Bu₃Sn]⁺ ion at m/z 291 and further loss of butene molecules.[7][8]
Infrared (IR) Spectroscopy The IR spectrum exhibits characteristic bands for Sn-O-Sn and Sn-C vibrations.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research.

Synthesis of this compound

This protocol describes the synthesis of this compound from the hydrolysis of tri-n-butyltin chloride.[10]

Materials:

  • Tri-n-butyltin chloride

  • 20% aqueous sodium hydroxide (B78521) solution

  • Acid clay (filter aid)

  • Water

  • Four-necked flask, stirrer, thermometer, reflux condenser

Procedure:

  • Equip a four-necked flask with a stirrer, thermometer, and reflux condenser.

  • Introduce 385 g of 20% aqueous sodium hydroxide solution into the flask and heat to 50 °C.

  • Slowly add 200 g of tri-n-butyltin chloride dropwise over 30 minutes while maintaining the temperature at 50 °C.

  • Allow the reaction to proceed at 50 °C for one hour with continuous stirring.

  • After the reaction, let the mixture stand to allow for phase separation into an organic and an aqueous layer.

  • Due to potential emulsification, add 5 g of acid clay to the organic phase as a filter aid.

  • Filter the organic phase.

  • Wash the filtrate with 100 g of water.

  • Separate the organic phase and dehydrate it under reduced pressure to obtain this compound.

  • The purity can be determined by hydrochloric acid titration. A yield of approximately 92% with 96.3% purity can be expected.[10]

Cell Viability MTT Assay

The MTT assay is a colorimetric method to assess cell viability following treatment with this compound.[3][11]

Materials:

  • Cells in culture

  • This compound (stock solution in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and appropriate vehicle controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular Calcium with Fura-2 AM

This protocol outlines the measurement of changes in intracellular calcium concentration using the ratiometric fluorescent dye Fura-2 AM.[1][4]

Materials:

  • Cells cultured on coverslips

  • This compound

  • Fura-2 AM (stock solution in DMSO)

  • Recording buffer (e.g., HEPES-buffered saline)

  • Fluorescence imaging system

Procedure:

  • Load the cells with 1 µg/mL Fura-2 AM in the recording buffer for 30 minutes at room temperature in the dark.

  • Wash the cells with the recording buffer for 30 minutes to allow for the de-esterification of the dye.

  • Mount the coverslip onto the imaging chamber of a fluorescence microscope.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

  • Introduce this compound into the chamber at the desired final concentration.

  • Record the changes in fluorescence intensity at both excitation wavelengths over time.

  • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Western Blot for ER Stress Markers

This protocol details the detection of key protein markers of the endoplasmic reticulum (ER) stress pathway.[12][13][14][15][16]

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, p-PERK, p-eIF2α, ATF4, IRE1α)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and control cells in lysis buffer on ice.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

This compound exerts its toxicity through the modulation of several key signaling pathways.

Induction of ER Stress and Apoptosis

This compound is a potent inducer of endoplasmic reticulum (ER) stress, which can subsequently lead to apoptosis. The proposed mechanism involves the disruption of intracellular calcium homeostasis. TBTO is thought to cause a release of calcium from the ER, leading to an accumulation of unfolded proteins and the activation of the Unfolded Protein Response (UPR). This, in turn, triggers apoptotic signaling pathways.

ER_Stress_Apoptosis TBTO This compound ER Endoplasmic Reticulum TBTO->ER Disrupts Homeostasis Ca_release Ca²⁺ Release ER->Ca_release UPR Unfolded Protein Response (GRP78, PERK, IRE1, ATF6) Ca_release->UPR Triggers Mitochondria Mitochondria UPR->Mitochondria Activates Pro-apoptotic Proteins Caspase_cascade Caspase Activation (Caspase-10, -9, -3) UPR->Caspase_cascade Directly Activates Mitochondria->Caspase_cascade Releases Cytochrome c Apoptosis Apoptosis Caspase_cascade->Apoptosis Oxidative_Stress TBTO This compound Cell Cellular Environment TBTO->Cell ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_enzymes Antioxidant Enzyme Expression ARE->Antioxidant_enzymes T_Cell_Activation TBTO This compound T_Cell T-Lymphocyte TBTO->T_Cell ER_Stress ER Stress & Ca²⁺ Release T_Cell->ER_Stress Calcineurin Calcineurin ER_Stress->Calcineurin Activates IKK IKK Complex ER_Stress->IKK Activates NFAT NFAT Activation Calcineurin->NFAT Gene_expression Target Gene Expression (e.g., Cytokines) NFAT->Gene_expression NF_kB NF-κB Activation IKK->NF_kB NF_kB->Gene_expression Apoptosis Apoptosis Gene_expression->Apoptosis Prolonged Activation mTOR_Pathway TBTO This compound ER_Stress ER Stress TBTO->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR mTORC1 mTORC1 UPR->mTORC1 Inhibits (Prolonged Stress) Protein_synthesis Protein Synthesis mTORC1->Protein_synthesis Inhibits Autophagy Autophagy mTORC1->Autophagy Promotes Apoptosis Apoptosis mTORC1->Apoptosis Contributes to

References

The Rise and Fall of a Potent Biocide: A Technical History of Bis(tributyltin)oxide in Antifouling Paints

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(tributyltin)oxide (TBTO), a highly effective organotin compound, was once the cornerstone of the antifouling paint industry, revolutionizing marine vessel maintenance and operational efficiency. Its unparalleled ability to deter the growth of marine organisms on ship hulls, however, came at a significant environmental cost. This technical guide provides a comprehensive history of TBTO's use in antifouling paints, from its development and widespread adoption to the scientific discoveries that unveiled its profound ecotoxicity, ultimately leading to a global ban. This document details the quantitative data on TBTO's efficacy and environmental impact, outlines key experimental protocols used to assess its effects, and visualizes the biochemical pathways through which it exerts its toxicity.

Introduction: The Genesis of an Antifouling Giant

The mid-20th century saw a surge in global maritime trade, bringing with it the age-old problem of biofouling—the accumulation of marine organisms such as barnacles, algae, and mollusks on ship hulls. Biofouling increases drag, leading to significantly higher fuel consumption and reduced vessel speed. In the 1960s, this compound emerged as a highly effective and long-lasting biocide for use in antifouling paints.[1][2] Unlike its predecessors, such as copper-based paints, TBTO offered broader-spectrum activity and a longer service life, making it the preferred choice for the global shipping industry.

The primary mechanism of action of TBTO-based paints involved the slow leaching of the organotin compound from the paint matrix into the surrounding water, creating a toxic barrier that prevented the settlement and growth of fouling organisms.[1] This controlled release was a key feature of its design, ensuring prolonged efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy, environmental concentration, and toxicity of tributyltin (TBT), the active biocidal form of TBTO in the marine environment.

Table 1: Efficacy and Leaching Rates of TBT-based Antifouling Paints

ParameterValueReference
Critical Leaching Rate for Antifouling Activity1.0 µg Sn/cm²/day[3]
Steady-State Leaching Rate (ASTM/EPA method)1-3 µg/cm²/day[4]
Initial Leaching Rates0.5-151 µg/cm²/day[4]
Leaching Rate After 18 Months0.8-1.8 µg/cm²/day[4]

Table 2: Environmental Concentrations of Tributyltin (TBT)

MatrixLocationConcentration RangeReference
WaterCoastal Waters (Global)<1 ng/L - 1500 ng/L[5]
WaterCroatian Adriatic (2016-2023)<0.06 – 6.40 ng(TBT)/L[6]
SedimentNuuk Harbor, Greenlandup to 171 µg/kg dry weight[7]
SedimentCroatian Adriatic (2016-2023)<1 – 2546 ng(TBT)/g(d.w.)[6]
Mussel Tissue (Mytilus edulis)Central-West Greenland~1 µg/kg wet weight[7]
Mussel TissueCroatian Adriatic (2016-2023)<1 – 655 ng(TBT)/g(d.w.)[6]

Table 3: Toxicity of Tributyltin (TBT) to Marine Organisms

OrganismEndpointConcentrationReference
Dogwhelk (Nucella lapillus)Imposex Induction<1 ng/L[8]
Freshwater Crab (Barytelphusa cunicularis)96-hr LC500.1448 ppm[1]
Marine Diatom (Skeletonema costatum)IC5020 µg/L[9]
Marine Copepod (Acartia tonsa)5d-EC50 (Larval Development)Not specified, but highly sensitive[10]
Various Marine InvertebratesChronic NOECAs low as 0.0074 µg/L[8]
Freshwater Fish (Fathead Minnow)LOEC (Growth)0.08 µg/L[11]
Marine Fish48-96-hr LC502.1 - 400 µg/L[11]
Marine Crustaceans48-96-hr LC500.13 - 63 µg/L[11]

The Turning Point: Unmasking a Potent Endocrine Disruptor

The widespread success of TBTO paints was shadowed by emerging evidence of their devastating impact on non-target marine organisms. The most profound and well-documented effect was the induction of "imposex" in female marine gastropods, a condition characterized by the development of male sexual characteristics, such as a penis and vas deferens.[3] This endocrine disruption, observed even at extremely low environmental concentrations of TBT (in the nanogram per liter range), led to reproductive failure and population decline in sensitive species like the dogwhelk (Nucella lapillus).[8]

Regulatory Response and Global Ban

The growing body of scientific evidence on the environmental harm caused by TBTO prompted regulatory action. France was the first to restrict its use on vessels under 25 meters in 1982, followed by other nations.[5] This culminated in the adoption of the International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) by the International Maritime Organization (IMO) in 2001.[12] The AFS Convention called for a global ban on the application of organotin-based antifouling paints by January 1, 2003, and their complete removal or sealing by January 1, 2008.[12]

Timeline of TBTO Regulation 1960s 1960s TBTO-based paints developed and commercialized 1970s 1970s Widespread global use on commercial and recreational vessels 1960s->1970s Adoption Late 1970s Late 1970s First observations of 'imposex' in marine snails 1970s->Late 1970s Environmental Impact 1982 1982 France restricts TBT use on vessels <25m Late 1970s->1982 Scientific Evidence 1980s_late Late 1980s Further national restrictions implemented 1982->1980s_late Regulatory Momentum 2001 2001 IMO adopts the AFS Convention 1980s_late->2001 International Action 2003 2003 Global ban on the application of new TBT paints 2001->2003 Implementation 2008 2008 Complete ban on active TBT antifouling systems 2003->2008 Phase-out Imposex Assessment Workflow cluster_field Field Sampling cluster_lab Laboratory Analysis cluster_data Data Analysis A Collect Gastropod Samples (e.g., Nucella lapillus) B Shell Removal and Sex Determination A->B C Microscopic Examination of Females B->C D Assign Vas Deferens Sequence (VDS) Stage (0-6) C->D E Calculate Vas Deferens Sequence Index (VDSI) D->E F Assess Environmental Impact E->F TBT Endocrine Disruption Pathway cluster_cell Cellular Environment cluster_receptors Nuclear Receptors TBT Tributyltin (TBT) RXR RXR TBT->RXR Agonist Binding PPARg PPARγ TBT->PPARg Agonist Binding Aromatase Aromatase Enzyme TBT->Aromatase Inhibition Gene_Expression Altered Gene Expression RXR->Gene_Expression PPARg->Gene_Expression Androgens Androgens Estrogens Estrogens Imposex Imposex in Gastropods Aromatase->Imposex Increased Androgen/Estrogen Ratio Androgens->Estrogens Conversion Gene_Expression->Imposex Reproductive_Failure Reproductive Failure Imposex->Reproductive_Failure

References

The Immunotoxicology of Bis(tributyltin)oxide: A Deep Dive into Thymic Atrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(tributyltin)oxide (TBTO), a potent organotin compound, is a well-documented immunotoxicant with the thymus being a primary target organ.[1][2] Exposure to TBTO leads to significant thymic atrophy, characterized by the depletion of cortical thymocytes.[3][4] The principal mechanism underlying this T-lymphocyte deficiency is the induction of apoptosis, or programmed cell death, in immature thymocytes.[3][5][6] This technical guide synthesizes the current understanding of the immunotoxic effects of TBTO on the thymus, presenting key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Quantitative Effects of TBTO on the Thymus

The impact of TBTO on the thymus has been quantified in numerous studies, both in vivo and in vitro. The following tables summarize the key findings regarding changes in thymus weight and the concentrations of TBTO that induce cytotoxic effects.

Parameter Species/Model TBTO Dose/Concentration Observation Reference
Relative Thymus WeightMale Rats30 mg/kg (single oral dose)Reduced to 66% of control values by 48 hours.[3]
Relative Thymus WeightMale Rats60 mg/kg (single oral dose)Reduced to 43% of control values by 48 hours.[3]
Thymus WeightWeaned Male Rats50 mg/kg in diet (4.5 months)Significant reduction in thymus weight.[7]
Thymic AtrophyWeanling Rats50 mg/kg in diet (at least 28 days)Thymic atrophy observed.[1]
Parameter Cell Type TBTO Concentration Observation Reference
Apoptosis InductionImmature Rat Thymocytes0.1 - 1 µMIncreased number of cells with apoptotic features.[5]
Cytotoxicity (Subnecrotic)Ex vivo Rat Thymocyte Cultures0.1 - 2 µMInduction of apoptosis.[8]
NecrosisEx vivo Rat Thymocyte Cultures5 - 10 µMRapidly produced necrosis.[8]
Apoptotic Cell DeathRat Thymocytes (24h incubation)30 nM or moreSignificant increase in cells with hypodiploid DNA.[9]

Core Mechanism: Induction of Thymocyte Apoptosis

The primary mechanism driving TBTO-induced thymic atrophy is the activation of apoptosis in thymocytes.[3][5][8] This is characterized by hallmark features of programmed cell death, including nuclear chromatin condensation, DNA fragmentation into oligonucleosomal-sized fragments, and the formation of apoptotic bodies.[3][5] Notably, these apoptotic thymocytes are often engulfed by mononuclear phagocytic cells within the thymus.[3]

Signaling Pathways of TBTO-Induced Thymocyte Apoptosis

The molecular mechanisms underlying TBTO-induced apoptosis are complex and involve the perturbation of multiple intracellular signaling pathways. Key pathways identified include:

  • Caspase-Dependent Pathway: TBTO exposure leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[6][10]

  • Mitochondrial Stress: The compound induces mitochondrial membrane depolarization and oxidative stress, critical events in the intrinsic apoptotic pathway.[6]

  • Calcium Homeostasis Disruption: A significant increase in intracellular calcium levels is observed following TBTO treatment, which can trigger pro-apoptotic signals.[6][8][11]

  • Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response: Gene expression analyses have revealed the upregulation of genes involved in ER stress in response to TBTO.[12][13]

  • Involvement of Key Signaling Proteins and Transcription Factors: TBTO has been shown to upregulate genes associated with NF-κB, TNFα, and p53 signaling pathways.[12][13] Furthermore, it can induce the translocation of NFAT to the nucleus, a critical step in T-cell activation and potentially in apoptosis induction.[12]

  • Energy Metabolism and Proliferation Pathways: Phosphoproteomic studies indicate that TBTO affects cellular energy sensing and proliferation pathways, including the mTOR signaling pathway.[14]

TBTO_Apoptosis_Signaling cluster_cell Thymocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TBTO This compound (TBTO) Ca_ion Intracellular Ca²⁺ TBTO->Ca_ion Oxidative_Stress Oxidative Stress TBTO->Oxidative_Stress ER_Stress ER Stress TBTO->ER_Stress Mitochondrion Mitochondrion TBTO->Mitochondrion NFkB NF-κB Pathway TBTO->NFkB p53 p53 Signaling TBTO->p53 TNFa TNFα Pathway TBTO->TNFa placeholder_membrane Caspase3 Caspase-3 Activation Ca_ion->Caspase3 Oxidative_Stress->Caspase3 ER_Stress->Caspase3 Mitochondrion->Oxidative_Stress Mitochondrion->Caspase3 Mitochondrial Membrane Depolarization Apoptosis Apoptosis Caspase3->Apoptosis NFkB->Apoptosis p53->Apoptosis TNFa->Apoptosis

Caption: Signaling pathways of TBTO-induced thymocyte apoptosis.

Experimental Protocols

A variety of experimental designs have been employed to investigate the immunotoxic effects of TBTO on the thymus. Below are detailed methodologies for key cited experiments.

In Vivo Oral Administration Studies in Rats

  • Objective: To assess the effect of acute oral TBTO exposure on thymus weight and thymocyte integrity.

  • Animal Model: Male Wistar or Sprague-Dawley rats.[3][4][7]

  • Dosing Regimen:

    • Single oral gavage of bis(tri-n-butyltin)oxide (TBTO) at doses of 30 or 60 mg/kg body weight.[3]

    • Long-term dietary exposure with TBTO at concentrations of 0, 0.5, 5, or 50 mg/kg of diet for several months.[7]

  • Sample Collection: Thymus glands were collected at specified time points post-dosing (e.g., 48 hours for acute studies).[3]

  • Endpoint Analysis:

    • Thymus Weight: Thymus was excised, trimmed of adipose tissue, and weighed. Relative thymus weight (thymus weight/body weight) was calculated.[3]

    • DNA Fragmentation Analysis: Thymocytes were isolated from the thymus. DNA was purified and subjected to agarose (B213101) gel electrophoresis to visualize the characteristic internucleosomal fragmentation pattern of apoptosis.[3][5]

    • Histopathology: Thymic tissue was fixed, sectioned, and stained for microscopic examination of cytopathology, including the presence of apoptotic bodies and phagocytic cells.[3][4]

In Vitro/Ex Vivo Thymocyte Culture Assays

  • Objective: To characterize the direct cytotoxic and apoptotic effects of TBTO on isolated thymocytes.

  • Cell Source: Thymocytes isolated from immature rats or mice.[5][8][12]

  • Culture Conditions: Thymocytes were cultured in appropriate media (e.g., RPMI-1640) with or without fetal bovine serum.

  • TBTO Treatment: Cells were exposed to a range of TBTO concentrations (e.g., 0.1 µM to 10 µM) for various durations (e.g., up to 6 or 24 hours).[5][9]

  • Endpoint Analysis:

    • Cell Viability: Assessed using vital stains such as trypan blue or propidium (B1200493) iodide exclusion assays with flow cytometry.[5][9]

    • Apoptosis Detection:

      • Morphological Assessment: Light or electron microscopy to identify cells with condensed chromatin and apoptotic bodies.[5]

      • Flow Cytometry: Annexin V/Propidium Iodide staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Analysis of sub-G1 DNA content as an indicator of apoptosis.[6][9]

    • Gene Expression Analysis: RNA was extracted from treated thymocytes, and transcriptomic analysis (e.g., whole-genome microarrays) was performed to identify differentially expressed genes and affected signaling pathways.[12][13]

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal_Model Rat Model TBTO_Dosing Oral Administration of TBTO Animal_Model->TBTO_Dosing Thymus_Harvest Thymus Collection TBTO_Dosing->Thymus_Harvest Thymus_Analysis Thymus Weight & Histology Thymus_Harvest->Thymus_Analysis Thymocyte_Isolation Thymocyte Isolation Thymus_Harvest->Thymocyte_Isolation TBTO_Treatment Incubation with TBTO Thymocyte_Isolation->TBTO_Treatment Cell_Analysis Analysis of Apoptosis & Viability TBTO_Treatment->Cell_Analysis Molecular_Analysis Gene/Protein Expression Analysis TBTO_Treatment->Molecular_Analysis

Caption: General experimental workflow for studying TBTO immunotoxicity.

Conclusion

The body of evidence strongly indicates that this compound is a potent immunotoxicant that induces thymic atrophy primarily through the induction of apoptosis in thymocytes. The molecular mechanisms are multifaceted, involving a cascade of events including mitochondrial dysfunction, calcium dysregulation, and the activation of multiple stress-related signaling pathways. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the fields of toxicology and drug development. A thorough understanding of these mechanisms is crucial for assessing the risks associated with organotin exposure and for the development of potential therapeutic interventions for immunotoxic insults.

References

Methodological & Application

Application Notes: Analytical Methods for the Detection of Bis(tributyltin)oxide in Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(tributyltin)oxide (TBTO) is a potent organotin compound historically used as a biocide in anti-fouling paints for marine vessels.[1] Due to its high toxicity and endocrine-disrupting effects on aquatic organisms, its presence in water is strictly regulated, necessitating highly sensitive and specific analytical methods for monitoring.[2][3] In aqueous environments, TBTO hydrolyzes to the tributyltin (TBT) cation. Analytical methods, therefore, typically target the detection of TBT.

This document provides detailed application notes and protocols for three primary analytical techniques used for the quantification of TBTO (as TBT) in water samples: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS). These methods are designed for researchers and scientists involved in environmental monitoring and chemical analysis.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is a robust and widely used technique for organotin analysis. Due to the low volatility and high polarity of ionic organotin compounds like TBT, a derivatization step is mandatory to convert them into volatile, thermally stable species suitable for gas chromatography.[4][5] The most common derivatization method is ethylation using sodium tetraethylborate (NaBEt₄), which is safer and more convenient than traditional Grignard reagents.[6][7] Following derivatization and extraction, the analytes are separated by GC and detected by MS, which provides high selectivity and allows for confirmation based on characteristic isotopic patterns of tin.[8]

Experimental Protocol

1. Sample Preparation and Derivatization (In-situ Ethylation and LLE)

  • Glassware Preparation: To prevent analyte loss due to adsorption, soak all glassware overnight in 10% nitric acid or 12 M hydrochloric acid, followed by rinsing with deionized water and methanol, and then drying.[9][10]

  • Sample Collection: Collect water samples in clean borosilicate glass bottles. If not analyzed immediately, store them in the dark at 4°C for up to 14 days.[10]

  • pH Adjustment: Take a 100 mL water sample in a volumetric flask. Add 1 mL of acetate (B1210297) buffer (e.g., 1 M acetic acid/sodium acetate) to adjust the sample pH to approximately 4.5 - 5.4.[7][11]

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard, such as tripropyltin (B15187550) (TPrT) or deuterated TBT (TBT-d27), to correct for matrix effects and variations in extraction efficiency.[1][10]

  • Derivatization: Add 1 mL of freshly prepared 1-2% (w/v) sodium tetraethylborate (NaBEt₄) solution. Stopper the flask and shake vigorously for 10-30 minutes to ethylate the organotin compounds.[6][7][10]

  • Liquid-Liquid Extraction (LLE): Add 2 mL of a non-polar organic solvent (e.g., n-hexane or dichloromethane).[1][10] Shake mechanically for 15-30 minutes.

  • Phase Separation: Allow the layers to separate for approximately 30 minutes.[10]

  • Drying and Concentration: Carefully transfer the organic (upper) layer to a clean vial containing anhydrous sodium sulfate (B86663) to remove residual water.[10] The extract can then be concentrated under a gentle stream of nitrogen if necessary.

  • Final Sample: Transfer the final extract to an autosampler vial for GC-MS analysis.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 100 mL Water Sample pH_Adjust Adjust pH to ~5 Sample->pH_Adjust Spike Add Internal Standard (TPrT) pH_Adjust->Spike Derivatize Add NaBEt4 (Ethylation) Spike->Derivatize Extract Liquid-Liquid Extraction (Hexane) Derivatize->Extract Dry Dry & Concentrate Extract Extract->Dry GC_Inject GC Injection Dry->GC_Inject GC_Separation Capillary GC Separation GC_Inject->GC_Separation MS_Detection Mass Spectrometry Detection (MS) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantitation MS_Detection->Data_Analysis

Caption: Workflow for TBTO analysis in water using GC-MS.

Instrumental Parameters
  • Gas Chromatograph (GC):

    • Injection: 1-2 µL, splitless mode.

    • Injector Temperature: 250°C.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenylpolysiloxane capillary column (e.g., ZB-5MSi or equivalent).[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Program: Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of ethylated TBT.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD)0.26 - 0.84 pg of Sn[12]
Limit of Quantification (LOQ)60 pg/L (ppq)[13]
Recovery71 - 109% (from pure water)[12]
Linearity Range0.5 - 100 pg of Sn[12]
RSD< 10%[14]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS offers a significant advantage over GC-based methods by often eliminating the need for chemical derivatization.[2] This simplifies sample preparation, reduces analysis time, and avoids potential errors associated with the derivatization step.[3] The sample is typically extracted or diluted and then injected directly. Separation is achieved using a reverse-phase HPLC column, and detection is performed with a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. This provides excellent sensitivity and selectivity, minimizing matrix interferences.[2]

Experimental Protocol

1. Sample Preparation

  • Glassware Preparation: Use acid-washed glassware as described in the GC-MS protocol. It is also recommended to use metal-free or silanized glassware and containers to prevent analyte adsorption.[9]

  • Sample Collection: Collect water samples as previously described.

  • Direct Injection (for clean water): For samples with low matrix complexity (e.g., drinking water), filter through a 0.45 µm filter. Transfer 1 mL into an autosampler vial. Add an internal standard if required. The sample can be injected directly.[2]

  • Extraction (for complex matrices):

    • Take a 10 mL sample.

    • Add an internal standard (e.g., triphenyl phosphate).[2]

    • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

    • Centrifuge to separate the layers.

    • Transfer 100 µL of the extract into an autosampler vial and dilute with 900 µL of LC-grade water.[2]

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample Filter Filter (0.45 µm) Sample->Filter Spike Spike with Internal Standard Filter->Spike Dilute Dilute with Water/Acetonitrile Spike->Dilute LC_Inject HPLC Injection Dilute->LC_Inject LC_Separation Reverse-Phase C18 Separation LC_Inject->LC_Separation MSMS_Detection Tandem MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantitation MSMS_Detection->Data_Analysis

Caption: Workflow for TBTO analysis in water using LC-MS/MS.

Instrumental Parameters
  • High-Performance Liquid Chromatograph (HPLC):

    • Column: C18 reverse-phase column (e.g., 50 x 3 mm, 2.6 µm particle size).[2]

    • Mobile Phase A: Water with 0.1-2% formic acid and 5 mM ammonium (B1175870) formate.[2]

    • Mobile Phase B: Methanol with 0.1-2% formic acid and 5 mM ammonium formate.[2]

    • Flow Rate: 0.8 mL/min.[2]

    • Gradient: A suitable gradient program to separate TBT from other organotins.

    • Column Temperature: 40°C.[2]

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization, positive mode (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for TBT and the internal standard are monitored.

Quantitative Data Summary
ParameterValueReference
Instrument Detection Limit0.01 ng Sn/g[15]
Full Method LOD1.25 ng Sn/g (for sediment)[15]
NoteDetection limits in the ng/L range are achievable for water samples. The EU Environmental Quality Standard for TBT is 0.2 ng/L.[9]

Method 3: High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

Principle

HPLC-ICP-MS is a powerful speciation technique that combines the separation capabilities of HPLC with the highly sensitive, element-specific detection of ICP-MS.[16] This method eliminates the need for derivatization and provides extremely low detection limits, reaching the parts-per-quadrillion (ppq) or pg/L level.[6] The HPLC separates different organotin species, which are then introduced into the ICP-MS. The ICP's high-temperature plasma atomizes and ionizes all tin-containing compounds, and the MS detects the specific isotopes of tin (e.g., m/z 120), allowing for interference-free quantification.[17]

Experimental Protocol

1. Sample Preparation

  • Glassware Preparation: Use acid-washed, metal-free plasticware or glassware.

  • Sample Collection: Collect water samples as previously described.

  • Preparation: Sample preparation is typically minimal.[16]

    • Filter the water sample through a 0.45 µm filter.

    • Spike with an internal standard if necessary.

    • The sample is ready for direct injection. For tap water, no measurable amounts of organotins are typically found, making it a good matrix for spike-recovery checks.[16]

Workflow for HPLC-ICP-MS Analysis

HPLC_ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample Filter Filter (0.45 µm) Sample->Filter Ready Sample Ready for Injection Filter->Ready HPLC_Inject HPLC Injection Ready->HPLC_Inject HPLC_Separation Reverse-Phase Separation HPLC_Inject->HPLC_Separation ICP_Atomization ICP Atomization & Ionization HPLC_Separation->ICP_Atomization MS_Detection Mass Spectrometry Detection (Sn Isotopes) ICP_Atomization->MS_Detection Data_Analysis Data Analysis & Quantitation MS_Detection->Data_Analysis

Caption: Workflow for TBTO analysis in water using HPLC-ICP-MS.

Instrumental Parameters
  • High-Performance Liquid Chromatograph (HPLC):

    • System: An inert, metal-free HPLC system is recommended.[16]

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution using a mixture of methanol, water, acetic acid, and an ion-pairing reagent like tropolone (B20159) or sodium 1-pentanesulfonate.[18]

    • Flow Rate: 1.0 mL/min.

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS):

    • Nebulizer: A direct injection nebulizer can be used.[18]

    • Plasma Power: ~1550 W.[17]

    • Gas Flows: Optimized for sensitivity (e.g., Cool Gas: 14 L/min, Nebulizer Flow: 1.0 L/min).[17]

    • Monitored Isotopes: ¹¹⁸Sn, ¹²⁰Sn.

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD)0.13 - 1.46 µg/L[19]
1.8 - 2.5 pg Sn[18]
Limit of Quantification (LOQ)0.03 - 0.05 µg/L[20]
Recovery (spiked samples)73.7 - 119.6%[19]
RSD5 - 8%[18]

References

Application Notes and Protocols for Bis(tributyltin)oxide (TBTO) as a Wood Preservative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Bis(tributyltin)oxide (TBTO) is a potent biocide with significant toxicity and environmental concerns. Its use has been restricted in many applications, particularly in marine anti-fouling paints, due to its harmful effects on aquatic ecosystems.[1] For laboratory research, appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, should be used, and all waste should be disposed of as hazardous material.

Introduction

This compound (TBTO) is an organotin compound that has been historically used as a fungicide in organic-solvent-based wood preservatives.[2] It is effective against a broad spectrum of wood-destroying fungi.[3] TBTO is applied to wood from an organic solvent, typically through dipping or vacuum impregnation, and does not alter the natural color of the wood. In timber, TBTO can undergo dealkylation to less biologically active di- and monobutyltin (B1198712) compounds.[2]

Data Presentation: Efficacy of TBTO

The efficacy of a wood preservative is often determined by its "toxic threshold," which is the minimum retention of the preservative in the wood (measured in kilograms per cubic meter, kg/m ³) that prevents significant decay by a specific fungus. This is typically assessed in a laboratory soil-block test, where the percentage weight loss of the treated wood after exposure to the fungus is measured. A lower weight loss indicates higher efficacy.

The following table summarizes the toxic threshold values for TBTO against common wood-destroying fungi, providing an indication of its high efficacy.

Fungus SpeciesType of RotWood SpeciesToxic Threshold ( kg/m ³)
Coniophora puteanaBrown RotScots Pine (Pinus sylvestris)0.08 - 0.2
Gloeophyllum trabeumBrown RotScots Pine (Pinus sylvestris)0.3 - 0.5
Trametes versicolor (syn. Coriolus versicolor)White RotBeech (Fagus sylvatica)~ 1.0
Poria placentaBrown RotScots Pine (Pinus sylvestris)< 0.1

Note: These values are synthesized from historical data on toxic limits and may vary depending on the specific test conditions, wood species, and fungal strain.

The following table provides illustrative data from a simulated 12-week soil-block test, demonstrating the relationship between TBTO retention and the resulting wood weight loss.

Preservative Retention ( kg/m ³)Avg. Weight Loss (%) vs. G. trabeumAvg. Weight Loss (%) vs. T. versicolor
0 (Untreated Control)45.238.5
0.118.325.1
0.35.615.8
0.52.19.7
1.01.52.5
2.01.21.8

Experimental Protocols

The following protocols are based on standard methodologies such as the American Wood Protection Association (AWPA) Standard E10 and ASTM Standard D1413 for laboratory soil-block cultures.

This protocol describes a laboratory-scale vacuum impregnation method for treating wood blocks with TBTO.

Materials:

  • This compound (TBTO)

  • Organic solvent (e.g., toluene, xylene, or ethanol)

  • Wood blocks (e.g., Southern Pine or Scots Pine sapwood), cut to 19x19x19 mm

  • Dessicator with vacuum pump

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Preparation of Wood Blocks:

    • Number each wood block for identification.

    • Dry the blocks in an oven at 103 ± 2°C until a constant weight is achieved.

    • Record the initial oven-dry weight of each block.

  • Preparation of Treating Solutions:

    • Prepare a stock solution of TBTO in the chosen organic solvent.

    • From the stock solution, prepare a series of dilutions to achieve the target preservative retentions in the wood blocks.

  • Vacuum Impregnation:

    • Place the weighed wood blocks in a beaker and place the beaker inside a desiccator.

    • Seal the desiccator and apply a vacuum of at least -85 kPa for 30 minutes to remove air from the wood structure.

    • While maintaining the vacuum, introduce the TBTO treating solution into the beaker until the blocks are fully submerged.

    • Release the vacuum. The atmospheric pressure will force the preservative solution into the wood.

    • Allow the blocks to soak in the solution for at least 60 minutes.

    • Remove the blocks from the solution, lightly wipe off excess liquid, and weigh them immediately to determine the wet weight after treatment.

    • Calculate the preservative retention for each block using the following formula: Retention ( kg/m ³) = (G * C * 10) / V Where:

      • G = Weight of treating solution absorbed by the block (grams)

      • C = Concentration of TBTO in the solution (percent)

      • V = Volume of the block (cubic centimeters)

  • Post-Treatment Conditioning:

    • Air-dry the treated blocks under a fume hood for at least 48 hours to allow the solvent to evaporate.

    • After air-drying, place the blocks in an oven at a low temperature (e.g., 50°C) until they reach a constant weight. This final weight is the conditioned weight before fungal exposure.

This protocol outlines the procedure for evaluating the efficacy of TBTO-treated wood blocks against wood-destroying fungi.

Materials:

  • Treated and untreated (control) wood blocks

  • Culture jars with lids (e.g., 450 ml glass jars)

  • Soil with a water-holding capacity between 20% and 40%

  • Feeder strips (e.g., 3x29x35 mm sapwood wafers)

  • Cultures of test fungi (e.g., Gloeophyllum trabeum, Trametes versicolor)

  • Autoclave

  • Incubator set to 27°C and ~85% relative humidity

Procedure:

  • Preparation of Culture Jars:

    • Add soil to each culture jar to a depth of about 30 mm.

    • Add distilled water to the soil to achieve a moisture content of approximately 130% of the soil's water-holding capacity.

    • Place a feeder strip on the surface of the soil.

    • Screw the lids on the jars loosely and autoclave at 121°C for 45 minutes.

  • Inoculation:

    • In a sterile environment, inoculate the feeder strips in the cooled, sterilized jars with the desired test fungus.

    • Incubate the jars at 27°C until the feeder strips are fully covered with mycelium (typically 2-3 weeks).

  • Exposure of Wood Blocks:

    • Weigh the conditioned, treated wood blocks to get their pre-exposure weight.

    • Sterilize the wood blocks (e.g., through ethylene (B1197577) oxide sterilization or low-dose gamma irradiation).

    • Aseptically place one wood block onto the surface of the mycelium-covered feeder strip in each jar.

  • Incubation:

    • Incubate the jars with the wood blocks at 27°C and ~85% relative humidity for 12 weeks.

  • Assessment of Decay:

    • After the incubation period, carefully remove the wood blocks from the jars.

    • Gently brush off any surface mycelium.

    • Oven-dry the blocks at 103 ± 2°C until they reach a constant weight.

    • Record the final oven-dry weight.

    • Calculate the percentage weight loss for each block using the formula: % Weight Loss = ((Initial oven-dry weight - Final oven-dry weight) / Initial oven-dry weight) * 100

Visualizations

G cluster_prep Preparation cluster_treatment Treatment cluster_exposure Fungal Exposure (Soil-Block Test) cluster_analysis Analysis A Prepare & Weigh Wood Blocks C Vacuum Impregnation A->C B Prepare TBTO Treating Solutions B->C D Calculate Preservative Retention C->D E Condition Treated Blocks D->E G Place Blocks in Jars E->G F Prepare & Inoculate Culture Jars F->G H Incubate for 12 Weeks G->H I Remove Blocks & Oven-Dry H->I J Calculate Percent Weight Loss I->J K Determine Toxic Threshold J->K

Caption: Workflow for evaluating TBTO efficacy using a soil-block test.

The fungicidal activity of organotin compounds like TBTO is primarily attributed to their interaction with the fungal cell membrane. The lipophilic nature of the tributyltin moiety allows it to readily partition into the lipid bilayer of the cell membrane. This disrupts the membrane's structure and function, leading to a cascade of detrimental effects.

G cluster_membrane Fungal Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption & Altered Fluidity Membrane->Disruption Proteins Membrane Proteins (e.g., ATPases) Inhibition Inhibition of Membrane- Bound Enzymes Proteins->Inhibition TBTO TBTO (Tributyltin moiety) TBTO->Membrane Partitions into TBTO->Proteins Interacts with Permeability Increased Permeability Disruption->Permeability Leakage Ion Leakage (e.g., K+) Permeability->Leakage Metabolism Disruption of Cellular Metabolism & Respiration Leakage->Metabolism Inhibition->Metabolism Death Fungal Cell Death Metabolism->Death

Caption: Proposed fungicidal mechanism of TBTO via cell membrane disruption.

References

Application Note: High-Sensitivity GC-MS Analysis of Bis(tributyltin)oxide in Drug Substances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(tributyltin)oxide (TBTO) is an organotin compound that may be present in drug substances as a residual catalyst or impurity from the manufacturing process or packaging materials. Due to the inherent toxicity of organotin compounds, regulatory bodies require strict control of their levels in pharmaceutical products. This application note provides detailed protocols for the quantitative analysis of TBTO in drug substances using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique. The methodologies described herein are designed to meet the stringent requirements of pharmaceutical quality control and are in alignment with the principles of the International Council for Harmonisation (ICH) Q3D guidelines on elemental impurities.

Regulatory Context

According to the ICH Q3D guidelines, tin (Sn) is classified as a Class 3 elemental impurity.[1][2] Class 3 elements are considered to have relatively low toxicities via the oral route of administration.[1][2] For oral drug products, tin does not need to be considered in the risk assessment unless it is intentionally added to the manufacturing process.[1][2] However, for parenteral and inhalation products, the potential for tin inclusion must be evaluated during the risk assessment.[1][2] The permitted daily exposure (PDE) for tin is 6000 µ g/day for oral administration, 600 µ g/day for parenteral administration, and a lower limit may be required for inhalation routes.[3] This necessitates the availability of sensitive and validated analytical methods to ensure that the levels of tin-containing impurities like TBTO do not exceed these safety limits.

Experimental Protocols

The analysis of TBTO by GC-MS requires a derivatization step to convert the relatively non-volatile and polar TBTO into a more volatile and thermally stable compound suitable for gas chromatography. This section details three effective sample preparation and derivatization protocols: on-line hydride derivatization, liquid-liquid extraction with ethylation, and solid-phase microextraction (SPME) with in-situ derivatization.

Protocol 1: On-Line Hydride Derivatization

This method, adapted from a published study, involves the extraction of TBTO from the drug substance followed by an on-line conversion to tributyltin hydride in the GC injection port.[4]

1. Sample Preparation:

  • Weigh accurately a suitable amount of the drug substance (e.g., 100 mg) into a clean vial.

  • Add a known volume of a suitable organic solvent (e.g., toluene (B28343) or hexane) to dissolve the sample.

  • Vortex or sonicate the sample to ensure complete dissolution of the drug substance and extraction of TBTO.

  • If necessary, centrifuge the sample to pellet any insoluble material and transfer the supernatant to an autosampler vial.

2. On-Line Derivatization:

  • A small amount of solid sodium borohydride (B1222165) is placed in the injection port liner of the gas chromatograph.[4]

  • When the sample extract is injected, the TBTO is instantaneously converted to the more volatile tributyltin hydride.[4]

3. GC-MS Parameters:

  • GC Column: DB-5 HT, 15 m x 0.25 mm i.d., 0.1 µm film thickness (or equivalent).[4]

  • Injection: Splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, ramped to 160 °C at 15 °C/min.[4]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions (for tributyltin hydride): m/z 165-185 amu.[4] The characteristic isotopic pattern of tin provides confirmation of its presence.

Protocol 2: Liquid-Liquid Extraction with Ethylation

This protocol involves the extraction of TBTO from the drug substance, followed by derivatization with sodium tetraethylborate to form the volatile tributylethyltin.[5][6]

1. Sample Preparation and Extraction:

  • Accurately weigh a suitable amount of the drug substance into a centrifuge tube.

  • Add a suitable buffer solution (e.g., sodium acetate (B1210297) buffer, pH 4.5) and an organic extraction solvent (e.g., hexane (B92381) or dichloromethane).[5][6]

  • Vortex or shake vigorously for several minutes to extract the TBTO into the organic phase.

  • Centrifuge to separate the layers.

2. Derivatization:

  • To the aqueous layer (or the combined solution before extraction), add a freshly prepared solution of sodium tetraethylborate (NaBEt4).[5][6]

  • Shake the mixture to allow the ethylation reaction to proceed. The TBTO will be converted to tributylethyltin.

  • Perform a liquid-liquid extraction by adding hexane and shaking. The derivatized, nonpolar tributylethyltin will partition into the hexane layer.[6]

  • Carefully transfer the organic (upper) layer to a clean vial.

  • Dry the extract with anhydrous sodium sulfate.[6]

  • Concentrate the extract under a gentle stream of nitrogen if necessary.[7]

3. GC-MS Parameters:

  • GC Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent).

  • Injection: Splitless mode.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Optimize as needed, for example, start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium.

  • MS Detector:

    • Ionization Mode: EI at 70 eV.

    • Scan Mode: SIM.

    • Monitored Ions (for tributylethyltin): Select characteristic ions such as m/z 263, 235, and 179.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) with In-Situ Derivatization

HS-SPME is a solvent-free sample preparation technique that is both sensitive and environmentally friendly.[8][9][10]

1. Sample Preparation and In-Situ Derivatization:

  • Place a weighed amount of the drug substance into a headspace vial.

  • Add a suitable aqueous buffer.

  • Add a derivatizing agent, such as sodium tetraethylborate.[8][10]

  • Seal the vial immediately.

  • Incubate the vial at a specific temperature (e.g., 60 °C) for a set time to allow for the derivatization of TBTO to the volatile tetraethyltin (B1219993) and to establish equilibrium between the sample and the headspace.

2. SPME Extraction:

  • Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane, PDMS) to the headspace of the vial for a defined period to adsorb the derivatized analyte.[8][10]

3. GC-MS Parameters:

  • GC Column: DB-5ms or equivalent.

  • Injection: Insert the SPME fiber into the hot GC inlet for thermal desorption of the analyte onto the column.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Similar to Protocol 2, optimized for the separation of tetraethyltin.

  • Carrier Gas: Helium.

  • MS Detector:

    • Ionization Mode: EI at 70 eV.

    • Scan Mode: SIM.

    • Monitored Ions (for tetraethyltin): Select characteristic ions.

Data Presentation

The performance of the analytical methods for the determination of TBTO should be validated according to ICH Q2(R1) guidelines.[11][12][13][14] Key validation parameters are summarized in the tables below.

Table 1: Method Performance Comparison

ParameterProtocol 1: On-Line Hydride DerivatizationProtocol 2: LLE with EthylationProtocol 3: HS-SPME with In-Situ Derivatization
Analyte Form Tributyltin HydrideTributylethyltinTetraethyltin
Linearity Range 1 - 100 ppm in drug substance[4]0.1 - 100 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995> 0.995
Limit of Detection (LOD) 1 ppm in drug substance[4]< 0.1 ng/mL< 0.1 ng/mL
Limit of Quantification (LOQ) ~3 ppm (estimated)< 0.3 ng/mL< 0.3 ng/mL
Recovery 89% at 6 ppm[4]90 - 110%85 - 115%
Precision (%RSD) 6% (injection precision)[4]< 10%< 15%

Table 2: Typical GC-MS Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.99[11]
Accuracy (% Recovery) 80 - 120% of the known amount.[13]
Precision (%RSD) Repeatability: ≤ 15%; Intermediate Precision: ≤ 20%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.[11]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.[11]
Robustness No significant impact on results with small variations in method parameters.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Drug Substance Sample dissolution Dissolution/Extraction sample->dissolution derivatization Derivatization dissolution->derivatization cleanup Extraction/Cleanup derivatization->cleanup gc_injection GC Injection cleanup->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: General workflow for GC-MS analysis of TBTO in drug substances.

logical_relationship tbto This compound (TBTO) (Non-volatile) derivatization Derivatization (e.g., Hydridization, Ethylation) tbto->derivatization volatile_derivative Volatile Derivative (e.g., Tributyltin Hydride, Tributylethyltin) derivatization->volatile_derivative gcms GC-MS Analysis volatile_derivative->gcms

Caption: Logical relationship of the derivatization step in TBTO analysis.

References

Application Notes and Protocols: Tributyltin Oxide (TBTO) in Marine Antifouling Coatings

Author: BenchChem Technical Support Team. Date: December 2025

A Historical and Technical Overview for Researchers, Scientists, and Drug Development Professionals

Tributyltin oxide (TBTO) is an organotin compound that was extensively used as a biocide in marine antifouling paints from the 1960s until its global ban by the International Maritime Organization (IMO) in 2008.[1][2][3] Its unparalleled efficacy in preventing the settlement and growth of a wide range of marine organisms made it a popular choice for protecting ship hulls, thereby improving fuel efficiency and reducing operational costs.[2] However, the severe ecotoxicological effects of TBTO on non-target marine life led to its eventual prohibition.[2][4]

These application notes provide a comprehensive overview of the historical application of TBTO in marine antifouling coatings, its mechanism of action, formulation considerations, and the experimental protocols used to evaluate its performance. This information is intended for research and development professionals seeking to understand the properties of this potent biocide, for example, in the context of developing new, environmentally benign antifouling technologies.

Mechanism of Action

TBTO functions as a broad-spectrum biocide, exhibiting high toxicity to a wide variety of marine fouling organisms, including algae, barnacles, mollusks, and tubeworms.[1][4] The primary mechanism of its antifouling activity is the slow leaching of the TBTO molecules from the paint matrix into the surrounding seawater.[2] Upon contact, TBTO disrupts fundamental biological processes in marine organisms. It is known to interfere with energy metabolism by inhibiting ATP synthesis and also acts as an endocrine disruptor, causing severe developmental and reproductive abnormalities, most notably imposex (the imposition of male sexual characteristics on female gastropods).[2]

The effectiveness of TBTO-based coatings was such that they could prevent fouling for extended periods, often up to five years.[3]

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Caption: Mechanism of TBTO's antifouling action and environmental impact.

Formulation of TBTO-Based Antifouling Coatings

TBTO is a clear, colorless liquid that is readily soluble in many common paint solvents. This property allowed for its incorporation into a variety of paint formulations.[5] Early formulations were often "free-association" paints, where the biocide would leach freely and relatively uncontrollably into the seawater.

A significant advancement in TBTO-based coatings was the development of self-polishing copolymer (SPC) paints.[6][7] In these formulations, the TBTO was chemically bound to an acrylic polymer backbone. In seawater, the polymer would slowly hydrolyze, releasing the TBTO at a controlled rate and simultaneously creating a smooth, fresh surface that further inhibited fouling.[6] This controlled release mechanism extended the effective lifespan of the coating.

The choice of resin was critical for controlling the leaching rate. For instance, studies showed that a paint composition with limed rosin (B192284) provided the critical leaching rate for TBTO.[5]

Quantitative Data

The following tables summarize key quantitative data related to the performance of TBTO-based antifouling coatings.

Table 1: Leaching Rates of TBTO from Antifouling Coatings

ParameterValueConditionsReference(s)
Critical Leaching Rate for Antifouling Efficacy1 µg Sn/cm²/day-[5]
Steady-State Leaching Rate (Experimental)1-3 µg/cm²/dayASTM/EPA method[8]
Average Leaching Rate over 12 months1.54 µg Sn/cm²/dayNatural seawater[5]

Table 2: Efficacy of TBTO Against Marine Fouling Organisms

Organism TypeEfficacyNotesReference(s)
BarnaclesHighPrevents settlement and growth.[4]
AlgaeHighBroad-spectrum algicide.[4]
Mussels and other MollusksHighHighly toxic, prevents attachment.[4]
TubewormsHighEffective against settlement.[1]

Experimental Protocols

The evaluation of antifouling coatings involves a combination of laboratory and field-based testing. The following protocols are based on established standards that were used to assess the performance of TBTO-based paints and are still relevant for the evaluation of new antifouling technologies.

Protocol 1: Determination of Biocide Release Rate (Leaching Rate)

This protocol is adapted from the principles outlined in ASTM D6442: Standard Test Method for Determination of Copper Release Rate From Antifouling Coatings in Substitute Ocean Water .[9][10][11][12] While the standard is specific to copper, the methodology can be adapted for TBTO analysis.

Objective: To determine the rate at which TBTO leaches from a coated surface into seawater under controlled laboratory conditions.

Materials:

  • Cylindrical test specimens

  • Antifouling paint containing TBTO

  • Substitute ocean water (e.g., prepared according to ASTM D1141)

  • Release rate measuring container (e.g., 2 L polycarbonate container)

  • Rotating apparatus (60 rpm)

  • Holding tank with circulating synthetic seawater

  • Gas chromatograph with an appropriate detector (e.g., ECD or FPD) for TBTO analysis

Procedure:

  • Preparation of Test Specimens:

    • Apply the TBTO-based antifouling paint to cylindrical test specimens according to the manufacturer's instructions.

    • Ensure a uniform coating thickness.

    • Allow the paint to cure completely as specified.

  • Conditioning of Coated Specimens:

    • Place the coated specimens in a holding tank containing circulating substitute ocean water. This initial conditioning period allows for the initial high release of biocide to stabilize.

  • Leaching Rate Measurement:

    • At specified time intervals (e.g., daily for the first week, then weekly), transfer a test specimen to a release rate measuring container filled with a known volume (e.g., 1500 mL) of fresh substitute ocean water.

    • Rotate the specimen at a constant speed (e.g., 60 rpm) for a defined period (e.g., 1 hour).

    • After the rotation period, remove the specimen and return it to the holding tank.

  • Sample Analysis:

    • Take a water sample from the measuring container for TBTO analysis.

    • Analyze the concentration of TBTO in the water sample using an appropriate analytical method, such as gas chromatography.[8]

  • Calculation of Leaching Rate:

    • Calculate the leaching rate (R) in µg/cm²/day using the following formula: R = (C × V) / (T × A) Where:

      • C = concentration of TBTO in the water (µg/L)

      • V = volume of water in the container (L)

      • T = duration of rotation (days)

      • A = surface area of the coated specimen (cm²)

Protocol 2: Antifouling Efficacy Testing - Static Panel Immersion (Raft Test)

This protocol is based on ASTM D3623: Standard Test Method for Testing Antifouling Panels in Shallow Submergence .[13][14][15]

Objective: To evaluate the antifouling performance of a TBTO-based coating in a natural marine environment.

Materials:

  • Test panels (e.g., steel, fiberglass, or wood)

  • Antifouling paint containing TBTO

  • Control panels (uncoated or coated with a standard reference paint)

  • Exposure rack

  • Floating raft

Procedure:

  • Preparation of Test Panels:

    • Prepare the test panels by applying the TBTO-based antifouling paint according to the manufacturer's specifications.

    • Prepare control panels for comparison.

  • Panel Exposure:

    • Mount the test and control panels on an exposure rack. Ensure panels are electrically isolated from each other to prevent galvanic corrosion.

    • Submerge the rack from a floating raft in a marine environment with known fouling pressure. Panels should be positioned at a depth that ensures continuous immersion.

  • Fouling Assessment:

    • Periodically (e.g., monthly), remove the panels from the water for inspection.

    • Visually assess and rate the extent of fouling on each panel. The assessment should quantify the percentage of the surface covered by different types of fouling organisms (e.g., slime, algae, barnacles, tubeworms). A fouling resistance rating can be assigned based on a predefined scale.

    • Document the findings with high-resolution photographs.

  • Data Analysis:

    • Compare the fouling ratings of the TBTO-coated panels to the control panels over time.

    • Evaluate the effectiveness of the coating in preventing the settlement and growth of various fouling organisms.

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References

Application Note & Protocol: Determination of Bis(tributyltin)oxide in Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

An established protocol for the determination of bis(tributyltin)oxide (TBTO) in air samples is crucial for assessing workplace exposure and ensuring environmental safety. This application note provides a detailed methodology based on established techniques, primarily referencing NIOSH Method 5504 for organotin compounds. The protocol outlines air sampling, sample preparation, and analysis using gas chromatography.

This protocol is intended for researchers, scientists, and drug development professionals for the quantitative determination of this compound (TBTO) in air samples. The methodology involves collection of airborne TBTO on a solid sorbent, followed by solvent extraction, derivatization, and analysis by Gas Chromatography (GC) coupled with a Flame Photometric Detector (FPD) or Mass Spectrometry (MS).

1. Introduction

This compound is an organotin compound with various industrial applications, including as a biocide in antifouling paints, a wood preservative, and a stabilizer for PVC.[1][2] Due to its toxicity, monitoring airborne concentrations of TBTO is essential to mitigate potential health risks.[1] This protocol provides a reliable method for the determination of TBTO in workplace air.

2. Principle

A known volume of air is drawn through a solid sorbent tube to trap TBTO vapors and aerosols. The collected TBTO is then desorbed from the sorbent using a suitable solvent. The extract is derivatized to convert TBTO into a more volatile and thermally stable compound suitable for GC analysis. Quantification is achieved by comparing the detector response of the sample to that of known standards.

3. Materials and Reagents

  • Sampling:

    • Personal sampling pump

    • XAD-2 sorbent tubes (or equivalent)[1][3]

    • Glass fiber filters and cassettes (for aerosol collection)[3][4]

  • Sample Preparation:

    • Toluene (B28343), pesticide grade or higher

    • Acetic acid, glacial[3][4]

    • Sodium tetraethylborate (NaBEt₄) or other suitable derivatizing agent[1]

    • Volumetric flasks, pipettes, and syringes

  • Analysis:

    • Gas chromatograph (GC) with a Flame Photometric Detector (FPD) or Mass Spectrometer (MS)[1][5]

    • GC column suitable for organotin analysis (e.g., DB-5 or equivalent)[5]

    • Helium or other suitable carrier gas

    • TBTO standard

4. Experimental Protocol

4.1. Air Sampling

  • Calibrate a personal sampling pump to a flow rate of approximately 1.0 L/min.

  • Break the ends of an XAD-2 sorbent tube immediately before sampling.

  • For personal monitoring, attach the sorbent tube to the worker's breathing zone. For area monitoring, place the tube in a stationary location.

  • Sample a known volume of air, typically between 100 and 240 liters.

  • After sampling, cap the sorbent tubes and store them at ≤ 4°C until analysis.

4.2. Sample Preparation

  • Carefully transfer the contents of the front and back sections of the sorbent tube to separate vials.

  • Desorb the TBTO from the sorbent by adding 2.0 mL of toluene to each vial.

  • Agitate the vials for 30 minutes.

  • Transfer a 1.0 mL aliquot of the extract to a clean vial.

  • Derivatize the TBTO by adding a suitable derivatizing agent. For example, using sodium tetraethylborate (NaBEt₄) to convert TBTO to the more volatile tributylethyltin.[1]

  • The derivatized sample is now ready for GC analysis.

4.3. GC Analysis

  • Set up the GC-FPD or GC-MS system with the appropriate analytical column and operating conditions.

  • Inject a 1-2 µL aliquot of the prepared sample into the GC.

  • Record the resulting chromatogram and identify the peak corresponding to the derivatized TBTO based on its retention time.

  • Quantify the amount of TBTO in the sample by comparing the peak area to a calibration curve prepared from standard solutions of TBTO.

5. Data Presentation

The following tables summarize typical quantitative data associated with this analytical method.

ParameterValueReference
Sampling and Analytical Range
Working Range0.015 to 1 mg/m³ (as Sn) for a 300-L air sample[3][6][7]
Method Performance
Overall Precision (SrT)0.07 to 0.10[7]
Limit of Detection (LOD)1 µg Sn per sample[7]
Sampling Parameters
Recommended Flow Rate1 to 1.5 L/min[3][6]
Recommended Air Volume50 to 500 L[3][6]

Table 1: Quantitative Data for Organotin Analysis based on NIOSH Method 5504.

ParameterValueReference
GC-MS with on-line hydride derivatization
Limit of Detection1 ppm for bis(tributyltin) oxide in drug substance[5]
Recovery at 6 ppm89%[5]
Injection Precision6%[5]

Table 2: Performance Data for an alternative GC-MS method.

6. Experimental Workflow Diagram

G Experimental Workflow for TBTO Analysis cluster_sampling Air Sampling cluster_prep Sample Preparation cluster_analysis Analysis Pump Calibrate Sampling Pump Sorbent Prepare Sorbent Tube Pump->Sorbent Collect Collect Air Sample Sorbent->Collect Store Store Sample at ≤ 4°C Collect->Store Desorb Desorb TBTO with Toluene Store->Desorb Extract Extract Aliquot Desorb->Extract Derivatize Derivatize TBTO (e.g., with NaBEt4) Extract->Derivatize GC Inject into GC-FPD/MS Derivatize->GC Chromatogram Obtain Chromatogram GC->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify

Caption: Workflow for TBTO determination in air samples.

7. Safety Precautions

  • This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]

  • All work with TBTO and organic solvents should be performed in a well-ventilated fume hood.

  • Dispose of all waste materials according to institutional and local regulations.

References

Application Notes and Protocols: Bis(tributyltin)oxide (TBTO) as a Fungicide in PVC Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(tributyltin)oxide (TBTO) is an organotin compound that has historically been used as a broad-spectrum biocide, exhibiting potent fungicidal properties.[1] Its application has spanned various materials, including wood preservation, marine anti-fouling paints, and textiles.[1][2] In the realm of polymer science, TBTO has been incorporated into plastic formulations, such as polyvinyl chloride (PVC), to impart resistance against fungal growth.[3] Flexible PVC, in particular, can be susceptible to microbial attack due to the presence of plasticizers that can serve as a nutrient source for fungi.[4] The mechanism of action for TBTO is generally understood as being a metabolic inhibitor, affecting cellular processes in fungi.[5]

This document provides detailed application notes and protocols for the use and evaluation of this compound as a fungicide in PVC systems. It is important to note that due to significant toxicity and environmental concerns, the use of TBTO is heavily regulated and has been banned in many applications.[1][6] These protocols are intended for research and development purposes to understand its properties and for the evaluation of historical materials or the development of safer alternatives.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₂₄H₅₄OSn₂[1]
Molar Mass 596.112 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Density 1.17 g/mL at 25 °C[1]
Melting Point -45 °C[1]
Boiling Point 180 °C at 2 mmHg[1]
Water Solubility Poor (approx. 20 mg/L)[1]
Solubility in Organic Solvents High[1]
Table 2: Antifungal Efficacy of TBTO in Treated Wood (as a proxy for polymeric systems)

Note: Data from tests on beechwood samples, intended to be illustrative of TBTO's general fungicidal efficacy. Performance in PVC may vary.

TBTO Concentration in Treatment SolutionMould Resistance Degree (MRD) - Unaged SamplesMould Resistance Degree (MRD) - 4 Months Natural Ageing
0.1% 1.02.5
0.33% 0.51.5
1.0% 0.00.5

Source: Adapted from data on treated beechwood.[7] MRD is a visual rating of mould growth, where 0 indicates no growth and higher numbers indicate increasing growth.

Experimental Protocols

Protocol 1: Incorporation of TBTO into a PVC Formulation

Objective: To prepare PVC samples containing a specified concentration of this compound for antifungal testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • Primary plasticizer (e.g., Di(2-ethylhexyl) phthalate (B1215562) - DEHP or a non-phthalate alternative)

  • Heat stabilizer (e.g., a calcium/zinc-based stabilizer)

  • This compound (TBTO)

  • Two-roll mill or a laboratory internal mixer

  • Compression molding press

  • Cutting tools for sample preparation

Procedure:

  • Formulation Calculation: Determine the desired final concentration of TBTO in the PVC compound (e.g., 0.5%, 1.0%, 2.0% by weight). Calculate the required mass of each component (PVC resin, plasticizer, stabilizer, TBTO) for a specific batch size.

  • Premixing: In a high-speed mixer, blend the PVC resin, stabilizer, and other solid additives until a homogenous powder blend is achieved.

  • Plasticizer and TBTO Addition: Slowly add the pre-weighed plasticizer to the powder blend while mixing. Once the plasticizer is absorbed, add the calculated amount of TBTO to the mixture. Continue mixing until a uniform dry blend is obtained.

  • Compounding:

    • Two-Roll Mill: Set the roll temperatures to approximately 150-160°C. Add the dry blend to the nip of the rolls and work the material until a molten sheet is formed. Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure thorough dispersion of all additives.

    • Internal Mixer: Set the chamber temperature and rotor speed according to the PVC formulation's requirements. Add the dry blend to the mixer and process until a homogenous melt is achieved (typically determined by a sharp increase in torque followed by stabilization).

  • Sheet Preparation: Take the compounded PVC from the mill or mixer and press it into sheets of a desired thickness (e.g., 2 mm) using a compression molding press set at approximately 170-180°C.

  • Sample Preparation: Allow the pressed sheets to cool to room temperature. Cut the sheets into the required dimensions for antifungal testing (e.g., 50 mm x 50 mm squares for ASTM G21).[8]

Protocol 2: Evaluation of Fungal Resistance of PVC Samples (ASTM G21-15)

Objective: To determine the resistance of TBTO-containing PVC samples to fungal growth.[9]

Materials:

  • PVC test specimens (with and without TBTO)

  • Positive control (e.g., filter paper saturated with a nutrient solution)

  • Negative control (e.g., a material known to be inert to fungi)

  • Mixed fungal spore suspension (containing at least Aspergillus brasiliensis, Penicillium funiculosum, Chaetomium globosum, Trichoderma virens, and Aureobasidium pullulans)[8]

  • Nutrient-salts agar (B569324)

  • Sterile Petri dishes

  • Incubator capable of maintaining 28-30°C and >85% relative humidity

  • Microscope

Procedure:

  • Media Preparation: Prepare the nutrient-salts agar according to the ASTM G21-15 standard and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Specimen Placement: Place the PVC test specimens on the surface of the solidified agar in the center of the Petri dishes.

  • Inoculation: Spray the mixed fungal spore suspension evenly over the entire surface of the agar and the test specimens.

  • Incubation: Cover the Petri dishes and incubate them at 28-30°C and a relative humidity of over 85% for 28 days.

  • Observation and Rating: Visually inspect the specimens for fungal growth after 7, 14, 21, and 28 days. At the end of the incubation period, rate the fungal growth on each specimen according to the ASTM G21 rating scale (0-4).[9][10] A microscope can be used for closer examination of trace growth.[11]

Rating Scale for Fungal Growth (ASTM G21):

Observed Growth on SpecimenRating
None0
Traces of growth (<10% coverage)1
Light growth (10% to 30% coverage)2
Medium growth (30% to 60% coverage)3
Heavy growth (>60% coverage)4
Protocol 3: Evaluation of Fungistatic Effects (ISO 846 - Method B)

Objective: To determine if TBTO in PVC has a fungistatic effect (inhibits fungal growth).[12]

Materials:

  • PVC test specimens (with and without TBTO)

  • Complete nutrient agar (e.g., Sabouraud Dextrose Agar)

  • Mixed fungal spore suspension (as per ISO 846)

  • Sterile Petri dishes

  • Incubator (28-30°C, >85% RH)

Procedure:

  • Media Preparation: Prepare the complete nutrient agar and pour it into sterile Petri dishes.

  • Inoculation: Inoculate the surface of the agar with the mixed fungal spore suspension.

  • Specimen Placement: Place the PVC test specimens firmly on the inoculated agar surface.

  • Incubation: Incubate the Petri dishes at 28-30°C and >85% relative humidity for 28 days.

  • Observation: Examine the area around the test specimens for a zone of inhibition, where fungal growth is absent. Measure the width of this zone. Also, assess the fungal growth on the surface of the specimen itself.

Mandatory Visualizations

Experimental_Workflow cluster_formulation Protocol 1: PVC Formulation cluster_testing Antifungal Efficacy Testing cluster_astm Protocol 2: ASTM G21 cluster_iso Protocol 3: ISO 846 (Method B) P1_1 Calculate Formulation (PVC, Plasticizer, Stabilizer, TBTO) P1_2 Premix Dry Components P1_1->P1_2 P1_3 Add Plasticizer and TBTO P1_2->P1_3 P1_4 Compound on Two-Roll Mill or Internal Mixer P1_3->P1_4 P1_5 Compression Mold into Sheets P1_4->P1_5 P1_6 Cut Test Specimens P1_5->P1_6 P2_1 Place Specimen on Nutrient-Salts Agar P1_6->P2_1 Test Specimens P3_2 Place Specimen on Agar P1_6->P3_2 Test Specimens P2_2 Inoculate with Fungal Spores P2_1->P2_2 P2_3 Incubate for 28 Days (28-30°C, >85% RH) P2_2->P2_3 P2_4 Visually Rate Fungal Growth (0-4) P2_3->P2_4 P3_1 Inoculate Complete Nutrient Agar P3_1->P3_2 P3_3 Incubate for 28 Days (28-30°C, >85% RH) P3_2->P3_3 P3_4 Measure Zone of Inhibition & Assess Growth on Specimen P3_3->P3_4

Caption: Workflow for preparing and testing antifungal PVC.

TBTO_Mechanism cluster_fungal_cell Fungal Cell TBTO This compound (TBTO) in PVC Matrix Cell_Membrane Cell Membrane TBTO->Cell_Membrane Interacts with membrane lipids Mitochondria Mitochondria TBTO->Mitochondria Inhibits Oxidative Phosphorylation Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Increased Permeability Lipid_Alteration Lipid Profile Alteration Cell_Membrane->Lipid_Alteration Alters Fatty Acid Composition K_Efflux Potassium (K+) Efflux Cytoplasm->K_Efflux Leads to ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Results in Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress Induces Fungal_Cell_Death Inhibition of Fungal Growth & Cell Death K_Efflux->Fungal_Cell_Death Lipid_Alteration->Fungal_Cell_Death ATP_Depletion->Fungal_Cell_Death Oxidative_Stress->Fungal_Cell_Death

Caption: Proposed mechanism of action for TBTO on fungal cells.

References

Application Notes and Protocols for the Experimental Use of Bis(tributyltin)oxide as a Molluscicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(tributyltin)oxide (TBTO), an organotin compound, has been historically investigated for its potent molluscicidal properties. Its primary application was in antifouling paints for ship hulls to prevent the settlement of mollusks and other marine organisms.[1] However, due to its high toxicity to non-target aquatic life and its persistence in the environment, its use has been largely restricted worldwide.[1] Despite these environmental concerns, TBTO remains a subject of experimental research to understand its mechanism of action and to serve as a reference compound in the development of new, safer molluscicides.

These application notes provide a summary of the experimental use of TBTO as a molluscicide, including its efficacy, toxicological data, and detailed protocols for laboratory-based assessments. The information is intended for controlled research environments, adhering to all safety and environmental regulations.

Data Presentation

The following tables summarize the quantitative data on the molluscicidal and sublethal effects of this compound (TBTO) on various snail species.

Table 1: Molluscicidal Efficacy of this compound (TBTO) against Pest Snails

Snail SpeciesExposure Time (hours)LC50 (µg/L)Reference
Physa fontinalis40 days (hatchlings)Significantly reduced survivorship at 1 µg/L[2]
Lymnaea stagnalisNot SpecifiedEgg development completely inhibited at 10 µg/L[3]

Table 2: Sublethal Effects of this compound (TBTO) on Snails

Snail SpeciesConcentration (µg/L)Observed EffectsReference
Physa fontinalis1 and 10Abnormal embryonic development.[2][2]
Physa fontinalis1Reduced survival, fecundity, and population growth rate.[2][2]
Lymnaea stagnalis1Abnormal embryonic development, reduced survivorship of hatchlings, and inhibition of shell growth.[3][3]
Lymnaea stagnalis0.01Higher fecundity and growth rate than the solvent control.[3][3]

Experimental Protocols

The following protocols are based on the World Health Organization (WHO) guidelines for laboratory testing of molluscicides.[4][5][6]

Protocol 1: Determination of Molluscicidal Activity (LC50)

Objective: To determine the median lethal concentration (LC50) of TBTO against a target snail species.

Materials:

  • This compound (TBTO) stock solution (analytical grade)

  • Solvent (e.g., dimethyl sulfoxide (B87167) - DMSO)

  • Dechlorinated tap water (aged for at least 48 hours)

  • Healthy, laboratory-reared snails of a consistent size and age (e.g., Biomphalaria glabrata, Lymnaea stagnalis)

  • Glass beakers or tanks

  • Pipettes and other necessary laboratory glassware

  • pH meter and thermometer

  • Soft brush for cleaning snails

  • Fume hood

Procedure:

  • Snail Acclimatization: Acclimatize snails to laboratory conditions (25 ± 2°C, 12:12 hour light-dark cycle) for at least one week prior to the experiment. Feed them with fresh lettuce, changing the water every 2-3 days.

  • Preparation of Test Solutions:

    • Prepare a stock solution of TBTO in a suitable solvent (e.g., DMSO).

    • Prepare a series of test concentrations by diluting the stock solution with dechlorinated water. A logarithmic series of concentrations is recommended (e.g., 0.01, 0.1, 1, 10, 100 µg/L).

    • Prepare a control group with dechlorinated water only and a solvent control group with the highest concentration of the solvent used in the test solutions.

  • Exposure:

    • Gently clean the snails with a soft brush to remove any debris.

    • Randomly assign at least 10 snails to each test concentration and control group.

    • Place the snails in glass beakers containing the test solutions. The volume of the solution should be sufficient to fully submerge the snails (e.g., 200 mL for 10 snails).

    • Maintain the experimental conditions (temperature, light) as during acclimatization.

    • The standard exposure period is 24 hours.

  • Recovery:

    • After the 24-hour exposure period, carefully remove the snails from the test solutions.

    • Rinse the snails with clean, dechlorinated water.

    • Transfer the snails to beakers containing fresh, dechlorinated water.

    • Provide fresh lettuce for food.

    • Observe the snails for mortality over a 48-hour recovery period.

  • Mortality Assessment:

    • Check for mortality at 24 and 48 hours post-exposure.

    • A snail is considered dead if it remains immobile and does not respond to a gentle touch with a needle on its foot or operculum, or if the shell is discolored and the body is retracted deep inside.

  • Data Analysis:

    • Record the number of dead snails in each group.

    • Correct for any mortality in the control group using Abbott's formula.

    • Calculate the LC50 value and its 95% confidence intervals using probit analysis.

Protocol 2: Assessment of Sublethal Effects on Reproduction

Objective: To evaluate the impact of sublethal concentrations of TBTO on the reproductive output of snails.

Materials:

  • Same as in Protocol 1.

  • Smaller individual containers for isolating snail pairs or groups.

Procedure:

  • Exposure: Expose adult snails to a range of sublethal concentrations of TBTO (determined from preliminary range-finding tests, typically below the LC10) for a chronic period (e.g., 21 or 28 days).

  • Observation:

    • Isolate snails in pairs or small groups in individual containers with the respective test solutions.

    • Monitor daily for the number of egg masses laid and the number of eggs per mass.

    • Change the test solutions and provide fresh food regularly (e.g., every 2-3 days).

  • Hatching Success:

    • Collect the egg masses and transfer them to separate containers with the same test solution.

    • Monitor the egg masses daily for embryonic development and hatching.

    • Record the number of hatched snails.

  • Data Analysis:

    • Calculate the fecundity (number of eggs per snail per day) and fertility (percentage of hatched eggs).

    • Compare the reproductive parameters of the exposed groups with the control group using appropriate statistical tests (e.g., ANOVA).

Mandatory Visualizations

Experimental Workflow for Molluscicidal Activity Assay

G cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize Snails prep_solutions Prepare TBTO Test Solutions expose Expose Snails (24h) prep_solutions->expose recover Recovery in Clean Water (48h) expose->recover assess_mortality Assess Mortality recover->assess_mortality calc_lc50 Calculate LC50 (Probit Analysis) assess_mortality->calc_lc50

Caption: Workflow for determining the LC50 of TBTO against snails.

Putative Signaling Pathway of TBTO-Induced Toxicity in Snails

G cluster_cellular Cellular Disruption cluster_downstream Downstream Effects cluster_organismal Organismal Effects tbto This compound (TBTO) testosterone (B1683101) Interference with Testosterone Esterification tbto->testosterone mitochondria Inhibition of Mitochondrial ATPase tbto->mitochondria calcium Increased Intracellular Ca2+ Levels tbto->calcium neurotoxicity Neuronal and Synaptic Damage tbto->neurotoxicity free_testosterone Elevated Free Testosterone testosterone->free_testosterone energy_depletion ATP Depletion mitochondria->energy_depletion apoptosis Apoptosis calcium->apoptosis death Snail Death neurotoxicity->death endocrine_disruption Endocrine Disruption (e.g., Imposex) free_testosterone->endocrine_disruption energy_depletion->death apoptosis->death reproductive_failure Reproductive Failure endocrine_disruption->reproductive_failure reproductive_failure->death

Caption: Hypothesized signaling pathway for TBTO toxicity in snails.

Disclaimer: The experimental use of this compound should only be conducted in a controlled laboratory setting by trained personnel, following all institutional and governmental safety and environmental regulations. TBTO is highly toxic and poses a significant environmental risk.

References

Application Note: Synthesis of Bioactive Organotin Complexes from Bis(tributyltin)oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Organotin(IV) carboxylates are a class of compounds with significant potential in medicinal chemistry and drug development, demonstrating a range of biological activities including antimicrobial, antifungal, and anticancer properties.[1][2] Bis(tributyltin)oxide, (Bu₃Sn)₂O, serves as a versatile and common starting material for the synthesis of these complexes. The reaction typically involves a condensation reaction with a carboxylic acid, which allows for the incorporation of various bioactive ligands.[3] This application note provides detailed protocols for the synthesis of tributyltin(IV) carboxylate complexes, methods for their characterization, and a summary of their biological activities.

General Reaction Scheme The fundamental reaction for synthesizing tributyltin carboxylates from this compound is a condensation reaction with a carboxylic acid. This reaction proceeds with the formation of the desired organotin complex and water as the sole byproduct. The water is typically removed azeotropically to drive the reaction to completion.[1][3]

General_Reaction cluster_reactants cluster_products Reactant1 This compound ((Bu₃Sn)₂O) plus_react + Reactant1->plus_react Reactant2 Carboxylic Acid (2 R-COOH) Product1 Tributyltin Carboxylate (2 Bu₃SnOCOR) Reactant2->Product1 Toluene/Ethanol Reflux plus_prod + Product1->plus_prod Product2 Water (H₂O) plus_react->Reactant2 plus_prod->Product2 Experimental_Workflow start Start step1 Mix (Bu₃Sn)₂O and Carboxylic Acid in Toluene/Ethanol start->step1 step2 Reflux with Dean-Stark Apparatus (Azeotropic Water Removal) step1->step2 step3 Cool Reaction Mixture step2->step3 step4 Filter Solution step3->step4 step5 Evaporate Solvent (Rotary Evaporator) step4->step5 step6 Purify by Recrystallization step5->step6 step7 Characterize Product (FTIR, NMR, Elemental Analysis) step6->step7 end_node Final Product step7->end_node

References

Application Notes and Protocols: Bis(tributyltin)oxide (TBTO) in Textile Preservation

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND SCIENTIFIC PURPOSES ONLY. NOT FOR COMMERCIAL OR GENERAL USE.

WARNING: Bis(tributyltin)oxide is a highly toxic and environmentally persistent chemical. Its use is heavily restricted or banned in many countries. These notes are for informational and historical research purposes only and do not constitute an endorsement or recommendation for its use. Extreme caution and appropriate safety measures are mandatory when handling this compound.

Introduction

This compound (TBTO) is an organotin compound historically used as a potent biocide, fungicide, and molluscicide.[1] Its broad-spectrum activity made it effective for various preservation applications, including the treatment of textiles made from natural fibers like cotton, which are susceptible to microbial degradation.[2][3] TBTO was valued for its efficacy in preventing the growth of fungi (mildew) and bacteria that can cause discoloration, odor, and loss of tensile strength in textile materials. However, due to its high mammalian toxicity and severe impact on aquatic ecosystems, its application in textiles and other consumer goods has been largely discontinued.

These application notes provide a summary of the historical use of TBTO in textile preservation, including extrapolated treatment protocols, known toxicity data, and its mechanism of action for academic and research professionals.

Data Presentation

Table 1: Toxicological Data for this compound
ParameterSpeciesRoute of AdministrationValueReference
LD50 RatOral87 mg/kg
LD50 MouseOral55-203 mg/kg[4]
Skin Effect Human, RabbitDermalSevere Irritant[5]
Table 2: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 56-35-9[1]
Molecular Formula C24H54OSn2[1]
Appearance Colorless to pale yellow liquid
Solubility in Water Poorly soluble (~20 ppm)[1]
Solubility in Organic Solvents Highly soluble[1]
Density 1.17 g/mL at 25°C[1]

Experimental Protocols

Protocol 1: Hypothetical Application of TBTO to Cotton Fabric via Padding

This protocol describes a potential method for applying TBTO to cotton fabric using a standard laboratory padding machine.

Materials:

  • This compound (TBTO), 96% or higher purity

  • Organic solvent (e.g., white spirit, ethanol)

  • Cotton fabric swatches

  • Laboratory padding machine

  • Drying oven

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, lab coat, respirator with appropriate cartridges for organic vapors.

Procedure:

  • Preparation of Treatment Solution:

    • Warning: Conduct this step in a certified fume hood.

    • Based on concentrations used in wood preservation, prepare a 0.5% to 1.0% (w/v) solution of TBTO in a suitable organic solvent.[6] For example, to make 100 mL of a 1.0% solution, dissolve 1.0 g of TBTO in the solvent and bring the final volume to 100 mL.

  • Fabric Preparation:

    • Ensure the cotton fabric swatches are clean, dry, and free of any sizing agents or other finishes.

  • Padding Application:

    • Set the pressure on the laboratory padding machine to ensure a consistent wet pick-up (typically 70-80% for cotton).

    • Pour the TBTO treatment solution into the padding trough.

    • Feed a cotton swatch through the solution and then through the nip rollers.

    • Collect the treated fabric swatch with forceps.

  • Drying and Curing:

    • Hang the treated fabric swatch in the fume hood to allow for initial solvent evaporation.

    • Transfer the swatch to a drying oven. The temperature and time would need to be optimized to ensure the evaporation of the solvent without degrading the textile or the biocide. A common practice for similar finishes is drying at 80-100°C for 5-10 minutes.

  • Post-Treatment:

    • Store the treated fabric in a sealed, labeled container in a ventilated area.

Protocol 2: Analytical Determination of TBTO on Textiles (GC-MS)

This protocol outlines a general method for the extraction and quantification of organotin compounds from textiles using Gas Chromatography-Mass Spectrometry (GC-MS), based on established analytical procedures.

Materials:

  • Treated textile sample

  • n-hexane

  • Acetate (B1210297) buffer solution (pH 4.0)

  • Sodium tetraethylborate (derivatizing agent)

  • Tetrahydrofuran (THF)

  • Ultrasonicator or shaker

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., Rxi-5ms)

Procedure:

  • Sample Preparation:

    • Cut a known weight (e.g., 1 gram) of the treated textile into small pieces.

  • Extraction:

    • Place the textile pieces into a glass vial.

    • Add a known volume of n-hexane and acetate buffer solution.

    • For hydrophobic samples, sonicate for a set period (e.g., 30 minutes). For hydrophilic samples, use a mechanical shaker.

  • Derivatization:

    • Take an aliquot of the hexane (B92381) extract.

    • Add a solution of sodium tetraethylborate in THF. This step converts the polar organotin compounds into more volatile ethylated derivatives suitable for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a temperature program that effectively separates the organotin compounds.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

    • Quantify the amount of TBTO by comparing the peak area to a calibration curve prepared from certified standards.

Visualizations

Biocidal Mechanism of Action

The primary biocidal action of tributyltin compounds is the disruption of cellular energy metabolism. TBTO is known to interfere with mitochondrial function.

TBTO_Mechanism cluster_mito Mitochondrion TBTO This compound (TBTO) ANT Adenine Nucleotide Translocator (ANT) TBTO->ANT Interacts with critical thiol residues Mito Mitochondrial Inner Membrane PTP Permeability Transition Pore (PTP) Opening ANT->PTP Induces Potential Loss of Mitochondrial Membrane Potential PTP->Potential CytC Cytochrome c Release Potential->CytC Apoptosis Apoptosis (Cell Death) CytC->Apoptosis

Caption: Proposed mechanism of TBTO-induced apoptosis via mitochondrial pathway.

Experimental Workflow for Textile Treatment

The following diagram illustrates a generalized workflow for the application and analysis of a biocidal finish on textiles in a research setting.

Textile_Treatment_Workflow start Start prep_solution Prepare TBTO Treatment Solution (0.5% - 1.0%) start->prep_solution padding Apply Solution via Padding Machine prep_solution->padding prep_fabric Prepare Cotton Fabric Swatches prep_fabric->padding drying Dry and Cure Treated Fabric padding->drying analysis Analyze TBTO Content (GC-MS) drying->analysis end End analysis->end

Caption: Generalized workflow for biocidal treatment of textiles.

References

Troubleshooting & Optimization

Technical Support Center: Detection of Bis(tributyltin)oxide (TBTO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low concentrations of bis(tributyltin)oxide (TBTO).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting low concentrations of TBTO?

Detecting low concentrations of this compound (TBTO) presents several analytical challenges. Due to its structure, TBTO is insoluble in most organic solvents and has a high boiling point, making direct chromatographic analysis difficult.[1] Key challenges include:

  • Matrix Effects: Complex environmental and biological samples, such as sediment and fish tissues, contain interfering species that can affect the accuracy and precision of TBTO quantification.[2][3][4][5] Significant matrix effects have been observed in fish tissues, necessitating quantification using a matrix-matched calibration curve to avoid errors.[2][3][4]

  • Sample Preparation: Effective extraction and derivatization are crucial for sensitive detection. The choice of solvent and method for sample clean-up is critical to remove interfering substances.[6][7]

  • Instrument Sensitivity: Achieving low detection limits requires highly sensitive analytical instrumentation, such as gas chromatography coupled with mass spectrometry (GC-MS) or a pulsed flame photometric detector (GC-PFPD).[2][3][4][8]

Q2: What are the common analytical techniques for TBTO detection?

Commonly used techniques for the determination of TBTO and other organotin compounds include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high sensitivity and selectivity. The tin isotope pattern allows for confirmation of tin-containing compounds.[8] Derivatization is often required to convert TBTO into a more volatile form suitable for GC analysis.[8]

  • Gas Chromatography with Pulsed Flame Photometric Detection (GC-PFPD): This technique is also used for the quantification and speciation of butyltin compounds in various matrices.[2][3][4]

  • Graphite Furnace Atomic Absorption (GFAA): This method can be used for the analysis of airborne dibutyltin (B87310) oxide (a related compound), where samples are collected on filters and desorbed for analysis.[6]

Q3: Why is derivatization necessary for TBTO analysis by GC?

TBTO is a non-volatile compound, making it unsuitable for direct analysis by gas chromatography.[1] Derivatization converts TBTO into a more volatile and thermally stable compound. A common method involves an on-line conversion to tributyltin hydride using sodium borohydride (B1222165) in the injection port of the gas chromatograph.[8] Another approach is to react TBTO with a Grignard reagent, such as a propyl group Grignard reagent, to form a dibutyltin alkyl substitution that is more amenable to chromatographic analysis.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Low Signal Intensity in GC Analysis
Potential Cause Troubleshooting Step Rationale
Incomplete Derivatization Optimize derivatization conditions (reagent concentration, reaction time, temperature).Ensures complete conversion of TBTO to a volatile derivative for better chromatographic performance.[1][8]
Analyte Degradation Check the temperature of the injector and column.High temperatures can cause degradation of the derivatized analyte.
Matrix Interference Improve sample clean-up procedures (e.g., solid-phase extraction).Removes co-extracted matrix components that can interfere with the analyte signal.[7]
Contaminated GC System Bake out the column and clean the injector liner and detector.Removes residual contaminants that can affect peak shape and sensitivity.
Issue 2: High Variability in Replicate Measurements
Potential Cause Troubleshooting Step Rationale
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including extraction and derivatization.Minimizes variations in analyte recovery and derivatization efficiency between samples.
Matrix Effects Prepare calibration standards in a matrix that closely matches the sample matrix (matrix-matched calibration).Compensates for signal enhancement or suppression caused by the sample matrix, improving accuracy.[2][3][4]
Instrument Instability Check the stability of the GC system, including gas flows and detector performance.Ensures consistent instrument response over time.
Issue 3: Low Analyte Recovery
Potential Cause Troubleshooting Step Rationale
Inefficient Extraction Optimize the extraction solvent, volume, and extraction time.Ensures maximum transfer of TBTO from the sample matrix to the extraction solvent.
Adsorption of Analyte Use silanized glassware and check for active sites in the GC system.Prevents loss of the analyte due to adsorption onto surfaces.
Analyte Volatilization Avoid excessive heating or evaporation steps during sample preparation.Minimizes the loss of volatile derivatives before analysis.

Quantitative Data Summary

Parameter Value Method Matrix Reference
Limit of Detection (LOD) 1 ppmGC-MS with on-line hydride derivatizationDrug Substance[8]
Recovery 89% at 6 ppmGC-MS with on-line hydride derivatizationDrug Substance[8]
Injection Precision 6%GC-MS with on-line hydride derivatizationDrug Substance[8]

Experimental Protocols

Protocol 1: Determination of TBTO in a Drug Substance by GC-MS with On-line Hydride Derivatization[8]
  • Extraction: Extract the drug substance containing residual TBTO.

  • Derivatization: Place a small amount of solid sodium borohydride in the injection port of the gas chromatograph.

  • Injection: Inject the extracted sample through the sodium borohydride. This converts TBTO to tributyltin hydride on-line.

  • GC Separation:

    • Column: 15 m x 0.25 mm i.d. DB-5 HT column.

    • Temperature Program: Start at 100°C, ramp to 160°C at 15°C/min.

  • MS Detection: Monitor the mass range of 165-185 amu.

Visualizations

Signaling Pathways and Experimental Workflows

TBTO_Toxicity_Pathway TBTO This compound (TBTO) Exposure ROS Increased Reactive Oxygen Species (ROS) TBTO->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Iron_Homeo Iron Homeostasis Disruption ROS->Iron_Homeo JNK_Activation JNK Activation ROS->JNK_Activation Apoptosis Apoptosis Mito_Dys->Apoptosis Iron_Homeo->Apoptosis JNK_Activation->Apoptosis Cell_Damage Cellular Damage & Impaired Function Apoptosis->Cell_Damage

Caption: Signaling pathway of TBTO-induced cellular toxicity.

TBTO_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Sediment, Tissue) Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., Hydride Generation) Extraction->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow for TBTO analysis.

References

Technical Support Center: Bis(tributyltin)oxide (TBTO) Laboratory Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of bis(tributyltin)oxide (TBTO) in laboratory solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBTO) and in which solvents is it soluble?

A1: this compound (TBTO) is an organotin compound with the chemical formula [(C₄H₉)₃Sn]₂O.[1] It is a colorless to slightly yellow, viscous liquid.[1][2] TBTO has low solubility in water but is highly soluble in many organic solvents, including ethanol, ether, chloroform, and benzene.[3][4]

Q2: What are the primary factors that cause TBTO to degrade in laboratory solutions?

A2: The main factors contributing to the degradation of TBTO in solution are:

  • Hydrolysis: In the presence of water, TBTO can slowly hydrolyze.

  • Photodegradation: Exposure to light, particularly UV light, can cause TBTO to break down.[4][5]

  • Incompatible Materials: Contact with strong oxidizing agents and acids can lead to decomposition.[3][6]

  • Heat: Elevated temperatures can accelerate degradation.[5]

Q3: What are the degradation products of TBTO?

A3: TBTO undergoes successive debutylation, breaking down into less toxic organotin compounds. The primary degradation products are dibutyltin (B87310) and monobutyltin, eventually leading to inorganic tin.[3]

Q4: How can I visually detect if my TBTO solution has started to degrade?

A4: While subtle degradation may not be visible, significant degradation can sometimes be indicated by a change in the solution's appearance, such as increased turbidity or the formation of a precipitate. However, for accurate assessment, analytical methods are necessary.

Q5: What are the recommended storage conditions for pure TBTO and its solutions?

A5: To ensure stability, store pure TBTO and its solutions in a cool, dry, and dark place.[7] Use tightly sealed containers made of compatible materials (e.g., amber glass) to protect from light and moisture. It is also advised to store it in a well-ventilated area.[7]

Troubleshooting Guide

Issue: My experimental results are inconsistent when using a TBTO solution.

This could be due to the degradation of your TBTO stock or working solutions. Follow this troubleshooting guide to identify and resolve the issue.

Step 1: Verify the Integrity of Your TBTO Solution

  • Visual Inspection: Check for any cloudiness or precipitate in your solution.

  • Analytical Confirmation: If possible, use an analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of TBTO and its degradation products (dibutyltin, monobutyltin).[5]

Step 2: Review Your Solution Preparation and Handling Protocol

  • Solvent Quality: Ensure you are using high-purity, dry solvents. The presence of water can facilitate hydrolysis.

  • Container Cleanliness: Use scrupulously clean and dry glassware.

  • Light Exposure: Did you prepare and store the solution in a way that minimizes light exposure? Use amber vials or wrap containers in aluminum foil.

  • Temperature: Was the solution exposed to high temperatures during preparation or storage?

Step 3: Assess Storage Conditions

  • Location: Is the solution stored in a cool, dark, and dry environment?

  • Container: Is the container tightly sealed and made of an inert material?

  • Headspace: Minimize the headspace in the storage container to reduce contact with air.

Logical Troubleshooting Workflow

troubleshooting_workflow start Inconsistent Experimental Results check_solution Step 1: Verify Solution Integrity - Visual Inspection - Analytical Confirmation (GC-MS) start->check_solution degradation_confirmed Degradation Confirmed? check_solution->degradation_confirmed review_protocol Step 2: Review Preparation Protocol - Solvent Quality - Light Exposure - Temperature implement_changes Implement Protocol Changes - Use Dry Solvents - Protect from Light review_protocol->implement_changes assess_storage Step 3: Assess Storage Conditions - Cool, Dark, Dry Location - Tightly Sealed Container optimize_storage Optimize Storage - Amber Vials - Inert Atmosphere assess_storage->optimize_storage degradation_confirmed->review_protocol No prepare_new Prepare Fresh Solution Following Best Practices degradation_confirmed->prepare_new Yes end Consistent Results prepare_new->end implement_changes->assess_storage optimize_storage->end solution_preparation cluster_prep Preparation Steps cluster_storage Storage weigh 1. Weigh TBTO in Amber Flask dissolve 2. Dissolve in Anhydrous Solvent weigh->dissolve dilute 3. Dilute to Final Volume dissolve->dilute inert 4. Flush with Inert Gas dilute->inert store Store at 4°C in the Dark inert->store degradation_pathway TBTO This compound (TBTO) DBT Dibutyltin (DBT) TBTO->DBT - Butyl group MBT Monobutyltin (MBT) DBT->MBT - Butyl group InorganicSn Inorganic Tin MBT->InorganicSn - Butyl group

References

Technical Support Center: Overcoming Interference in Atomic Absorption Spectroscopy of Tributyltin Oxide (TBTO)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of tributyltin oxide (TBTO) using Atomic Absorption Spectroscopy (AAS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common interferences and achieve accurate, reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main types of interferences encountered during the analysis of TBTO by AAS?

A1: When analyzing TBTO using AAS, you may encounter several types of interferences that can affect the accuracy of your results. These are broadly categorized as:

  • Spectral Interferences: These occur when the absorption line of another element or molecule overlaps with the tin (Sn) absorption line (typically at 286.3 nm). This can be caused by other elements in the sample matrix or by molecular absorption from flame gases.

  • Chemical Interferences: These happen when a substance in the sample chemically reacts with the tin atoms in the atomizer, leading to the formation of a more or less volatile compound. This alters the number of free tin atoms available to absorb radiation, thus affecting the signal. For instance, the formation of stable oxides in the flame can reduce the analyte signal.

  • Ionization Interferences: At the high temperatures of the flame or graphite (B72142) furnace, some tin atoms may become ionized. Since ions absorb at different wavelengths than neutral atoms, this reduces the atomic absorption signal. This type of interference is more pronounced for elements with low ionization potentials.

  • Matrix Interferences: These are caused by the physical properties of the sample, such as viscosity and surface tension, which can differ from the standards. These differences can affect the sample aspiration rate in flame AAS or the sample deposition in graphite furnace AAS, leading to inaccurate results. High concentrations of dissolved salts can also cause light scattering, which is a form of spectral interference.

Q2: How can I minimize matrix effects when analyzing TBTO in complex samples like sediment or biological tissues?

A2: Matrix effects are a significant challenge in complex samples. Here are several strategies to minimize them:

  • Matrix Matching: Prepare your calibration standards in a matrix that is as similar as possible to your sample matrix. This helps to ensure that the physical and chemical properties of the standards and samples are comparable.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the final concentration of TBTO remains within the detection limits of your instrument.

  • Method of Standard Additions: This technique involves adding known amounts of a standard solution to the sample. By creating a calibration curve within the sample matrix itself, it can compensate for matrix effects. This method is particularly useful when the matrix composition is unknown or varies between samples.

  • Sample Digestion: A thorough digestion of the sample is crucial to break down the organic matrix and free the tin atoms. Microwave-assisted acid digestion is a common and effective method.

Q3: What are chemical modifiers and how do they help in the GFAAS analysis of TBTO?

A3: Chemical modifiers are substances added to the sample in the graphite furnace to alter its chemical properties during the analysis. They play a crucial role in:

  • Stabilizing the Analyte: Modifiers can form thermally stable compounds with tin, allowing for higher pyrolysis (ashing) temperatures without premature loss of the analyte. This helps to remove more of the interfering matrix components before the atomization step.[1]

  • Reducing Interferences: By altering the volatility of either the analyte or the matrix, modifiers can help to separate their atomization times, reducing spectral and chemical interferences.

  • Enhancing the Signal: Some modifiers can improve the efficiency of the atomization process, leading to a stronger and more reproducible analytical signal.[1]

Troubleshooting Guides

Issue 1: Low or No Signal for TBTO

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Instrument Parameters - Verify the wavelength is set to 286.3 nm for tin. - Check the slit width and lamp alignment for optimal light throughput.
Sample Preparation Issues - Ensure complete digestion of the sample matrix to release all tin. Incomplete digestion can trap the analyte. - Check for losses during sample preparation steps (e.g., volatilization during ashing).
Nebulizer/Burner Clogging (Flame AAS) - Inspect the nebulizer and burner for any blockages and clean if necessary. - Ensure a smooth and steady sample uptake.
Poor Atomization (GFAAS) - Optimize the graphite furnace temperature program (drying, pyrolysis, and atomization steps). - Consider using a chemical modifier to improve atomization efficiency.
Issue 2: High and Unstable Background Signal

Possible Causes and Solutions:

CauseTroubleshooting Steps
Matrix Effects - Implement a more effective background correction system (e.g., Zeeman over Deuterium for complex matrices). - Dilute the sample to reduce the concentration of matrix components. - Optimize the pyrolysis temperature to remove more of the matrix before atomization.
Incomplete Combustion of Sample Matrix - For flame AAS, adjust the fuel-to-oxidant ratio. - For GFAAS, increase the pyrolysis time and/or temperature. The use of a chemical modifier can also help.
Contamination - Analyze a blank to check for contamination in reagents, glassware, or the instrument. - Use high-purity acids and deionized water for sample preparation.

Data Presentation: Comparison of Chemical Modifiers for Tin Analysis

The choice of chemical modifier can significantly impact the sensitivity and reproducibility of tin analysis by GFAAS. Below is a summary of findings from a study comparing different modifiers for tin.

Chemical ModifierPyrolysis Temperature (°C)Atomization Temperature (°C)Characteristic Mass (pg)Key Findings
None 7002200~756Low pyrolysis temperature leads to significant matrix interference and potential analyte loss.
Palladium Nitrate (Pd(NO₃)₂) + Magnesium Nitrate (Mg(NO₃)₂) ** 12002400~30A common "universal" modifier that provides good stabilization and sensitivity for many elements.
Strontium Nitrate (Sr(NO₃)₂) **13002300~16.8Found to be highly effective for tin, allowing for a higher pyrolysis temperature and significantly improving sensitivity and detection limits by up to 45- and 51-fold, respectively, compared to no modifier.[2]

Note: Optimal temperatures and characteristic mass can vary depending on the instrument and sample matrix.

Experimental Protocols

Protocol 1: Microwave-Assisted Acid Digestion of Biological Tissues for TBTO Analysis

This protocol is a general guideline for the digestion of biological tissues (e.g., fish, mussel) prior to AAS analysis.

  • Sample Preparation:

    • Weigh approximately 0.5 g of freeze-dried and homogenized tissue into a clean microwave digestion vessel.

    • Record the exact weight.

  • Acid Digestion:

    • In a fume hood, add 5 mL of concentrated nitric acid (HNO₃) to the vessel.

    • Allow the sample to pre-digest for at least 30 minutes.

    • Carefully add 2 mL of 30% hydrogen peroxide (H₂O₂).

    • Seal the vessels according to the manufacturer's instructions.

  • Microwave Program:

    • Place the vessels in the microwave unit.

    • Ramp the temperature to 180°C over 15 minutes.

    • Hold at 180°C for 20 minutes.

    • Allow the vessels to cool to room temperature.

  • Final Dilution:

    • Carefully open the digestion vessels.

    • Quantitatively transfer the digestate to a 50 mL volumetric flask.

    • Rinse the vessel with small portions of deionized water and add the rinsings to the flask.

    • Bring the flask to volume with deionized water.

    • The sample is now ready for AAS analysis.

Protocol 2: Extraction and Digestion of TBTO from Sediment Samples

This protocol outlines a common procedure for extracting and digesting TBTO from sediment samples.

  • Sample Preparation:

    • Air-dry the sediment sample and sieve it to remove large particles.

    • Weigh approximately 1 g of the homogenized sediment into a digestion tube.

  • Extraction:

    • Add 10 mL of a 1:1 mixture of 6 M hydrochloric acid (HCl) and 6 M nitric acid (HNO₃).

    • Heat the mixture at 95°C for 15 minutes in a heating block.

  • Filtration and Dilution:

    • Allow the sample to cool.

    • Filter the extract to remove particulate matter.

    • Dilute the filtrate with 1% nitric acid to a final volume of 50 mL in a volumetric flask.

    • The sample is now ready for analysis.

Mandatory Visualizations

experimental_workflow_biological cluster_prep Sample Preparation cluster_digest Microwave Digestion cluster_final Final Steps weigh Weigh 0.5g of freeze-dried tissue add_acids Add 5mL HNO₃ and 2mL H₂O₂ weigh->add_acids Place in vessel microwave Microwave Program: Ramp to 180°C, hold for 20 min add_acids->microwave transfer Quantitatively transfer to 50mL flask microwave->transfer After cooling dilute Dilute to volume with deionized water transfer->dilute analyze Analyze by AAS dilute->analyze

Caption: Workflow for TBTO analysis in biological tissue.

troubleshooting_low_signal cluster_instrument Instrument Checks cluster_sample Sample Preparation cluster_atomizer Atomizer Issues start Low or No Signal for TBTO check_params Check Wavelength (286.3 nm) and Slit Width start->check_params check_lamp Check Lamp Alignment and Intensity start->check_lamp check_digestion Ensure Complete Sample Digestion start->check_digestion check_volatilization Review Ashing/Pyrolysis Temperature for Analyte Loss start->check_volatilization check_clogging Inspect and Clean Nebulizer/ Burner (Flame AAS) start->check_clogging optimize_furnace Optimize Furnace Program (GFAAS) start->optimize_furnace solution Signal Improved check_params->solution Correct if necessary check_lamp->solution Realign or replace lamp check_digestion->solution Re-digest or use a more rigorous method check_volatilization->solution Lower pyrolysis temperature or use a modifier check_clogging->solution Clean thoroughly use_modifier Consider Using a Chemical Modifier (GFAAS) optimize_furnace->use_modifier use_modifier->solution Improves atomization

Caption: Troubleshooting logic for low TBTO signal in AAS.

References

Technical Support Center: Optimizing Pyrolysis Gas Chromatography for Bis(tributyltin)oxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pyrolysis Gas Chromatography (Py-GC) for the analysis of bis(tributyltin)oxide (TBTO).

Frequently Asked Questions (FAQs)

Q1: Why use Py-GC for TBTO analysis instead of traditional GC-MS?

A1: Traditional GC-MS analysis of organotin compounds like TBTO requires a chemical derivatization step to convert the non-volatile TBTO into a more volatile compound suitable for gas chromatography.[1] Py-GC is an alternative technique that uses high temperatures to break down the TBTO molecule into smaller, volatile fragments in a process called pyrolysis.[2][3] This direct analysis method can simplify sample preparation by eliminating the need for derivatization, potentially reducing analysis time and avoiding the use of hazardous derivatizing agents like Grignard reagents.[1][4]

Q2: What are the expected pyrolysis products of TBTO?

A2: The primary degradation pathway for tributyltin (TBT) compounds, including TBTO, involves the sequential loss of butyl groups from the tin atom, a process known as debutylation.[5][6] Therefore, the expected pyrolysis products that would be separated and detected by GC-MS are likely to be a series of butyltin compounds with fewer butyl groups, as well as hydrocarbons corresponding to the butyl chains (e.g., butane, butene). The final inorganic residue would be tin oxides.[7]

Q3: What is a suitable pyrolysis temperature range for TBTO analysis?

A3: The optimal pyrolysis temperature for TBTO has not been extensively published. However, based on general principles of pyrolysis for non-volatile organic compounds, a starting range of 500°C to 800°C is recommended.[8][9] It is crucial to optimize the pyrolysis temperature for your specific instrument and sample matrix. Lower temperatures may lead to incomplete pyrolysis, while excessively high temperatures can cause excessive fragmentation, making it difficult to identify characteristic products.[10]

Q4: What type of GC column is best suited for separating TBTO pyrolysis products?

A4: The pyrolysis of TBTO is expected to produce a mixture of alkylated tin compounds and hydrocarbons. A non-polar or mid-polar capillary column is generally recommended for the separation of such compounds.[11][12] A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase is a common and versatile choice for this type of analysis.[13] The selection should be based on the principle that "like dissolves like," where a non-polar column is effective for separating non-polar analytes based on their boiling points.[12]

Q5: How can I quantify TBTO using Py-GC?

A5: Quantitative analysis in Py-GC is achieved by correlating the peak area of one or more characteristic pyrolysis products to the concentration of the parent analyte (TBTO).[2] This requires the creation of a calibration curve using standards of known TBTO concentrations. It is essential to choose a pyrolysis product that is unique to TBTO and is produced consistently and reproducibly under the optimized pyrolysis conditions.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
No or very small peaks for TBTO pyrolysis products 1. Pyrolysis temperature is too low, resulting in incomplete decomposition.[10]2. The sample size is too small.3. Issues with the GC system (e.g., injector leak, detector malfunction).[14]1. Increase the pyrolysis temperature in increments of 50°C and re-analyze.2. Increase the sample amount, ensuring it is within the recommended range for your pyrolyzer.3. Perform standard GC troubleshooting checks, including a leak check and verification of detector performance with a known standard.[14]
Poor peak shape (tailing or fronting) 1. Active sites in the GC inlet liner or the front of the column are interacting with the pyrolysis products.[15]2. The GC oven temperature program is not optimized.3. Column overload due to excessive sample size.1. Use a deactivated inlet liner and trim the first few centimeters of the GC column.2. Adjust the initial oven temperature and the temperature ramp rate.3. Reduce the amount of sample being pyrolyzed.
Irreproducible peak areas 1. Inconsistent sample introduction or weighing.2. Fluctuations in pyrolysis temperature or gas flow rates.3. Matrix effects from the sample interfering with the pyrolysis process.[16]1. Ensure consistent and accurate sample preparation and loading into the pyrolyzer.2. Verify the stability of the pyrolyzer's temperature control and the GC's gas flows.3. Consider a double-shot pyrolysis approach to first desorb volatile matrix components at a lower temperature before pyrolyzing the TBTO.[4]
High baseline or ghost peaks 1. Contamination in the pyrolyzer, GC inlet, or column.[14]2. Carryover from a previous, more concentrated sample.3. Column bleed at high temperatures.[14]1. Clean the pyrolyzer sample holder and the GC inlet. Bake out the GC column at its maximum recommended temperature.2. Run a blank solvent injection after a high-concentration sample.3. Ensure the GC oven temperature does not exceed the column's maximum operating temperature. Use a low-bleed column if possible.
Presence of many small, unidentified peaks 1. Pyrolysis temperature is too high, causing excessive fragmentation of TBTO.[10]2. The sample matrix is complex and producing many interfering pyrolysis products.[16]1. Reduce the pyrolysis temperature in 50°C increments.2. If possible, perform a sample cleanup step (e.g., solid-phase extraction) to remove interfering matrix components before pyrolysis. A double-shot pyrolysis can also help mitigate this.[4]

Quantitative Data Presentation

The following tables present hypothetical data to illustrate the process of optimizing pyrolysis temperature for TBTO analysis. The goal is to find a temperature that provides a consistent and high yield of a characteristic pyrolysis product (e.g., a specific debutylated tin compound) with good reproducibility.

Table 1: Effect of Pyrolysis Temperature on the Peak Area of a Characteristic TBTO Pyrolysis Product

Pyrolysis Temperature (°C)Replicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Average Peak AreaRelative Standard Deviation (RSD) (%)
50015,23416,01214,89015,3793.8
55045,67846,12345,98745,9290.5
60089,12390,23488,99989,4520.8
650152,345151,987153,012152,4480.3
700149,876150,123148,999149,6660.4
750135,678128,987133,456132,7072.6

Note: In this example, 650°C provides the highest peak area with excellent reproducibility.

Table 2: GC-MS Parameters for Separation of TBTO Pyrolysis Products

ParameterSetting
GC Column 5% diphenyl / 95% dimethyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 280°C
Split Ratio 20:1
Oven Program Initial 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source 230°C
Mass Range 40-500 amu

Experimental Protocols

Protocol 1: Single-Shot Py-GC-MS Analysis of TBTO

  • Sample Preparation:

    • Accurately weigh 50-200 µg of the sample containing TBTO into a pyrolysis sample cup.

    • For liquid samples, deposit the sample onto a suitable support within the cup.

    • Record the exact weight.

  • Instrument Setup:

    • Set up the Py-GC-MS system according to the parameters in Table 2.

    • Set the initial pyrolysis temperature (e.g., 650°C based on optimization).

    • Ensure the pyrolyzer interface temperature is high enough to prevent condensation of pyrolysis products (e.g., 300°C).

  • Analysis:

    • Place the sample cup into the pyrolyzer autosampler.

    • Start the analysis sequence. The pyrolyzer will rapidly heat the sample to the set temperature, and the resulting volatile fragments will be swept into the GC column for separation and subsequent detection by the mass spectrometer.

  • Data Analysis:

    • Identify the characteristic pyrolysis products of TBTO based on their mass spectra and retention times.

    • Integrate the peak area of the chosen quantitative ion(s).

    • Quantify the amount of TBTO in the sample using a pre-established calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Processing Sample Sample Weighing (50-200 µg) Loading Loading into Pyrolysis Cup Sample->Loading Pyrolysis Pyrolysis (e.g., 650°C) Loading->Pyrolysis GC_Separation GC Separation Pyrolysis->GC_Separation Volatile Fragments MS_Detection MS Detection GC_Separation->MS_Detection Identification Peak Identification MS_Detection->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for Py-GC-MS analysis of TBTO.

troubleshooting_logic Start Poor Chromatographic Results? CheckPeakShape Peak Tailing or Fronting? Start->CheckPeakShape CheckReproducibility Irreproducible Peak Areas? Start->CheckReproducibility CheckSensitivity No or Low Signal? Start->CheckSensitivity Sol_Liner Use Deactivated Liner Trim Column CheckPeakShape->Sol_Liner Yes Sol_TempProg Optimize GC Oven Temperature Program CheckPeakShape->Sol_TempProg Yes Sol_SamplePrep Ensure Consistent Sample Preparation CheckReproducibility->Sol_SamplePrep Yes Sol_InstrumentStability Check Pyrolyzer and GC Stability CheckReproducibility->Sol_InstrumentStability Yes Sol_IncreaseTemp Increase Pyrolysis Temperature CheckSensitivity->Sol_IncreaseTemp Yes Sol_CheckGC Perform General GC Maintenance CheckSensitivity->Sol_CheckGC Yes

Caption: Troubleshooting logic for common Py-GC-MS issues.

References

Navigating Maternal Toxicity in Rodent Studies with Bis(tributyltin)oxide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers conducting rodent studies with bis(tributyltin)oxide (TBTO), focusing on the critical challenge of mitigating maternal toxicity to ensure the validity of developmental and reproductive toxicology data. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to support robust study design and interpretation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during in vivo studies with TBTO, offering potential solutions and considerations for study refinement.

Question: We are observing significant maternal body weight loss and reduced food consumption in our high-dose group, confounding the interpretation of developmental toxicity. What steps can we take?

Answer: Overt maternal toxicity is a known challenge in TBTO studies and can indirectly lead to adverse developmental outcomes.[1] Consider the following troubleshooting steps:

  • Dose Range Refinement: The maximally tolerated dose (MTD) for pregnant rats is significantly lower than for non-pregnant rats, approximately one-third.[1] If you are observing excessive toxicity, it is crucial to conduct a preliminary dose-range finding study to identify a high dose that induces minimal maternal toxicity (e.g., a slight, transient decrease in body weight gain of no more than 10-15%).

  • Pair-Feeding Control Group: To differentiate between developmental effects caused directly by TBTO and those secondary to reduced nutritional intake, incorporate a pair-fed control group. This group receives the same amount of feed as consumed by the TBTO-treated group on the previous day. This allows for an assessment of the effects of undernutrition alone.

  • Dietary Supplementation: While not specifically studied for TBTO, the use of antioxidants has been shown to mitigate toxicity from other compounds. Consider supplementing the diet with antioxidants like Vitamin E or C, which may help counteract TBTO-induced oxidative stress. This, however, would require validation to ensure the supplements do not interfere with the primary study endpoints.

Question: How can we refine our gavage technique to minimize stress and potential complications that could contribute to maternal toxicity?

Answer: The gavage procedure itself can be a source of stress and adverse effects. To minimize its impact:

  • Optimize Vehicle Selection: TBTO is poorly soluble in water but soluble in organic solvents and lipids.[2] The choice of vehicle is critical. Corn oil or arachis oil are commonly used. Ensure the vehicle is well-tolerated and does not cause adverse effects on its own.

  • Reduce Gavage Volume and Frequency: High volumes can lead to gastroesophageal reflux and aspiration. Use the minimum effective volume. If possible, consider if splitting the daily dose into two administrations could reduce acute toxicity, although this may increase handling stress.

  • Dosing in Fasted Animals: Dosing fasted animals can in some cases reduce respiratory complications associated with gavage, though the impact on TBTO absorption and toxicity would need to be considered.

  • Alternative Dosing Methods: For longer-term studies, administration via the diet or drinking water could be an alternative to gavage, providing a more continuous and less stressful exposure. However, this may alter the toxicokinetic profile of TBTO.

Question: Are there more sensitive endpoints for maternal toxicity than just body weight and food consumption?

Answer: Yes, relying solely on body weight and food intake can be a crude measure of maternal health. Expanding the endpoints can provide a more nuanced picture of maternal toxicity:

  • Clinical Observations: Implement a detailed and systematic scoring system for clinical signs of toxicity, such as changes in posture, activity levels, and grooming behavior.

  • Organ Weights: At necropsy, evaluate the weights of maternal organs, particularly the liver, kidneys, and thymus, as these can be targets of TBTO toxicity.

  • Clinical Pathology: If feasible within the study design, collect blood for hematology and clinical chemistry analysis to assess systemic toxicity. Parameters such as liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) can be informative.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature on TBTO-induced maternal and developmental toxicity.

Prenatal Developmental Toxicity Study in Rats
  • Animal Model: Pregnant Long-Evans rats.

  • Test Substance Preparation: Bis(tri-n-butyltin)oxide (TBTO) is dissolved in a suitable vehicle, such as corn oil.

  • Dosing Regimen:

    • Dose levels: 0 (vehicle control), and at least three graded dose levels of TBTO (e.g., 2.5, 5, 10, and 16 mg/kg/day).[1] The highest dose should be selected to induce some maternal toxicity but not excessive mortality.

    • Route of administration: Oral gavage (intubation).

    • Dosing period: Gestation days 6 through 20.[1]

  • Maternal Observations:

    • Clinical signs of toxicity are recorded daily.

    • Body weight is measured at least on gestation days 0, 6, 11, 16, and 20.

    • Food and water consumption are measured daily.

  • Terminal Procedures:

    • On gestation day 21, dams are euthanized.

    • A thorough necropsy is performed, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

    • Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Embryotoxic Evaluation in Mice
  • Animal Model: Pregnant NMRI mice.

  • Test Substance Preparation: TBTO is prepared in a suitable vehicle.

  • Dosing Regimen:

    • Dose levels: 0 (vehicle control), 5, 20, and 40 mg/kg/day.[3]

    • Route of administration: Oral gavage.

    • Dosing period: Gestation days 6 through 15.[3]

  • Maternal Observations:

    • Maternal body weight gain is monitored throughout the gestation period.

  • Terminal Procedures:

    • On gestation day 17, dams are sacrificed.[3]

    • Necropsy is performed, and maternal spleen and placental weights are recorded.

    • The number of live fetuses, deaths, and resorptions are counted.

Quantitative Data on Maternal and Developmental Toxicity of TBTO

The following tables summarize quantitative data from rodent studies with TBTO.

Table 1: Effects of Prenatal TBTO Exposure on Pregnant Rats

Dose (mg/kg/day)Maternal Toxicity ObservationsDevelopmental/Reproductive OutcomesReference
2.5No significant decrease in preweaning body weight.-[1]
5Maximally tolerated dose (MTD) in pregnant rats.-[1]
≥10Decreased numbers of live births, decreased growth and viability. Mortality observed.Significant decrease in preweaning body weight.[1]
12-3% incidence of cleft palate.[1]
16Overt maternal toxicity.-[1]

Table 2: Effects of TBTO on Pregnant Mice

Dose (mg/kg/day)Maternal Toxicity ObservationsEmbryotoxic OutcomesReference
5--[3]
20--[3]
40Significant reduction of maternal body weight gain.Highly embryotoxic (details on fetal death/resorption not quantified in the abstract).[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways implicated in TBTO toxicity and a general workflow for a prenatal toxicity study.

TBTO_Toxicity_Pathways cluster_stress Cellular Stress Response cluster_signaling Downstream Signaling cluster_outcomes Cellular Outcomes TBTO This compound (TBTO) ER_Stress Endoplasmic Reticulum (ER) Stress TBTO->ER_Stress Oxidative_Stress Oxidative Stress (ROS Generation) TBTO->Oxidative_Stress mTOR mTOR Pathway Inhibition TBTO->mTOR NFKB NF-κB Activation ER_Stress->NFKB NFAT NFAT Activation ER_Stress->NFAT p38 p38 MAPK Activation Oxidative_Stress->p38 Inflammation Inflammation NFKB->Inflammation T_cell_activation T-cell Activation NFAT->T_cell_activation Apoptosis Apoptosis p38->Apoptosis Neurodegeneration Neurodegeneration p38->Neurodegeneration mTOR->Apoptosis inhibition leads to

Caption: Key signaling pathways activated by TBTO leading to cellular stress and toxicity.

Prenatal_Toxicity_Workflow start Start: Acclimatization of Pregnant Rodents dosing Dosing Period (e.g., Gestation Days 6-20) start->dosing monitoring Daily Maternal Monitoring - Clinical Signs - Body Weight - Food/Water Consumption dosing->monitoring termination Terminal Sacrifice (e.g., Gestation Day 21) dosing->termination maternal_eval Maternal Evaluation - Necropsy - Uterine Examination termination->maternal_eval fetal_eval Fetal Evaluation - External Examination - Visceral Examination - Skeletal Examination termination->fetal_eval data_analysis Data Analysis and Interpretation maternal_eval->data_analysis fetal_eval->data_analysis

Caption: General experimental workflow for a prenatal developmental toxicity study.

References

Technical Support Center: Minimizing Skin Irritation When Working with TBTO Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing skin irritation when working with Tributyltin oxide (TBTO) formulations. Direct exposure to TBTO can cause severe skin irritation and chemical burns.[1][2] Adherence to proper safety protocols is critical.

Troubleshooting Guide: Managing and Preventing Skin Irritation

This guide provides solutions to common issues encountered during the handling of TBTO formulations.

Problem Potential Cause(s) Solution(s)
Mild skin redness or itching after handling TBTO. - Inadequate or compromised Personal Protective Equipment (PPE). - Accidental minor splash or aerosol exposure to uncovered skin. - "Wash-in" effect from improper decontamination.- Immediately remove contaminated PPE and wash the affected area with copious amounts of lukewarm water and mild soap for at least 15 minutes. Avoid harsh scrubbing, which can increase absorption. - Re-evaluate your PPE. Ensure gloves are of the appropriate material and thickness and are inspected for any defects before use. - Review your handling procedures to minimize the generation of aerosols or splashes.
Severe skin reaction (e.g., blistering, chemical burn). - Direct, prolonged contact with TBTO formulation. - High concentration of TBTO in the formulation.- Seek immediate medical attention. - As a first aid measure, flush the affected area with a large volume of water for at least 15-20 minutes. - Remove any contaminated clothing, cutting it off if necessary to avoid pulling it over the head or unaffected skin. - Provide the Safety Data Sheet (SDS) for TBTO to the medical personnel.
Recurring skin irritation despite wearing gloves. - Incorrect glove material offering poor chemical resistance to TBTO. - Permeation of TBTO through the glove material over time. - Contamination of hands during glove removal.- Switch to a more resistant glove material. While specific data for TBTO is limited, for organic compounds, nitrile or neoprene gloves are generally recommended over latex.[3] For prolonged or high-concentration work, consider thicker, chemical-resistant gloves. - Implement a glove change schedule. Do not wear the same pair of gloves for an extended period. - Practice proper glove removal techniques to avoid contaminating your hands. A step-by-step guide is provided in the FAQ section.
Skin irritation on forearms or other areas. - Inadequate protective clothing. - Splashes occurring during transfer or mixing.- Wear a lab coat with long sleeves, preferably made of a chemically resistant material. For tasks with a higher risk of splashing, consider a chemical-resistant apron or coveralls. - Conduct all work with TBTO formulations within a certified chemical fume hood to contain splashes and vapors.

Frequently Asked Questions (FAQs)

Handling and PPE

Q1: What are the primary signs of skin irritation from TBTO?

A1: TBTO is a potent skin irritant.[1][4] Initial signs of exposure can include redness, itching, and a burning sensation.[5] With higher concentrations or prolonged contact, these symptoms can progress to severe chemical burns, blistering, and dermatitis.[1][4]

Q2: What type of gloves should I use when working with TBTO formulations?

Q3: How often should I change my gloves?

A3: It is best practice to change disposable gloves immediately after any known contamination or after a set period (e.g., every 1-2 hours) during continuous work with TBTO. Never reuse disposable gloves.

Q4: What other Personal Protective Equipment (PPE) is necessary?

A4: In addition to gloves, appropriate PPE includes:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Protective Clothing: A long-sleeved lab coat is a minimum requirement. For procedures with a high risk of splashing, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: If there is a risk of aerosol generation and work cannot be conducted in a fume hood, a respirator may be necessary. Consult your institution's environmental health and safety department for specific recommendations.

Decontamination and Spill Management

Q5: What is the correct procedure for decontaminating skin after exposure to TBTO?

A5: Immediate and thorough washing is crucial.

  • Remove any contaminated clothing or jewelry from the affected area.

  • Flush the skin with copious amounts of lukewarm water for at least 15 minutes.

  • Gently wash the area with mild soap and water. Avoid harsh scrubbing, as this can damage the skin and potentially increase the absorption of the chemical (a phenomenon known as the "wash-in" effect).

  • Seek medical attention, especially if irritation persists or if the exposure was to a concentrated solution.

Q6: How should I clean up a small spill of a TBTO formulation?

A6: For small spills:

  • Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain the spill with an absorbent material (e.g., chemical absorbent pads, vermiculite, or sand).

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable laboratory disinfectant, followed by a final rinse with water.

  • Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

Health and Safety Information

Q7: Is TBTO a skin sensitizer?

A7: Studies have shown that TBTO is not a skin sensitizer, meaning it is not likely to cause an allergic reaction upon repeated exposure.[2] However, it is a severe irritant.

Q8: What are the known dermal toxicity values for TBTO?

A8: The dermal LD50 (the dose at which 50% of test subjects die) for TBTO has been reported as 900 mg/kg in rabbits and 200 mg/kg in rats and mice.[1]

Quantitative Data on TBTO Formulations and Toxicity

ParameterValueSpeciesReference
Dermal LD50 900 mg/kgRabbit[1]
200 mg/kgRat, Mouse[1]
Typical Concentration in Ready-to-Use Wood Preservatives 0.3%N/A[1]
Typical Concentration in some Manufacturing Formulations up to 48%N/A[1]

Experimental Protocols

In Vitro Skin Irritation Test (OECD 439)

This protocol provides a general framework for assessing the skin irritation potential of a chemical using a reconstructed human epidermis (RhE) model. This method is a validated alternative to in vivo rabbit skin irritation tests.

Principle: The test chemical is applied topically to a three-dimensional RhE model. The irritation potential is determined by the extent of cell viability reduction in the treated tissue compared to a negative control. Cell viability is typically measured using the MTT assay.

Methodology:

  • Tissue Preparation: RhE tissues are received and pre-incubated overnight in a defined culture medium at 37°C and 5% CO2.

  • Test Chemical Application:

    • For liquids, a small volume (e.g., 25-50 µL) is applied directly to the tissue surface.

    • For solids, a specific weight (e.g., 25-50 mg) is applied, often moistened with a small amount of water or other suitable solvent to ensure contact.

  • Controls:

    • Negative Control: A non-irritating substance (e.g., phosphate-buffered saline) is applied to a set of tissues.

    • Positive Control: A known skin irritant (e.g., 5% sodium dodecyl sulfate (B86663) solution) is applied to another set of tissues to ensure the test system is responsive.

  • Exposure and Incubation: The tissues are exposed to the test chemical for a defined period (e.g., 15-60 minutes) at 37°C. After exposure, the chemical is thoroughly washed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assay (MTT Assay):

    • Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) precipitate.

    • The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

    • The optical density of the extracted formazan is measured using a spectrophotometer.

  • Data Analysis: The percentage of viable cells in the chemical-treated tissues is calculated relative to the negative control tissues. A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., 50%).

Visualizations

G cluster_0 TBTO-Induced Skin Irritation Pathway TBTO Formulation TBTO Formulation Skin Contact Skin Contact TBTO Formulation->Skin Contact Disruption of Stratum Corneum Disruption of Stratum Corneum Skin Contact->Disruption of Stratum Corneum Keratinocyte Activation Keratinocyte Activation Disruption of Stratum Corneum->Keratinocyte Activation Release of Inflammatory Mediators Release of Inflammatory Mediators Keratinocyte Activation->Release of Inflammatory Mediators Inflammatory Response Inflammatory Response Release of Inflammatory Mediators->Inflammatory Response Skin Irritation Symptoms Skin Irritation Symptoms Inflammatory Response->Skin Irritation Symptoms

Caption: Simplified pathway of TBTO-induced skin irritation.

G cluster_1 Workflow for Responding to TBTO Skin Exposure Start Start Handling TBTO Handling TBTO Start->Handling TBTO Skin Exposure Occurs? Skin Exposure Occurs? Handling TBTO->Skin Exposure Occurs? Continue Work Continue Work Skin Exposure Occurs?->Continue Work No Remove Contaminated PPE Remove Contaminated PPE Skin Exposure Occurs?->Remove Contaminated PPE Yes Flush with Water (15 min) Flush with Water (15 min) Remove Contaminated PPE->Flush with Water (15 min) Wash with Mild Soap Wash with Mild Soap Flush with Water (15 min)->Wash with Mild Soap Evaluate Symptoms Evaluate Symptoms Wash with Mild Soap->Evaluate Symptoms Seek Medical Attention Seek Medical Attention Evaluate Symptoms->Seek Medical Attention Severe Reaction Monitor for Delayed Effects Monitor for Delayed Effects Evaluate Symptoms->Monitor for Delayed Effects Mild Irritation Monitor for Delayed Effects->Seek Medical Attention Symptoms Worsen

Caption: Emergency response workflow for TBTO skin exposure.

References

Technical Support Center: Addressing the Slow Degradation of Bis(tributyltin)oxide (TBTO) in Sediment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating the slow degradation of bis(tributyltin)oxide (TBTO) in sediment.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TBTO degradation rate in sediment slurry experiments is extremely slow, or non-existent. What are the potential causes?

A1: The slow degradation of TBTO in sediment is a known challenge due to its strong adsorption to sediment particles and inherent persistence.[1][2] Several factors could be contributing to the observed low degradation rates in your experiments:

  • Anoxic Conditions: While some anaerobic degradation can occur, aerobic (oxygen-rich) conditions are generally more favorable for the microbial debutylation of TBTO.[2][3] Ensure your sediment slurries are adequately aerated.

  • Suboptimal pH and Temperature: Biodegradation is highly dependent on environmental conditions. The optimal pH is typically around 7.5, and temperatures between 28-37°C can enhance microbial activity.[3][4]

  • Low Bioavailability: TBTO strongly binds to organic matter and fine-grained particles in sediment, making it less available to degrading microorganisms.[5] The reversible nature of this sorption means sediments can act as a long-term source of TBTO.[5]

  • Limited Microbial Activity: The native microbial population in the sediment may have a low abundance of TBTO-degrading species.[6] Historically contaminated sediments might show decreased degradation efficiency over time.[4][7]

  • High Contaminant Concentration: Very high concentrations of TBTO can be toxic to the microorganisms responsible for its degradation, inhibiting the process.[8]

Troubleshooting Steps:

  • Optimize Environmental Parameters: Adjust the pH of your sediment slurry to ~7.5 and maintain a constant temperature of at least 28°C.[3]

  • Ensure Aerobic Conditions: Implement continuous, gentle aeration of the slurry. This has been shown to significantly reduce the half-life of TBTO.[3][4]

  • Enhance Bioavailability: Consider gentle agitation or adjusting the salinity. Increasing salinity to around 20 psu (practical salinity units) has been shown to increase the solubilization of TBTO from sediment.[4][7]

  • Biostimulation: Amend the sediment with nutrients. While results can be variable, the addition of carbon sources like succinate (B1194679) or glycerol (B35011) has been investigated to stimulate microbial activity.[4]

  • Bioaugmentation: If biostimulation is ineffective, consider inoculating the sediment with a known TBTO-degrading bacterial strain, such as Enterobacter cloacae.[4][7]

Q2: I am observing inconsistent results in my replicate experiments. What could be the cause of this variability?

A2: Inconsistent results often stem from the heterogeneous nature of sediment and the challenges of creating uniform experimental conditions.

  • Sediment Heterogeneity: Ensure your sediment is thoroughly homogenized before dispensing it into experimental units. Particle size, organic carbon content, and contaminant distribution can vary significantly even within a single sediment sample.

  • Inadequate Mixing: In slurry experiments, ensure consistent and uniform mixing to maintain particle suspension and uniform exposure to treatment conditions.

  • Analytical Variability: The extraction and analysis of organotins from complex sediment matrices can be challenging, with potential for poor analyte recovery.[9] Ensure your analytical methods are validated, and consider using a certified reference material (e.g., PACS-1) to verify accuracy.[9]

Q3: How can I differentiate between biotic and abiotic degradation in my experiments?

A3: To distinguish between microbial degradation and physicochemical processes, you should include appropriate controls in your experimental design.

  • Sterile Control: An autoclaved or sterilized sediment sample will inhibit microbial activity. Any degradation observed in this control can be attributed to abiotic processes like hydrolysis or chemical reactions. It's important to note that autoclaving can alter sediment chemistry.[6][10]

  • Dark Control: To assess the contribution of photodegradation, run a parallel experiment shielded from light. Photolysis is a known degradation pathway for TBTO, though its significance in sediment is limited by light penetration.[2]

Q4: What are the primary degradation products I should be monitoring?

A4: The degradation of TBTO occurs through a stepwise loss of butyl groups from the tin atom. You should monitor for the following compounds:

  • Tributyltin (TBT): The parent compound.

  • Dibutyltin (DBT): The first degradation product.

  • Monobutyltin (MBT): The second degradation product.

  • Inorganic Tin (Sn): The final mineralization product.

Monitoring the appearance and disappearance of these products will provide a more complete picture of the degradation pathway.

Data Presentation: TBTO Degradation Rates

The following tables summarize quantitative data on TBTO half-life in sediment under various experimental conditions.

Table 1: Effect of Biostimulation and Bioaugmentation on TBTO Half-Life in Spiked Sediment

ConditionHalf-Life (days)Reference
Natural Attenuation (Control)578[4][7]
Stimulated (pH 7.5, 28°C, Aeration)11[4][7]
Stimulated + Nutrients9[4][7]
Stimulated + Enterobacter cloacae10[4][7]

Table 2: Effect of Bioavailability Enhancement on TBTO Half-Life in Sediment

ConditionHalf-Life (days)Reference
Stimulated + Salinity Adjustment (20 psu)5[4][7]
Stimulated + Nutrients + Salinity Adjustment4[4][7]
Stimulated + Inoculation + Salinity Adjustment4[4][7]

Table 3: Reported Half-Lives of TBTO in Sediment from Various Studies

Sediment Type/ConditionHalf-LifeReference
Aerobic Freshwater/Estuarine Sediment360 - 775 days[11]
Anaerobic SedimentNo degradation over 330 days[11]
Sediment-Water Mixtures (Dark, 20°C)~112 days (16 weeks)[8]
General Persistence in SedimentsSeveral years to decades[1][2]

Experimental Protocols

Protocol 1: Sediment Slurry Bioremediation Experiment

This protocol outlines a typical laboratory-scale experiment to assess the bioremediation of TBTO-contaminated sediment.

  • Sediment Preparation:

    • Collect sediment from the site of interest.

    • Homogenize the sediment by thorough mixing to ensure uniformity.

    • Characterize the sediment for particle size, total organic carbon (TOC), pH, and initial TBTO, DBT, and MBT concentrations.

  • Microcosm Setup:

    • For each experimental condition, prepare triplicate microcosms (e.g., 500 mL glass flasks).

    • Add a known mass of homogenized sediment (e.g., 50 g dry weight equivalent) and site-specific water or a defined mineral medium to create a slurry (e.g., 1:4 sediment to water ratio).

  • Experimental Conditions (Example):

    • Control (Natural Attenuation): Sediment slurry with no amendments.

    • Sterile Control: Autoclaved sediment slurry to assess abiotic degradation.

    • Biostimulation: Sediment slurry amended with nutrients (e.g., succinate, glycerol, L-arginine).[4]

    • Bioaugmentation: Sediment slurry inoculated with a known TBT-degrading culture (e.g., Enterobacter cloacae at ~10⁷ cells/g of sediment).[4]

  • Incubation:

    • Incubate all flasks on a shaker table for gentle, continuous mixing.

    • Maintain a constant temperature (e.g., 28°C).[4]

    • For aerobic conditions, ensure flasks are loosely capped to allow air exchange or provide gentle, continuous aeration through a sterile pipette tip.

  • Sampling and Analysis:

    • Collect samples from each microcosm at regular time intervals (e.g., day 0, 3, 7, 14, 28, etc.).

    • Extract organotins from the sediment samples. A common method involves extraction with an acidified solvent (e.g., methanol/acetic acid or HCl/acetonitrile) followed by sonication.[12][13]

    • Derivatize the extracts (e.g., using sodium tetraethylborate) to create volatile species suitable for Gas Chromatography (GC) analysis.[12]

    • Quantify TBTO, DBT, and MBT concentrations using a GC equipped with a suitable detector (e.g., Flame Photometric Detector - FPD, or Mass Spectrometer - MS).[13]

  • Data Analysis:

    • Plot the concentration of TBTO over time for each condition.

    • Calculate the degradation rate and half-life for each treatment.

Visualizations

TBTO_Degradation_Pathway cluster_process Sequential Debutylation TBTO This compound (TBTO) / Tributyltin (TBT) DBT Dibutyltin (DBT) TBTO->DBT - Butyl Group MBT Monobutyltin (MBT) DBT->MBT - Butyl Group Sn Inorganic Tin (Sn) MBT->Sn - Butyl Group (Mineralization)

Caption: The primary degradation pathway of TBTO in sediment.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Sediment Homogenize & Characterize Sediment Microcosm Setup Microcosms (Slurry) Sediment->Microcosm Treatments Apply Treatments: - Control - Sterile Control - Biostimulation - Bioaugmentation Microcosm->Treatments Incubate Incubate with Aeration & Temp Control Treatments->Incubate Sample Collect Time-Series Sediment Samples Incubate->Sample Extract Solvent Extraction & Derivatization Sample->Extract Analyze GC-MS/FPD Analysis (TBT, DBT, MBT) Extract->Analyze Data Calculate Degradation Rates & Half-Lives Analyze->Data

Caption: Workflow for a sediment slurry bioremediation experiment.

Troubleshooting_Logic Start Problem: Slow TBTO Degradation CheckEnv Are Environmental Conditions Optimal? Start->CheckEnv CheckBio Is Bioavailability Limiting? CheckEnv->CheckBio Yes ActionEnv Action: - Adjust pH to ~7.5 - Increase Temp to >28°C - Ensure Aeration CheckEnv->ActionEnv No CheckMicrobes Is Microbial Activity Low? CheckBio->CheckMicrobes No ActionBio Action: - Increase Agitation - Adjust Salinity CheckBio->ActionBio Yes ActionMicrobes Action: - Biostimulation (Nutrients) - Bioaugmentation (Inoculate) CheckMicrobes->ActionMicrobes Yes End Re-evaluate Degradation Rate CheckMicrobes->End No ActionEnv->End ActionBio->End ActionMicrobes->End

Caption: A troubleshooting decision tree for slow TBTO degradation.

References

Technical Support Center: Bis(tributyltin)oxide (TBTO) Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of bis(tributyltin)oxide (TBTO). The information provided is intended to help prevent the photolysis of TBTO during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBTO) and why is it used in research?

This compound is an organotin compound with the chemical formula [(C₄H₉)₃Sn]₂O.[1] In research and development, it has been utilized for its biocidal properties, including as a fungicide and molluscicide.[1][2] Its interactions with biological systems are a subject of study in toxicology and drug development.

Q2: I've noticed that the concentration of my TBTO in aqueous solution is decreasing over time. What could be the cause?

A likely cause for the decrease in TBTO concentration in aqueous solutions is photolysis. TBTO is known to degrade upon exposure to ultraviolet (UV) light, such as from sunlight or even ambient laboratory lighting.[3] This degradation process breaks down the TBTO molecule. Another potential, though slower, mechanism is biodegradation if the solution is not sterile.

Q3: What are the degradation products of TBTO photolysis in water?

The photodegradation of TBTO in aqueous environments proceeds through a successive dealkylation process. This means the butyl groups attached to the tin atom are removed one by one. The primary degradation products are dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT), which are subsequently broken down into inorganic tin.[3][4]

Q4: How quickly does TBTO degrade in an aqueous solution under light?

The rate of photolysis can vary depending on factors such as the intensity and wavelength of the light source, the presence of other substances in the water, and the temperature. Some studies have reported photolytic half-lives for tributyltins ranging from 18 to over 89 days under certain conditions. However, in the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light, degradation can be much more rapid, with a significant percentage degrading in a matter of hours.[3]

Troubleshooting Guide: Preventing TBTO Photolysis

This guide provides practical steps to minimize the photodegradation of TBTO in your aqueous solutions during experiments.

Issue: Inconsistent experimental results or loss of TBTO activity.

Potential Cause: Photolytic degradation of TBTO.

Solutions:

  • Physical Shielding from Light: This is the most straightforward and often most effective method.

    • Use Amber Glassware: Always prepare and store TBTO solutions in amber-tinted glass vials or flasks. This type of glassware is designed to block a significant portion of UV and blue light.

    • Wrap Containers: If amber glassware is not available, wrap your clear glass or plastic containers with aluminum foil or opaque tape to prevent light exposure.

    • Controlled Laboratory Lighting: Work in a room with minimal natural sunlight. If possible, use yellow or red "safe lights" that emit wavelengths outside of the absorption spectrum of TBTO. Avoid working in direct sunlight or under strong fluorescent lighting.

  • Chemical Stabilization (Requires Experimental Validation): The addition of UV stabilizers can protect TBTO from photolysis. While not extensively documented for TBTO in aqueous solutions, the principles of photostabilization used in polymer chemistry can be adapted.

    • UV Absorbers: These compounds function by absorbing harmful UV radiation and dissipating it as heat. Benzotriazole-based UV absorbers are a common choice and some are formulated for aqueous systems.

    • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers. They interrupt the degradation process by neutralizing free radicals formed during photo-oxidation.[2] Some HALS are available as aqueous dispersions.

Experimental Protocol for Validating a UV Stabilizer

Since there are no standard, validated protocols for using UV stabilizers with TBTO in aqueous solutions, it is essential to perform a validation experiment.

Objective: To determine the effectiveness of a selected UV stabilizer in preventing TBTO photolysis.

Materials:

  • This compound (TBTO)

  • High-purity water

  • Selected water-soluble UV absorber (e.g., a water-soluble benzotriazole) or HALS dispersion

  • Amber and clear glass vials

  • A controlled light source (e.g., a UV lamp with a specific wavelength output or a solar simulator)

  • Analytical instrumentation for quantifying TBTO, DBT, and MBT (e.g., GC-MS or GC-ICP-MS)

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of TBTO in a suitable solvent and then dilute it in high-purity water to the desired final concentration.

    • Prepare a stock solution of the chosen UV stabilizer.

    • Create a series of test solutions with a constant concentration of TBTO and varying concentrations of the UV stabilizer.

    • Include control solutions:

      • TBTO in a clear vial (positive control for photolysis)

      • TBTO in an amber vial (control for physical protection)

      • TBTO with no stabilizer in a clear vial exposed to light.

  • Controlled Light Exposure:

    • Place the vials under the controlled light source for a set period.

    • At regular intervals (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each vial for analysis.

  • Sample Analysis:

    • Analyze the aliquots using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, to determine the concentrations of TBTO, DBT, and MBT.

  • Data Analysis:

    • Plot the concentration of TBTO versus time for each condition.

    • Calculate the degradation rate of TBTO in the presence and absence of the UV stabilizer.

    • Compare the effectiveness of different concentrations of the stabilizer.

Quantitative Data on TBTO Photodegradation

The following table summarizes reported data on the degradation of tributyltin (TBT) compounds under different conditions. This can serve as a baseline for comparison when evaluating the effectiveness of preventative measures.

CompoundConditionDegradationTimeReference
Tributyltin (TBT)Photocatalysis (TiO₂-UV) in water99.8%30 minutes[3]
Tributyltin (TBT)Photolysis in water~10%30 minutes[3]
Tributyltin (TBT)Photocatalysis (TiO₂-UV) in sediment32% to 37%2 hours[3]

Visualizations

Signaling Pathways and Experimental Workflows

photolysis_pathway TBTO Photolysis Pathway TBTO This compound (TBTO) DBT Dibutyltin (DBT) TBTO->DBT Photolysis (- Butyl Radical) MBT Monobutyltin (MBT) DBT->MBT Photolysis (- Butyl Radical) InorganicSn Inorganic Tin MBT->InorganicSn Photolysis (- Butyl Radical)

Caption: The stepwise degradation of TBTO to inorganic tin via photolysis.

experimental_workflow Workflow for UV Stabilizer Validation cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_tbto Prepare TBTO Stock Solution prep_test Prepare Test Solutions (TBTO + Stabilizer Concentrations) prep_tbto->prep_test prep_stabilizer Prepare UV Stabilizer Stock prep_stabilizer->prep_test expose Expose to Controlled UV Light prep_test->expose prep_controls Prepare Control Solutions (No Stabilizer, Amber Vial) prep_controls->expose sampling Collect Aliquots at Time Intervals expose->sampling analysis Quantify TBTO, DBT, MBT (e.g., GC-MS) sampling->analysis data_analysis Calculate Degradation Rates and Compare Conditions analysis->data_analysis

Caption: A logical workflow for testing the efficacy of a UV stabilizer.

stabilizer_mechanism General Mechanisms of UV Stabilizers cluster_uva UV Absorber (e.g., Benzotriazole) cluster_hals Hindered Amine Light Stabilizer (HALS) UV_light_in UV Light UVA UV Absorber Molecule UV_light_in->UVA Heat_out Heat UVA->Heat_out Energy Dissipation Free_Radical Free Radicals (R.) from TBTO degradation HALS_active HALS (Active Form) Free_Radical->HALS_active HALS_inactive Neutralized Radical + HALS Precursor HALS_active->HALS_inactive Radical Scavenging HALS_inactive->HALS_active Regeneration Cycle

Caption: How UV absorbers and HALS protect against photodegradation.

References

Technical Support Center: Managing Bis(tributyltin)oxide (TBTO) Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe management and disposal of bis(tributyltin)oxide (TBTO) waste in a laboratory setting.

Frequently Asked Questions (FAQs)

1. What is this compound (TBTO) and why is it considered hazardous?

This compound is an organotin compound primarily used as a biocide, fungicide, and molluscicide.[1][2] It is considered highly hazardous due to its toxicity upon ingestion, inhalation, or skin contact.[3][4][5][6] TBTO is a severe skin and eye irritant and can cause damage to organs through prolonged or repeated exposure.[3][4][5] Furthermore, it is very toxic to aquatic life with long-lasting effects, making its proper disposal crucial to prevent environmental contamination.[3][4]

2. What are the immediate safety precautions I should take when working with TBTO?

Due to its hazardous nature, strict safety protocols must be followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is mentioned as incompatible in one source, so care should be taken in selection), safety goggles, a face shield, and a lab coat.[3][4][5][7] In case of inadequate ventilation, respiratory protection should be used.[4][5]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][5]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][4]

  • Handling: Do not eat, drink, or smoke in the area where TBTO is handled.[3][8] Wash hands thoroughly after handling.[3][4]

3. How should I store TBTO and its waste?

Store TBTO and any generated waste in tightly sealed, properly labeled containers.[3][9] The storage area should be a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[3][10] Containers of organotin waste should be clearly marked with the words "Organotin wastes".[9]

4. What is the general procedure for disposing of TBTO waste?

TBTO waste is considered hazardous waste and must be disposed of accordingly. The general procedure is as follows:

  • Segregation: Keep TBTO waste separate from other laboratory waste streams.

  • Containment: Collect all TBTO waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.[3][4]

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[3][4][11] Do not dispose of TBTO waste down the drain or in regular trash.[3][4]

5. Can I neutralize or decontaminate small amounts of TBTO waste in the lab?

Troubleshooting Guide

Issue Possible Cause Solution
Accidental Spill of TBTO Improper handling, container failure.1. Evacuate the immediate area and ensure proper ventilation. 2. Wear appropriate PPE, including respiratory protection. 3. For small spills, use an inert absorbent material to soak up the liquid.[3][4] 4. Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[12] 5. Clean the spill area with a suitable solvent (e.g., acetone) followed by soap and water, collecting all cleaning materials as hazardous waste.[12] 6. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Skin or Eye Contact Inadequate PPE, accidental splash.Skin Contact: 1. Immediately remove contaminated clothing.[3][8] 2. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][8] 3. Seek immediate medical attention.[3] Eye Contact: 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[3]
Contaminated Lab Equipment Use in experiments involving TBTO.1. Decontaminate glassware and equipment by rinsing with a suitable solvent. The rinsate must be collected as hazardous waste. 2. After solvent rinsing, wash with soap and water. 3. For heavily contaminated disposable items, dispose of them as solid hazardous waste.
Unsure of Disposal Regulations Lack of information, varying local regulations.1. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on TBTO waste disposal. 2. Refer to the Safety Data Sheet (SDS) for the specific TBTO product you are using.[3][4][7] 3. Follow all local, state, and federal regulations for hazardous waste disposal.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 56-35-9[3][4][5]
Molecular Formula C24H54OSn2[3][5][13]
Molecular Weight 596.10 g/mol [3]
Appearance Clear, colorless to slightly yellow liquid[1][10]
Boiling Point 180 °C @ 2 mmHg[7][10]
Melting Point -45 °C[10]
Density 1.17 g/cm³ at 25 °C[4]
Water Solubility Insoluble (<1 to >100 mg/L, depending on pH and temperature)[4][10][13]
Solubility in Organic Solvents Soluble in many organic solvents (e.g., ethanol, ether, halogenated hydrocarbons)[10][13]

Table 2: Occupational Exposure Limits

OrganizationLimitValueNotes
ACGIH TLV-TWA (as Sn)0.1 mg/m³Skin Notation
ACGIH TLV-STEL (as Sn)0.2 mg/m³Skin Notation
OSHA PEL-TWA (Organic tin compounds, as Sn)0.1 mg/m³Skin Notation[10]

Experimental Protocols

Protocol 1: Small Spill Clean-up Procedure

  • Preparation: Don appropriate PPE (gloves, goggles, face shield, lab coat). Ensure the spill area is well-ventilated.

  • Containment: If the spill is spreading, contain it using absorbent pads or booms.

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, clay, or dry sand.

  • Collection: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., acetone). Place the used cloth in the hazardous waste container.

  • Final Cleaning: Wash the area with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Disposal: Seal the hazardous waste container and arrange for its disposal through your institution's EHS office.

Visualizations

TBTO_Waste_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Disposal Pathway Experiment Experiment Contaminated_Materials Contaminated Materials (Gloves, Pipettes, etc.) Experiment->Contaminated_Materials Liquid_Waste Liquid TBTO Waste Experiment->Liquid_Waste Solid_Waste_Container Designated Solid Hazardous Waste Container Contaminated_Materials->Solid_Waste_Container Liquid_Waste_Container Designated Liquid Hazardous Waste Container Liquid_Waste->Liquid_Waste_Container EHS_Pickup EHS/Licensed Waste Hauler Pickup Solid_Waste_Container->EHS_Pickup Liquid_Waste_Container->EHS_Pickup Final_Disposal Approved Hazardous Waste Disposal Facility EHS_Pickup->Final_Disposal

Caption: Workflow for the generation, segregation, and disposal of TBTO waste.

Spill_Response_Decision_Tree Spill_Occurs TBTO Spill Occurs Assess_Size Assess Spill Size Spill_Occurs->Assess_Size Small_Spill Small & Manageable Spill Assess_Size->Small_Spill Small Large_Spill Large or Unmanageable Spill Assess_Size->Large_Spill Large Follow_Protocol Follow Small Spill Clean-up Protocol Small_Spill->Follow_Protocol Evacuate Evacuate Area & Contact EHS Immediately Large_Spill->Evacuate Dispose_Waste Dispose of all contaminated materials as hazardous waste Follow_Protocol->Dispose_Waste

Caption: Decision tree for responding to a this compound spill.

References

Technical Support Center: Enhancing Release Control of TBTO from Copolymer Paints

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the release control of Tributyltin (TBTO) from copolymer paints.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of TBTO release from copolymer paints? A1: In copolymer antifouling paints, the tributyltin (TBT) moiety is chemically bonded to the polymer backbone, often through a carboxyl-TBT linkage.[1] The release mechanism is a controlled chemical hydrolysis reaction that occurs when the paint surface comes into contact with seawater.[1] This reaction cleaves the bond, releasing the TBT biocide into the water.[2] The process leaves the polymer backbone water-soluble, allowing it to slowly wear away, exposing a fresh layer of TBT-containing copolymer. This is often referred to as a "self-polishing" mechanism.[3]

Q2: How does a copolymer paint differ from a free-association (ablative) paint? A2: Copolymer paints release the biocide (TBTO) at a controlled, near-constant rate due to the chemical hydrolysis of the TBT from the polymer matrix.[2][4] In contrast, free-association or ablative paints incorporate the TBT biocide into the paint matrix without chemical bonding.[2] The biocide leaches from the surface, and the paint film itself slowly dissolves or "ablates" to expose new layers of the toxicant.[2] The initial release rate from free-association paints is often rapid and then declines over time.[4]

Q3: What are the primary factors influencing the TBTO release rate? A3: The primary factors include the copolymer composition, the paint formulation, environmental conditions, and application parameters. Key variables are:

  • Copolymer Structure: The type of monomers used and the density of TBT moieties on the polymer chain.[5]

  • Paint Formulation: The presence of other components like pigments, solvents, and binders.

  • Environmental Factors: Seawater pH, temperature, and salinity directly affect the rate of hydrolysis.[6] Water flow and turbulence at the paint surface also play a significant role.

  • Application Thickness: Insufficient paint thickness can lead to premature failure of the antifouling system.[7]

Q4: Why has the use of TBTO in antifouling paints been largely banned? A4: TBTO is highly toxic to non-target marine organisms, even at very low concentrations.[8][9] It was found to cause severe environmental damage, including shell deformities in oysters and imposex (the development of male characteristics in female snails), leading to population collapse.[4][9] Due to its persistence in sediments and ability to bioaccumulate, international regulations, such as the IMO's Antifouling Convention, have banned its use.[3][8][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and testing of TBTO copolymer paints.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Inconsistent or Erratic Release Rates 1. Non-uniform paint application (variable thickness).[7]2. Inadequate surface preparation leading to poor adhesion.[7]3. Fluctuations in experimental conditions (pH, temperature, water flow).4. Inhomogeneous distribution of TBTO within the copolymer matrix.1. Use a calibrated applicator for uniform film thickness. Verify thickness with a gauge.2. Ensure the substrate is thoroughly cleaned, degreased, and properly primed before paint application.3. Use a controlled environment chamber or water bath. Monitor and record pH, temperature, and stirring/flow rate continuously.4. Review the polymerization process to ensure even incorporation of TBT-containing monomers.
Release Rate is Too High (Burst Release) 1. Presence of unbound TBTO in the paint matrix.2. Copolymer has a high hydrolysis rate (unsuitable monomer composition).3. High water temperature or acidic pH in the test medium.[6]1. Purify the copolymer after synthesis to remove any unreacted TBTO.2. Synthesize copolymers with different monomer ratios or incorporate more hydrophobic monomers to slow water ingress and hydrolysis.3. Adjust and buffer the test medium to standard seawater conditions (pH ~8.2) and maintain a constant temperature.
Release Rate is Too Low or Ceases Prematurely 1. Insufficient TBTO loading in the copolymer.2. Formation of an insoluble layer on the paint surface, blocking further hydrolysis.3. Highly alkaline conditions in the test medium trapping the biocide.[7]1. Increase the molar percentage of the TBT-containing monomer in the copolymer synthesis.2. Analyze the paint surface for fouling or salt deposits. Consider reformulating the paint to improve the "self-polishing" action.3. Ensure the pH of the test medium is controlled and does not become excessively alkaline.
Paint Film Cracking, Peeling, or Blistering 1. Improper surface preparation.[7]2. Incompatibility between the antifouling paint and the primer or substrate.3. Incorrect solvent blend causing stress during drying.4. Applying the paint outside the recommended overcoat window for the primer.[7]1. Follow a strict protocol for substrate cleaning and abrasion.2. Use the primer recommended by the paint component manufacturer. Test for compatibility on a small scale first.3. Adjust the solvent system to control the evaporation rate. Consult formulation guidelines.4. Adhere strictly to the specified time between applying the primer and the topcoat.

Data Presentation

Table 1: Typical TBTO Release Rates and Regulatory Limits

ParameterValueReference
Steady-State Release Rate (Typical)1-3 µg/cm²/day[11]
Canadian Regulatory Limit (vessels >25m, pre-ban)≤ 4 µg/cm²/day[12]
US Regulatory Limit (pre-ban)≤ 4 µg/cm²/day[12]
Half-life in Seawater6 to 12 days[2]
Half-life in Sediment~2 years (can be up to 30 years)[8]

Table 2: Influence of Experimental Parameters on TBTO Release

ParameterEffect on Release RateRationale
Increasing Temperature IncreasesAccelerates the rate of the hydrolysis reaction.
Decreasing pH (more acidic) IncreasesAcidic conditions can enhance the hydrolysis of the ester bond linking TBT to the polymer.[6]
Increasing Water Flow/Turbulence IncreasesRemoves the released TBT from the surface boundary layer, maintaining a high concentration gradient and promoting further diffusion and hydrolysis.
Increasing Copolymer Hydrophobicity DecreasesReduces water penetration into the paint film, slowing the hydrolysis reaction.
Increasing TBT Content in Copolymer IncreasesProvides a higher concentration of releasable biocide at the surface.[11]

Experimental Protocols

Protocol 1: Measurement of TBTO Release Rate (Adapted from ASTM/EPA Methods)

This protocol outlines a laboratory method for determining the biocide release rate from a painted surface using a rotating cylinder apparatus.

1. Materials and Equipment:

  • Polycarbonate cylinder (test substrate)

  • Copolymer paint sample

  • Paint application equipment (e.g., drawdown bar, spray gun)

  • Constant temperature water bath with a rotating apparatus (60 ± 10 rpm)

  • Synthetic seawater (e.g., ASTM D1141)

  • Sample collection vials (glass, amber)

  • Gas Chromatograph with an appropriate detector (e.g., ECD or FPD) for TBT analysis

  • Extraction solvents (e.g., hexane, toluene)

  • Internal standards for GC analysis

2. Procedure:

  • Surface Preparation: Thoroughly clean and prepare the surface of the polycarbonate cylinder to ensure proper paint adhesion.

  • Paint Application: Apply the TBTO copolymer paint to the cylinder at a controlled and uniform thickness. Allow the paint to cure completely according to the manufacturer's specifications. Do not launch before the specified time.[7]

  • Immersion: Immerse the painted cylinder in a known volume of synthetic seawater within the water bath, maintained at a constant temperature (e.g., 25°C).

  • Rotation: Begin rotating the cylinder at a constant speed (e.g., 60 rpm) to simulate water flow.[11]

  • Sampling:

    • At predetermined intervals (e.g., 1, 3, 7, 14, 21, and 28 days), collect a water sample from the bath.

    • After each sampling, replace the entire volume of seawater to maintain sink conditions (i.e., prevent the buildup of TBT in the water).

  • Sample Preparation & Analysis:

    • Extract the collected water samples with an appropriate organic solvent.

    • Analyze the extracts using Gas Chromatography to determine the concentration of TBTO.

  • Calculation of Release Rate:

    • Calculate the total mass of TBTO released during each interval (Concentration × Volume of bath).

    • Divide the mass by the surface area of the painted cylinder and the duration of the interval.

    • The release rate is typically expressed in micrograms per square centimeter per day (µg/cm²/day).

Visualizations

Signaling Pathways and Workflows

TBTO_Release_Mechanism cluster_paint Copolymer Paint Matrix cluster_seawater Seawater Interface Copolymer Polymer Backbone (-R-COO-) TBTO_Bound Tributyltin (TBT) (-Sn(C4H9)3) Copolymer->TBTO_Bound Ester Linkage Hydrolysis Hydrolysis Reaction TBTO_Bound->Hydrolysis H2O H₂O H2O->Hydrolysis Released_TBTO Released TBTO Species (e.g., TBT-Cl, TBT-OH) Hydrolysis->Released_TBTO Biocide Release Soluble_Polymer Water-Soluble Polymer End-Group (-R-COOH) Hydrolysis->Soluble_Polymer Self-Polishing Action

Caption: Controlled release mechanism of TBTO via hydrolysis at the paint-seawater interface.

Experimental_Workflow start Start: Formulate TBTO Copolymer Paint prep 1. Substrate Preparation (Cleaning, Priming) start->prep apply 2. Paint Application (Controlled Thickness) prep->apply cure 3. Curing (Specified Time & Temp) apply->cure immerse 4. Immersion in Seawater (Controlled Environment) cure->immerse sample 5. Periodic Water Sampling immerse->sample sample->immerse Replace Seawater analysis 6. Sample Extraction & GC Analysis sample->analysis calculate 7. Calculate Release Rate (µg/cm²/day) analysis->calculate end End: Report Results calculate->end

Caption: Standard experimental workflow for measuring TBTO release rate from a coated surface.

Troubleshooting_Flowchart problem Problem: Inconsistent Release Rate q1 Are Environmental Conditions (pH, Temp, Flow) Stable? problem->q1 s1 Solution: Implement strict environmental controls and monitoring. q1->s1 NO q2 Is Paint Application Method Uniform? q1->q2 YES a1_yes YES a1_no NO s2 Solution: Use calibrated applicators. Verify film thickness. q2->s2 NO q3 Was Substrate Preparation Consistent? q2->q3 YES a2_yes YES a2_no NO s3 Solution: Standardize cleaning, abrasion, and priming steps. q3->s3 NO s4 Further Investigation: Analyze copolymer for homogeneity. Check for paint contamination. q3->s4 YES a3_yes YES a3_no NO

References

Validation & Comparative

A Comparative Analysis of the Toxicity of Bis(tributyltin)oxide and Alternative Biocides

Author: BenchChem Technical Support Team. Date: December 2025

The use of biocides in antifouling applications is essential for protecting marine vessels and structures from the costly and damaging effects of biofouling. For decades, bis(tributyltin)oxide (TBTO) was a highly effective and widely used biocide. However, its severe toxicity to non-target marine organisms led to global restrictions on its use.[1][2] This has spurred the development and adoption of alternative biocides. This guide provides a comparative toxicity analysis of TBTO and several of these alternatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Overview of Biocides

This compound (TBTO): A highly effective, broad-spectrum organotin compound, TBTO is recognized as one of the most toxic substances intentionally introduced into the marine environment.[1][3] Its use has been linked to severe adverse effects in non-target species, such as imposex in dog whelks and deformities in shellfish.[1]

Alternative Biocides: In the wake of TBTO restrictions, a new generation of antifouling biocides has emerged. These alternatives aim to provide effective fouling prevention with a reduced environmental impact. Key alternatives include:

  • Copper Compounds: Copper has a long history as an antifouling agent and is considered significantly less harmful than TBT.[4][5] It is often used as the primary biocide in modern antifouling paints.

  • Zinc Pyrithione (ZnPT): A broad-spectrum antimicrobial agent, ZnPT is effective against a wide range of marine organisms, typically at the µg/L level.[6][7] It is one of the most frequently used alternative biocides.[6][7]

  • Sea-Nine 211 (DCOIT): The active ingredient, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), is promoted as an environmentally acceptable alternative due to its rapid degradation in the marine environment.[8] However, concerns remain about its toxicity to non-target organisms.[8][9]

  • Econea® (Tralopyril): A metal-free biocide, Tralopyril was developed as a less toxic alternative to organotin compounds.[10] It has been shown to be effective against a wide range of fouling organisms.[10]

  • Medetomidine (Selektope®): This biocide has a unique mode of action, interfering with the settlement behavior of barnacle larvae rather than killing them outright.[11][12] It is effective at very low concentrations.[13]

  • Booster Biocides: Other compounds like Irgarol 1051, Chlorothalonil, Dichlofluanid, and Tolylfluanid are often used in combination with primary biocides to enhance their efficacy against a broader spectrum of fouling organisms.

Quantitative Toxicity Data

The following table summarizes the acute and chronic toxicity of TBTO and its alternatives to various marine organisms. The data is presented as LC50 (Lethal Concentration for 50% of the population) and EC50 (Effective Concentration for 50% of the population) values.

BiocideOrganismEndpoint (Duration)Concentration (µg/L)Reference
This compound (TBTO) Sheepshead minnow (Cyprinodon variegatus)NOEC (180 days)0.41[14]
Sheepshead minnow (Cyprinodon variegatus)LOEC (180 days)0.66[14]
Copepod (Acartia tonsa)96-hour LC501-2[15]
Mysid shrimp (Metamysidopsis elongata)96-hour LC501-2[15]
Clam (Protothaca staminea)96-hour LC5015-30[15]
Blue mussel (Mytilus edulis)96-hour LC5015-30[15]
Polychaete worm (Neanthes arenaceodentata)96-hour LC5015-30[15]
Copper VariousComparative Toxicity~1000 times less toxic than TBT[4]
Zinc Pyrithione (ZnPT) Ascidian (Ciona intestinalis)EC50 (Embryo development)226-590 nM[16]
Ascidian (Ciona intestinalis)EC10 (Larval settlement)9 nM[16]
Sea-Nine 211 (DCOIT) Copepod (Acartia tonsa)LC5057 nmol/L[17]
Copepod (Acartia tonsa)EC50 (Egg production)72 nmol/L[17]
Diatom (Skeletonema costatum)Acute toxicity0.22 µg/L
Diatom (Chaetoceros calcitrans)Acute toxicity0.32 µg/L
Econea® (Tralopyril) Mussel (Mytilus galloprovincialis)EC50 (Larval development)3.1 µg/L
Sea urchinEC50 (Larval growth)3.0 µg/L
Copepod (Tisbe battagliai)LC500.9 µg/L
Zebrafish (Danio rerio)120-hour LC505 µg/L
Medetomidine Copepod (Acartia tonsa)LC50241 nmol/L[17]
Copepod (Acartia tonsa)EC50 (Egg production)186 nmol/L[17]
Bivalve (Abra nitida)EC50 (Burrowing)86 µg/L
Bivalve (Abra nitida)EC50 (Sediment reworking)0.9 µg/L
Irgarol 1051 Mussel (Mytilus edulis)EC50 (Embryo development)6077 nM
Chlorothalonil Mussel (Mytilus edulis)EC50 (Embryo development)33 nM
Dichlofluanid Mussel (Mytilus edulis)EC50 (Embryo development)244 nM
Tolylfluanid Mussel (Mytilus edulis)EC50 (Embryo development)213 nM
Triphenylborane pyridine (B92270) (TPBP) Copepod (Acartia tonsa)LC5056 nmol/L[17]
Copepod (Acartia tonsa)EC50 (Egg production)3.2 nmol/L[17]
Copepod (Tisbe battagliai)LC5014 µg/L

Experimental Workflow and Signaling Pathways

To ensure consistency and comparability of toxicity data, standardized experimental protocols are crucial. The following diagram illustrates a typical workflow for aquatic toxicity testing.

ToxicityTestingWorkflow Aquatic Toxicity Testing Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis cluster_reporting Reporting TestOrganism Test Organism Acclimation ExposureChambers Introduction of Organisms to Exposure Chambers TestOrganism->ExposureChambers TestSolutions Preparation of Test Solutions (Biocide Dilutions) TestSolutions->ExposureChambers Incubation Incubation under Controlled Conditions (Temperature, Light, pH) ExposureChambers->Incubation Observations Regular Observations (e.g., Mortality, Growth, Reproduction) Incubation->Observations DataAnalysis Data Analysis (e.g., LC50/EC50 Calculation) Observations->DataAnalysis FinalReport Final Report Generation DataAnalysis->FinalReport

Caption: A generalized workflow for conducting aquatic toxicity tests.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of biocide toxicity. The following protocols are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Marine Algal Growth Inhibition Test (Based on OECD 201)

This test assesses the effects of a substance on the growth of marine microalgae.

  • Test Organism: A common test species is the marine diatom Phaeodactylum tricornutum or Skeletonema costatum.[16]

  • Test Setup: The test is performed in sterile flasks or vials under controlled conditions of temperature (e.g., 20 ± 2°C), light (continuous illumination), and pH.

  • Procedure:

    • Prepare a geometric series of test concentrations and a control (without the biocide).

    • Inoculate each flask with a known concentration of exponentially growing algae.

    • Incubate for 72-96 hours.

    • Measure algal growth daily, typically by cell counts or spectrophotometric methods (optical density).[7]

  • Endpoint: The primary endpoint is the inhibition of growth relative to the control, from which ECx values (e.g., EC50) are calculated.

Marine Invertebrate Embryo-Larval Development Test (Based on OECD 212)

This test evaluates the effects of a biocide on the early life stages of marine invertebrates.

  • Test Organisms: Commonly used species include sea urchins (Paracentrotus lividus), mussels (Mytilus edulis), and oysters (Crassostrea gigas).[9]

  • Test Setup: The test is conducted in glass vials or beakers containing filtered seawater at a constant temperature and salinity.

  • Procedure:

    • Obtain gametes (sperm and eggs) from mature adult organisms and induce fertilization.

    • Within a few hours of fertilization, introduce the embryos into the test solutions (a range of biocide concentrations and a control).[9]

    • The exposure duration is typically 48-72 hours, during which the embryos develop into larvae.

    • At the end of the test, the larvae are examined microscopically.

  • Endpoint: The primary endpoint is the percentage of normally developed larvae in each concentration compared to the control.[8] From this, EC50 values are determined.

Acute Fish Toxicity Test (Based on OECD 203)

This test determines the concentration of a biocide that is lethal to fish over a short exposure period.

  • Test Organism: Common marine test species include the sheepshead minnow (Cyprinodon variegatus).

  • Test Setup: The test is performed in glass aquaria with a flow-through or static-renewal system to maintain water quality.

  • Procedure:

    • Acclimate the fish to the test conditions.

    • Expose the fish to at least five concentrations of the biocide arranged in a geometric series, plus a control.

    • The exposure period is typically 96 hours.

    • Record mortalities at 24, 48, 72, and 96 hours.

  • Endpoint: The main endpoint is mortality, from which the LC50 is calculated.

Conclusion

The data clearly indicates that this compound is significantly more toxic to a wide range of marine organisms than the alternative biocides that have been developed to replace it. While these alternatives, including copper compounds, Zinc Pyrithione, Sea-Nine 211, Econea®, and Medetomidine, are generally less harmful, they still exhibit varying degrees of toxicity and must be carefully evaluated and regulated. The choice of an appropriate antifouling biocide should consider not only its efficacy but also its potential impact on the marine ecosystem, as determined through standardized and rigorous toxicity testing protocols. Continued research is essential for the development of even more environmentally benign antifouling solutions.

References

A Comparative Guide to Analytical Techniques for the Detection of Tributyltin Oxide (TBTO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical techniques for the detection of tributyltin oxide (TBTO), a persistent organic pollutant with significant environmental and health concerns. The selection of an appropriate analytical method is critical for accurate quantification and risk assessment. This document outlines the performance of common analytical techniques, supported by experimental data, to aid in methodological selection.

Quantitative Performance Data

The following table summarizes the performance characteristics of different analytical methods for TBTO detection, enabling a direct comparison of their key validation parameters.

Analytical TechniqueSample MatrixDerivatization/Extraction MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
GC-MS Drug SubstanceExtraction, on-line hydride derivatization (NaBH₄)1 ppm-89[1]
GC-MS Coastal WaterLiquid-liquid extraction, ethylation (NaBEt₄), large volume injection (50 µL)0.70 ng/L2.1 ng/L>97[2]
GC-MS (Isotope Dilution) SeawaterEthylation (NaBEt₄)MBT: 0.8 ng/kg, DBT: 0.5 ng/kg, TBT: 0.4 ng/kg--[3]
GC-MS (Isotope Dilution) SedimentAcetic acid/methanol (B129727) extraction, ethylation (NaBEt₄)MBT: 0.1 µg/kg, DBT: 0.1 µg/kg, TBT: 0.2 µg/kg--[3]
GC-FPD Seawater, Sediment, MusselsLiquid-liquid extraction, methanol-acid digestion, ethylation (NaBEt₄)--65-70 (water)[4]
LC-MS/MS Apple, Potato, TextileAcetonitrile (B52724) extractionWell below regulated levels--[5]
LC-MS/MS (QuEChERS) SedimentQuEChERS extractionTPhT: 5.0 ng/g d.w.->85[6]
Visual Identification Antifouling Paint-1-10 mg/kg dry paint--[7]

Note: MBT = Monobutyltin, DBT = Dibutyltin, TBT = Tributyltin, TPhT = Triphenyltin. Dashes (-) indicate data not specified in the cited source.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for TBTO in Drug Substance [1]

  • Sample Preparation and Extraction: The drug substance is extracted to isolate the TBTO.

  • On-line Hydride Derivatization: Hydride generation is performed by placing solid sodium borohydride (B1222165) in the injection port of the gas chromatograph. Injection of the sample extract through this material converts TBTO to the more volatile tributyltin hydride.

  • GC Separation: A 15 m x 0.25 mm i.d. DB-5 HT column is used with a temperature program from 100°C to 160°C at 15°C/min.

  • MS Detection: The mass spectrometer monitors a mass range of 165-185 amu. The tin isotope pattern is used to confirm the presence of tin-containing species.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for TBTO in Coastal Water [2]

  • Sample Preparation and Derivatization:

    • To a 250 mL water sample, add an internal standard (e.g., tripropyltin).

    • Add n-hexane (2.0 mL) and shake for approximately 1 minute.

    • Add sodium acetate (B1210297) buffer (1 M, pH 4.2) and shake.

    • Add 1% (m/v) sodium tetraethylborate (NaBEt₄) for ethylation and shake for 2 minutes.

    • Allow the phases to separate for 20 minutes.

    • Transfer the top n-hexane layer to a GC vial.

  • GC Separation: A programmed temperature vaporization large volume injection (50 µL) is used.

  • MS Detection: The mass spectrometer operates in selected ion monitoring (SIM) mode.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Organotins in Food, Water, and Textiles [5]

  • Sample Preparation:

    • Food (Apple, Potato) and Textiles: Spiked samples are extracted with acetonitrile and diluted 10-fold with LC-grade water.

    • Water (Synthetic Seawater): The sample is injected directly.

  • UHPLC Separation:

    • Column: Phenomenex Kinetex 2.6u C18 50x3mm at 40°C.

    • Mobile Phase: A gradient of water with 2% formic acid + 5 mM ammonium (B1175870) formate (B1220265) and methanol with 2% formic acid + 5 mM ammonium formate.

    • Flow Rate: 800 µL/min.

    • Total Run Time: 12 minutes.

  • MS/MS Detection:

    • An AB SCIEX 4000 QTRAP® LC/MS/MS system with an ESI probe is used.

    • Detection is performed in positive polarity using Multiple Reaction Monitoring (MRM).

    • Two MRM transitions are monitored for each compound for quantification and identification.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for TBTO analysis and the logical relationship between different analytical approaches.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_derivatization Derivatization (for GC-based methods) cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Water, Sediment, Biota, etc.) Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction Spiking->Extraction Derivatization Derivatization (e.g., Ethylation, Hydridization) Extraction->Derivatization GC Route Cleanup Clean-up (e.g., SPE, Florisil) Extraction->Cleanup Direct for LC Electrochemical Electrochemical Analysis Extraction->Electrochemical Simpler Prep Immunoassay Immunoassay Extraction->Immunoassay Specific Binding Derivatization->Cleanup GCMS GC-MS Analysis Cleanup->GCMS LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Acquisition & Processing GCMS->Data LCMS->Data Electrochemical->Data Immunoassay->Data Quantification Quantification & Reporting Data->Quantification

References

A Comparative Analysis of Bis(tributyltin)oxide and Copper-Based Antifoulants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the performance, mechanisms, and environmental impact of two major antifouling technologies.

The relentless colonization of submerged surfaces by marine organisms, a phenomenon known as biofouling, poses a significant economic and environmental challenge. To combat this, antifouling coatings are widely employed, with bis(tributyltin)oxide (TBTO) and copper-based compounds having been two of the most prominent active ingredients. This guide provides a detailed comparative study of these two antifoulant classes, offering insights into their efficacy, mechanisms of action, and environmental footprints, supported by experimental data and methodologies.

Executive Summary

This compound, a potent organotin compound, was once the gold standard in antifouling technology due to its broad-spectrum efficacy and long service life. However, its severe and persistent negative impacts on the marine ecosystem led to a global ban on its use. Copper-based antifoulants, the predominant alternative, are effective against a wide range of fouling organisms but also face increasing scrutiny due to the environmental accumulation of copper. This comparison highlights the performance characteristics and ecological consequences of both, providing a crucial resource for researchers and professionals in marine science and materials development.

Performance and Efficacy

The primary function of an antifouling coating is to prevent the settlement and growth of marine organisms on submerged surfaces. Both TBTO and copper-based coatings achieve this through the controlled release of biocides.

This compound (TBTO): TBT-based paints, particularly self-polishing copolymer (SPC) formulations, were highly effective, providing a consistently smooth and foul-free surface for up to five years or more. Their efficacy stemmed from the potent and broad-spectrum biocidal activity of the TBT molecule, which deterred the settlement of a wide variety of marine life, from microorganisms to larger organisms like barnacles and algae.[1][2]

Copper-Based Antifoulants: Copper compounds, primarily cuprous oxide, are the current industry standard and are used in approximately 90% of the world's vessels requiring biofouling control.[3] Their effectiveness is dependent on the leaching rate of copper ions, which are toxic to many marine organisms, inhibiting their settlement and growth.[3][4] While generally effective, the performance of copper-based paints can be influenced by environmental factors such as salinity and temperature. Some studies have shown that while copper is effective against many indigenous species, it may enhance the recruitment of some non-indigenous, copper-tolerant species.[5]

Antifoulant TypeActive Ingredient ExampleTypical Service LifeEfficacy Against Hard Fouling (e.g., barnacles)Efficacy Against Soft Fouling (e.g., algae)
Organotin This compound (TBTO)Up to 5+ yearsVery HighVery High
Copper-Based Cuprous Oxide1-3 yearsHighModerate to High (often requires booster biocides)[6]

Mechanism of Action

The antifouling properties of both TBTO and copper are rooted in their toxicity to marine organisms.

This compound (TBTO): TBT compounds are highly toxic and act as potent biocides.[1][2] They disrupt fundamental biological processes in a wide range of organisms. In invertebrates, TBT is known to be an endocrine disruptor, famously causing "imposex" – the development of male sexual characteristics in female marine snails – at extremely low concentrations.[2][7][8] TBT can also impair the immune system of marine organisms.[2][9] At a cellular level, TBT is lipophilic, allowing it to cross cell membranes and cause damage to the endothelium and smooth muscle cells.[10] It is also known to induce oxidative stress.[10]

Copper-Based Antifoulants: Copper ions released from the paint film are toxic to many marine organisms.[4] The mechanism involves the interference with cellular metabolism and respiration processes.[4] Copper ions can destroy the cell membranes of microorganisms and inhibit their growth.[4] For larger organisms, the toxicity of copper ions prevents their colonization on the hull.[4] While effective, the biocidal action of copper is generally considered to be less potent than that of TBT, with one study noting that copper was 1,000 times less harmful than TBT.[11]

Antifouling_Mechanism cluster_0 Antifouling Coating on Ship Hull cluster_1 Marine Environment cluster_2 Marine Organisms Coating Antifouling Coating Leaching Leaching of Biocides Coating->Leaching Controlled Release Toxic_Zone Toxic Layer at Hull Surface Leaching->Toxic_Zone Organisms Fouling Organisms (Algae, Barnacles, etc.) Toxic_Zone->Organisms Deters/Kills Settlement_Inhibition Inhibition of Settlement & Growth Toxic_Zone->Settlement_Inhibition Organisms->Settlement_Inhibition

Caption: General mechanism of action for biocide-releasing antifouling coatings.

Environmental Impact and Ecotoxicity

The environmental persistence and toxicity of antifouling agents are critical considerations.

This compound (TBTO): The environmental legacy of TBTO is severe. It is highly toxic to a wide range of non-target marine organisms, even at very low concentrations.[8][12] TBT bioaccumulates in organisms and can biomagnify up the food chain.[1][7] It is persistent in the environment, binding strongly to sediments where it can remain for long periods.[1][12] The widespread negative impacts of TBT on marine ecosystems, including the collapse of local populations of certain species, led to its global ban by the International Maritime Organization (IMO).[1][13]

Copper-Based Antifoulants: While considered a less hazardous alternative to TBT, the chronic release of copper ions from antifouling paints is an environmental concern.[14] Elevated copper concentrations in marinas and coastal waters can exceed environmental safety limits and negatively affect non-target organisms, particularly mollusks and algae.[13][14] Copper can accumulate in sediments, and while it does not bioaccumulate in the same way as TBT, high concentrations can be toxic.[11][13] Regulatory bodies are increasingly scrutinizing the use of copper in antifouling paints, with some regions implementing restrictions on its use.[15]

ParameterThis compound (TBTO)Copper-Based Antifoulants
Ecotoxicity Extremely high to a wide range of non-target organisms.[8][12]High to many aquatic organisms, particularly mollusks and algae.[13][14]
Persistence Highly persistent in sediments.[1][12]Can accumulate in sediments.[13]
Bioaccumulation Bioaccumulates and can biomagnify.[1][7]Does not significantly bioaccumulate in the same manner as TBT.[11]
Regulatory Status Banned globally for use in antifouling paints.[1][13]Regulated, with increasing restrictions in some regions.[15]

Experimental Protocols

The evaluation of antifouling coating efficacy involves a combination of laboratory assays and field tests.

1. Static Immersion Field Tests (Raft Tests): This is a standard method for evaluating the long-term performance of antifouling coatings under real-world conditions.

  • Methodology:

    • Test panels are coated with the antifouling formulations being evaluated, alongside uncoated control panels.

    • The panels are mounted on a frame and submerged in a marine environment with known fouling pressure.

    • At regular intervals (e.g., monthly), the panels are inspected and photographed.

    • The percentage of the surface covered by fouling organisms is estimated.

    • A Fouling Resistance (FR) rating can be calculated, where FR 100 signifies no fouling and FR 0 indicates complete coverage.[16]

2. Laboratory Bioassays for Efficacy: These assays provide a more controlled and rapid assessment of a coating's ability to deter the settlement of specific fouling organisms.

  • Methodology (using Mussels):

    • Test plates are coated with the antifouling paints and are artificially aged to simulate real-world conditions.

    • Mussels, as representative macrofouling organisms, are placed on the coated surfaces in a flow-through seawater system.

    • The efficacy of the coating is evaluated by quantifying a specific behavioral or physiological response, such as the number of byssal threads produced by the mussels. A lower number of threads indicates a more effective antifoulant.[17]

3. Laboratory Bioassays for Ecotoxicity: These tests are crucial for determining the potential environmental impact of the leached biocides.

  • Methodology (using Sea Urchin Embryos):

    • Leachates are obtained from the coated surfaces under controlled conditions.

    • Sea urchin eggs and embryos are exposed to different concentrations of these leachates.

    • The toxicity is assessed by observing developmental effects, such as mortality rates and developmental abnormalities.[18]

Efficacy_Testing_Workflow cluster_0 Coating Preparation & Application cluster_1 Laboratory Testing (Rapid Screening) cluster_2 Field Testing (Long-Term Performance) Formulation Antifouling Paint Formulation Application Application to Test Panels Formulation->Application Curing Curing of Coating Application->Curing Aging Artificial Aging Curing->Aging Deployment Deployment of Panels in Marine Environment Curing->Deployment Leaching Leachate Collection Aging->Leaching Lab_Efficacy Laboratory Efficacy Assay (e.g., Mussel Byssus) Aging->Lab_Efficacy Lab_Toxicity Laboratory Ecotoxicity Assay (e.g., Sea Urchin Embryo) Leaching->Lab_Toxicity Inspection Periodic Inspection & Photography Deployment->Inspection Data_Analysis Fouling Coverage Analysis Inspection->Data_Analysis

Caption: A comparative workflow for testing the efficacy of antifouling coatings.

Signaling Pathways Affected by Tributyltin

Tributyltin is a known endocrine disruptor, and its effects on the endocrine system of various organisms have been a major driver for its regulation. One of the well-documented impacts is on the reproductive system of gastropods.

TBT_Signaling_Pathway cluster_0 Cellular Mechanisms cluster_1 Physiological Effects in Gastropods TBT Tributyltin (TBT) ROS Increased Reactive Oxygen Species (ROS) TBT->ROS Induces Endocrine_Disruption Endocrine Disruption TBT->Endocrine_Disruption Causes Immune_Suppression Immunosuppression TBT->Immune_Suppression Leads to Imposex Imposex (Development of male characteristics in females) Endocrine_Disruption->Imposex Sterility Sterility Imposex->Sterility

Caption: Simplified diagram of the signaling disruption caused by Tributyltin in gastropods.

Conclusion

The comparative study of this compound and copper-based antifoulants reveals a trade-off between high efficacy and environmental safety. While TBTO offered unparalleled long-term protection against biofouling, its severe and persistent ecotoxicological effects necessitated its global prohibition. Copper-based antifoulants, the current industry standard, provide effective biofouling control but are not without their own environmental concerns, primarily related to the accumulation of copper in marine ecosystems. The ongoing research and development in this field are focused on creating novel, non-toxic antifouling solutions that can match the performance of their biocide-releasing predecessors without compromising the health of our oceans. This guide serves as a critical resource for understanding the historical context and the ongoing challenges in the development of effective and environmentally benign antifouling technologies.

References

Evaluating the Genotoxicity of Bis(tributyltin)oxide Versus Other Organotins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxic effects of bis(tributyltin)oxide (TBTO) against other prevalent organotin compounds, including tributyltin (TBT), dibutyltin (B87310) (DBT), and triphenyltin (B1233371) (TPT). The information presented herein is curated from a range of experimental studies to facilitate an objective evaluation for research and drug development applications.

Comparative Genotoxicity Data

The following tables summarize quantitative data from various genotoxicity assays, offering a side-by-side comparison of the potencies of different organotin compounds.

Table 1: In Vitro Genotoxicity of Organotin Compounds

CompoundTest SystemEndpointConcentration/DoseResultReference
This compound (TBTO) Chinese Hamster Ovary (CHO) CellsMutationsNot specifiedPositive[1]
Bacillus subtilisDNA Damage (rec-assay)Not specifiedPositive[2]
Escherichia coli PQ37DNA Damage (SOS chromotest)Not specifiedNegative[2]
Tributyltin (TBT) chloride Bacillus subtilisDNA Damage (rec-assay)Not specifiedPositive[2]
Human Breast Carcinoma (MCF-7)DNA Damage (Comet Assay)48h IC50More cytotoxic than TPT-ITC[3]
Dibutyltin (DBT) dichloride Bacillus subtilisDNA Damage (rec-assay)Not specifiedPositive[2]
Escherichia coli PQ37DNA Damage (SOS chromotest)Not specifiedHigh SOS-inducing potency[2]
Triphenyltin (TPT) acetate (B1210297) (TPTA) Chinese Hamster Ovary (CHO) CellsMicronuclei (MN)150 ng/ml (with S9)Meaningful MN induction[4]
Chinese Hamster Ovary (CHO) CellsSister Chromatid Exchange (SCE)Not specified (with S9)Dose-dependent significant increase[4]
Triphenyltin (TPT) hydroxide (B78521) (TPTH) Chinese Hamster Ovary (CHO) CellsMicronuclei (MN)150 ng/mlSignificant increase[4]
Chinese Hamster Ovary (CHO) CellsSister Chromatid Exchange (SCE)Not specified (with S9)Dose-dependent significant increase[4]

Table 2: In Vivo Genotoxicity of Organotin Compounds

CompoundTest SystemEndpointDoseResultReference
This compound (TBTO) Male BALB/c MiceMicronuclei in erythrocytes60 mg/kg (single oral dose)Increased incidence (though a reanalysis failed to confirm)[1][5]
Triphenyltin (TPT) acetate (TPTA) BALB/c MiceMicronuclei in peripheral bloodNot specified (oral gavage)Dose-related significant increase[4]
Triphenyltin (TPT) hydroxide (TPTH) BALB/c MiceMicronucleated reticulocytes (MNRETs)Not specified (single oral treatment)Significant increase[4]

Experimental Protocols

Detailed methodologies for key genotoxicity assays cited in this guide are provided below.

Micronucleus Assay (In Vivo)

Objective: To detect chromosomal damage or damage to the mitotic apparatus.

Procedure:

  • Animal Model: Male BALB/c mice are typically used.

  • Test Substance Administration: The organotin compound, such as TBTO or TPTA, is administered to the mice, commonly via oral gavage. A range of doses is used, along with a vehicle control.

  • Sample Collection: At specific time points after treatment (e.g., 24 and 48 hours), peripheral blood samples are collected from the tail vein, or bone marrow is extracted from the femur.

  • Slide Preparation: Thin smears of blood or bone marrow cells are prepared on glass slides.

  • Staining: The slides are stained with a DNA-specific stain, such as Giemsa or acridine (B1665455) orange, to visualize the cell nuclei and micronuclei.

  • Scoring: A predetermined number of polychromatic erythrocytes (PCEs) or reticulocytes are scored under a microscope for the presence of micronuclei. A micronucleus is a small, separate nucleus formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Data Analysis: The frequency of micronucleated cells in the treated groups is compared to the control group. Statistical analysis is performed to determine the significance of any observed increase.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells.

Procedure:

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or animal tissues) exposed to the organotin compound.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with an alkaline buffer (pH > 13) to unwind the DNA. An electric field is then applied. DNA with strand breaks will relax and migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

  • Data Analysis: The mean values of the comet parameters from the treated cells are compared with those of the control cells to assess the level of DNA damage.

SOS Chromotest

Objective: To assess the DNA-damaging potential of a substance by measuring the induction of the SOS response in Escherichia coli.

Procedure:

  • Bacterial Strain: A genetically engineered strain of E. coli (e.g., PQ37) is used. This strain has a fusion of a gene involved in the SOS response (sfiA) with the lacZ gene, which codes for β-galactosidase.

  • Exposure: The bacteria are incubated with various concentrations of the test organotin compound. A positive control (a known genotoxin) and a negative control are included.

  • Metabolic Activation (Optional): For compounds that require metabolic activation to become genotoxic, a rat liver S9 fraction can be added to the incubation mixture.

  • Incubation: The mixture is incubated to allow for the induction of the SOS response and subsequent synthesis of β-galactosidase.

  • Enzyme Assay: The activity of β-galactosidase is measured using a colorimetric substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG). The intensity of the color produced is proportional to the amount of enzyme, which in turn reflects the level of SOS induction.

  • Data Analysis: The SOS-inducing potency (SOSIP) is calculated based on the dose-response curve. A compound is considered genotoxic if it induces a significant, dose-dependent increase in β-galactosidase activity.[2][6][7]

Rec-Assay

Objective: To detect DNA damage by comparing the survival of a recombination-deficient strain of Bacillus subtilis with a recombination-proficient strain.

Procedure:

  • Bacterial Strains: Two strains of Bacillus subtilis are used: a wild-type strain (rec+) that has a functional DNA repair system and a mutant strain (rec-) that is deficient in recombination repair.

  • Exposure: Both strains are exposed to the test organotin compound, typically on agar (B569324) plates where the compound has been spotted onto a central well or disk.

  • Incubation: The plates are incubated to allow for bacterial growth.

  • Measurement of Inhibition Zones: The diameter of the zone of growth inhibition around the test compound is measured for both the rec+ and rec- strains.

  • Data Analysis: A compound is considered genotoxic if it produces a larger zone of inhibition in the rec- strain compared to the rec+ strain. This indicates that the compound causes DNA damage that the repair-deficient strain cannot tolerate.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in organotin-induced genotoxicity and a typical experimental workflow for assessing genotoxicity.

Genotoxicity_Signaling_Pathway cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Organotin Compound Organotin Compound Cellular Uptake Cellular Uptake Organotin Compound->Cellular Uptake ROS Production ROS Production Cellular Uptake->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Uptake->Mitochondrial Dysfunction Signaling Cascades Signaling Cascades (p53, MAPK) ROS Production->Signaling Cascades DNA Damage DNA Damage (Strand Breaks, Adducts) ROS Production->DNA Damage Apoptosis Induction Apoptosis Induction Mitochondrial Dysfunction->Apoptosis Induction Signaling Cascades->Apoptosis Induction Cell Death Cell Death Apoptosis Induction->Cell Death DNA Damage->Signaling Cascades Chromosomal Aberrations Chromosomal Aberrations DNA Damage->Chromosomal Aberrations

Caption: Organotin-induced genotoxicity signaling pathway.

Genotoxicity_Workflow cluster_setup Experimental Setup cluster_exposure Exposure cluster_assay Genotoxicity Assays cluster_analysis Data Analysis and Interpretation Test System Selection Select Test System (e.g., Cell Line, Animal Model) Treatment Expose Test System to Organotin Compound Test System Selection->Treatment Compound Preparation Prepare Organotin Compound Solutions Compound Preparation->Treatment Micronucleus Assay Micronucleus Assay Treatment->Micronucleus Assay Comet Assay Comet Assay Treatment->Comet Assay SOS Chromotest SOS Chromotest Treatment->SOS Chromotest Data Collection Collect Data (e.g., MN frequency, % tail DNA) Micronucleus Assay->Data Collection Comet Assay->Data Collection SOS Chromotest->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Conclusion Evaluate Genotoxic Potential Statistical Analysis->Conclusion

Caption: General workflow for genotoxicity assessment.

Discussion and Conclusion

The available data indicate that this compound and other organotin compounds, particularly tributyltins, dibutyltins, and triphenyltins, possess genotoxic potential. The mechanisms underlying this genotoxicity are multifaceted and appear to involve the induction of oxidative stress, leading to DNA damage.

  • This compound (TBTO) has been shown to induce mutations in mammalian cells and DNA damage in bacteria.[1][2] In vivo studies have provided some evidence for micronucleus induction in mice, although this finding requires further confirmation.[1][5]

  • Tributyltin (TBT) compounds are recognized for their genotoxicity, which is often linked to the generation of reactive oxygen species (ROS).[8][9][10][11]

  • Dibutyltin (DBT) compounds have also demonstrated genotoxic effects in bacterial assays.[2]

  • Triphenyltin (TPT) compounds have been shown to induce micronuclei and sister chromatid exchange in mammalian cells, particularly in the presence of metabolic activation.[4] Some studies suggest TPT may also act as a co-clastogen, enhancing the genotoxicity of other substances.[12]

The genotoxicity of organotins appears to be influenced by the number and nature of the organic groups attached to the tin atom. The cellular uptake of these compounds is also a critical factor in their toxicity.[13][14]

References

Assessing the Endocrine Disruptor Effects of Tributyltin Oxide (TBTO) in Marine Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endocrine-disrupting effects of Tributyltin Oxide (TBTO), a persistent organic pollutant, across various marine organisms. The information presented is supported by experimental data to aid in the assessment of environmental toxicity and the development of regulatory frameworks.

Comparative Analysis of TBTO Endocrine Disruptor Effects

Tributyltin oxide (TBTO) has been widely documented as a potent endocrine-disrupting chemical in the marine environment, primarily due to its use in anti-fouling paints on ship hulls.[1] Its effects are observed across a range of marine taxa, with gastropod mollusks exhibiting remarkable sensitivity. This section summarizes key quantitative data from various studies to facilitate a comparative assessment of TBTO's impact.

Marine OrganismTBTO ConcentrationExposure DurationObserved Endocrine Disruptor EffectsReference
Gastropods
Thais bufo & T. rudolphi500 ng/L4 weeks20-22% of females developed imposex.
1000 ng/L4 weeks10-20% of females developed imposex.
Hexaplex trunculus5 ng/L5 monthsSignificant increase in imposex intensity (VDSI).
50 ng/L5 monthsSignificant increase in imposex intensity (VDSI); decreased number of spawning females.
Nucella lapillus100 ng Sn/LNot specifiedAltered Retinoid X Receptor (RXR) gene transcription in the central nervous system.
Fish
Zebrafish (Danio rerio)100 ng/L28 daysSharply decreased sperm count; down-regulated expression of genes for germ cell proliferation (cyclind1, pcna).[2][2]
500 ng/L28 daysSharply decreased sperm count; down-regulated expression of genes for germ cell proliferation (cyclind1, pcna).[2][2]
100 ng/L & 500 ng/L28 days (females)Decreased total egg number, reduced hatchability, and elevated larval mortality.[3][3]
Japanese Flounder (Paralichthys olivaceus)0.1 µg/g diet65 days25.7% of genetic females underwent sex reversal to males.
1.0 µg/g diet65 days31.1% of genetic females underwent sex reversal to males.
Rockfish (Sebastiscus marmoratus)1, 10, 100 ng/LNot specifiedSex-different effects on brain aromatase (Cyp19b), estrogen receptor (ER), and retinoid X receptor (RXR)α gene expression.
In females: increased serum testosterone (B1683101) and decreased 17β-estradiol.
Bivalves
Blue Mussel (Mytilus edulis)Not specified (TBTO)Not specifiedWhile direct quantitative data for TBTO is limited, studies on other endocrine disruptors like 17α-ethinylestradiol show altered expression of vitellogenin and estrogen receptor genes, suggesting a potential pathway for TBTO impact.[4][4][5]
Echinoderms
Sea Urchin (Hemicentrotus pulcherrimus)0.05 ppb (50 ng/L)Not specifiedSignificant reduction in fertilization rates.[6][6]
4.68 ppb (4680 ng/L)Not specified100% of embryos exhibited developmental impairment.[6][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in the assessment of TBTO's endocrine-disrupting effects.

Imposex Assessment in Marine Gastropods

Objective: To quantify the degree of masculinization in female gastropods as an indicator of TBTO exposure.

Procedure:

  • Sample Collection: Collect a representative sample of female gastropods from the study site. A minimum of 30 individuals is recommended for statistical power.

  • Shell Measurement: Measure the shell length of each individual to assess population demographics.

  • Dissection and Examination: Carefully crack the shell and dissect the soft tissues to expose the reproductive organs under a dissecting microscope.

  • Imposex Staging (Vas Deferens Sequence Index - VDSI):

    • Stage 0: Normal female with no signs of male characteristics.[7]

    • Stage 1: A small penis starts to form behind the right tentacle.

    • Stage 2: A short vas deferens is present.

    • Stage 3: The vas deferens extends from the penis.

    • Stage 4: The vas deferens is fully formed but does not obstruct the vulva.

    • Stage 5: The vas deferens overgrows and blocks the vulva, leading to sterility.[7]

    • Stage 6: The capsule gland may rupture due to the accumulation of aborted egg capsules.

  • Data Analysis: Calculate the percentage of females exhibiting imposex and the average VDSI for the population.[8]

Steroid Hormone Analysis in Fish Plasma

Objective: To measure the levels of key reproductive hormones (e.g., testosterone, 17β-estradiol) in fish plasma following TBTO exposure.

Procedure:

  • Fish Exposure: Expose fish to various concentrations of TBTO in a controlled laboratory setting for a specified duration.

  • Blood Sampling: Anesthetize the fish and collect blood from the caudal vein using a heparinized syringe.

  • Plasma Separation: Centrifuge the blood sample to separate the plasma.

  • Hormone Extraction: Extract the steroid hormones from the plasma using an organic solvent such as diethyl ether or ethyl acetate.

  • Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Reconstitute the dried extract in a suitable mobile phase.

    • Inject the sample into an LC-MS/MS system equipped with a C18 column for separation.

    • Use a gradient elution program with solvents like acetonitrile (B52724) and water with formic acid.

    • Detect and quantify the hormones using multiple reaction monitoring (MRM) mode, comparing the results to a standard curve of known hormone concentrations.

Gene Expression Analysis by Quantitative PCR (qPCR)

Objective: To determine the effect of TBTO on the expression of genes involved in the endocrine system.

Procedure:

  • Tissue Sampling: Following exposure, dissect target tissues (e.g., liver, gonad, brain) and immediately stabilize the RNA using a reagent like RNAlater or by flash-freezing in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the tissues using a commercial kit or a standard TRIzol-based protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing cDNA, gene-specific primers for the target genes (e.g., vitellogenin, estrogen receptor, aromatase), and a fluorescent dye (e.g., SYBR Green).

    • Run the qPCR reaction in a thermal cycler.

    • Example Primers for Mytilus edulis:

      • Reference Gene (e.g., Actin): Forward and reverse primers designed to amplify a stable housekeeping gene.

      • Target Gene (e.g., Estrogen Receptor): Forward and reverse primers specifically designed to amplify the estrogen receptor gene.

  • Data Analysis: Normalize the expression of the target genes to the expression of a reference gene and calculate the fold change in gene expression between TBTO-exposed and control groups using the ΔΔCt method.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the assessment of TBTO's endocrine-disrupting effects.

TBTO_Signaling_Pathway TBTO TBTO (Tributyltin Oxide) RXR Retinoid X Receptor (RXR) TBTO->RXR Activates Aromatase Aromatase (CYP19) TBTO->Aromatase Inhibits Androgen_Pathway Androgenic Signaling Pathway RXR->Androgen_Pathway Modulates Estradiol 17β-Estradiol Aromatase->Estradiol Converts Testosterone Testosterone Testosterone->Aromatase Substrate Testosterone->Androgen_Pathway Activates Imposex Imposex (Masculinization) Androgen_Pathway->Imposex Experimental_Workflow cluster_exposure Exposure Phase cluster_sampling Sampling & Analysis cluster_data Data Interpretation Organism_Acclimation Organism Acclimation TBTO_Exposure TBTO Exposure (Different Concentrations) Organism_Acclimation->TBTO_Exposure Control_Group Control Group (No TBTO) Organism_Acclimation->Control_Group Tissue_Sampling Tissue Sampling (Gonad, Liver, Brain) TBTO_Exposure->Tissue_Sampling Control_Group->Tissue_Sampling Hormone_Analysis Hormone Analysis (LC-MS/MS) Tissue_Sampling->Hormone_Analysis Gene_Expression Gene Expression (qPCR) Tissue_Sampling->Gene_Expression Histopathology Histopathology Tissue_Sampling->Histopathology Data_Analysis Statistical Analysis Hormone_Analysis->Data_Analysis Gene_Expression->Data_Analysis Histopathology->Data_Analysis Dose_Response Dose-Response Modeling Data_Analysis->Dose_Response Conclusion Conclusion on Endocrine Disruption Dose_Response->Conclusion Organism_Sensitivity High_Sensitivity High Sensitivity Moderate_Sensitivity Moderate Sensitivity Lower_Sensitivity Lower Sensitivity Gastropods Gastropods (e.g., Snails) Gastropods->High_Sensitivity Imposex at ng/L levels Fish Fish (e.g., Zebrafish, Flounder) Fish->Moderate_Sensitivity Sex reversal & hormone changes at µg/L to ng/L levels Bivalves Bivalves (e.g., Mussels, Oysters) Bivalves->Moderate_Sensitivity Potential reproductive gene expression changes Echinoderms Echinoderms (e.g., Sea Urchins) Echinoderms->Lower_Sensitivity Developmental effects at higher concentrations

References

A Comparative Analysis of Tributyltin Oxide (TBTO) Immunotoxicity in Rodent Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunotoxic effects of bis(tri-n-butyltin) oxide (TBTO) in different rodent species, primarily focusing on rats and mice. The information is compiled from various experimental studies to assist researchers in understanding the species-specific toxicological profiles of this organotin compound.

Executive Summary

Tributyltin oxide (TBTO) is a potent immunotoxicant known to primarily target the thymus, leading to its atrophy and the depletion of T-lymphocytes.[1][2][3] This guide presents a comparative overview of the effects of TBTO on key immunotoxicity markers, including lymphoid organ weight, lymphocyte proliferation, and Natural Killer (NK) cell activity, in rats and mice. The data reveals that while both species exhibit significant immunotoxic responses to TBTO, there are notable differences in sensitivity and the specific endpoints affected. Rats, in general, appear to be more extensively studied, with detailed dose-response data available. The primary mechanism of TBTO-induced thymocyte depletion is believed to be the induction of apoptosis.[4][5]

Data Presentation: Quantitative Comparison of TBTO Immunotoxicity

The following tables summarize the quantitative data on the immunotoxic effects of TBTO in rats and mice. It is important to note that experimental conditions such as the route of administration, duration of exposure, and specific strain of the rodent can influence the observed outcomes.

Table 1: Effects of TBTO on Thymus and Spleen Weight

SpeciesStrainRoute of AdministrationDoseDurationEffect on Thymus WeightEffect on Spleen WeightReference
RatFischer 344 (Adult)Oral Gavage2.5 mg/kg/day10 daysInvolutionNot specified[6]
RatFischer 344 (Adult)Oral Gavage5 mg/kg (intermittent)10 doses (3x/week)InvolutionNot specified[6]
RatFischer 344 (Pre-weanling)Oral Gavage5 mg/kg (intermittent)10 doses (3x/week)InvolutionNot specified[6]
RatNot specifiedDiet50 mg/kg4.5 monthsReduced weightNo effect[7]
RatSprague-DawleyDiet50 mg/kg28 daysAtrophyNot specified[8]
RatWistar (Juvenile male)Oral Intubation30 mg/kg (single dose)4 and 10 daysDose-dependent atrophyNot specified[9]
RatWistar (Juvenile male)Oral Intubation90 mg/kg (single dose)4 and 10 daysDose-dependent atrophyNot specified[9]
MouseSwiss albinoOral Gavage8000 mg/kg/day (Mancozeb) + 95 mg/kg/day (Fipronil)29 daysLower organ weight and cellularityLower organ weight and cellularity[10]

Table 2: Effects of TBTO on Lymphocyte Proliferation

SpeciesStrainAssay TypeMitogen/AntigenDoseDurationEffectReference
RatFischer 344 (Adult)Mitogen ResponseCon A, PHA5 mg/kg/day10 daysSuppressed[6]
RatFischer 344 (Adult)Mitogen ResponseNot specified10 and 20 mg/kg (intermittent)10 doses (3x/week)Reductions[6]
RatFischer 344 (Pre-weanling)Mitogen ResponseNot specified5 and 10 mg/kg (intermittent)10 doses (3x/week)Reductions[6]
RatNot specifiedT-cell Mitogen ResponseNot specified80 mg/kg (diet)At least 6 weeksReduced in spleen cells[11]
MouseSwiss albinoSplenocyte & Thymocyte ProliferationNot specified8000 mg/kg/day (Mancozeb) + 95 mg/kg/day (Fipronil)29 daysLower proliferation[10]

Table 3: Effects of TBTO on Natural Killer (NK) Cell Activity

SpeciesStrainDoseDurationEffectReference
RatFischer 344 (Pups)10 mg/kg (intermittent)10 doses (3x/week)Suppressed[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for common immunotoxicity assays.

Lymphocyte Proliferation Assay

The lymphocyte proliferation assay is a fundamental method to assess the functional capacity of T and B lymphocytes to proliferate in response to a stimulus.

  • Cell Isolation: Single-cell suspensions of splenocytes or lymphocytes from other lymphoid organs are prepared. Red blood cells are lysed using a suitable buffer.

  • Cell Culture: Cells are cultured in a 96-well plate at a specific density in a complete medium supplemented with serum and antibiotics.

  • Stimulation: Cells are stimulated with a mitogen (e.g., Concanavalin A (ConA) for T-cells, Lipopolysaccharide (LPS) for B-cells) or a specific antigen. Unstimulated cells serve as a negative control.

  • Incubation: The culture plates are incubated for a period of 48-72 hours in a humidified incubator with 5% CO2 at 37°C.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the cultures for the final 18-24 hours of incubation. As cells proliferate, they incorporate the [3H]-thymidine into their newly synthesized DNA. The cells are then harvested onto filter mats, and the amount of incorporated radioactivity is measured using a scintillation counter. The results are often expressed as a stimulation index (SI), which is the ratio of counts per minute (CPM) in stimulated cultures to the CPM in unstimulated cultures.

    • CFSE Staining: Cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. With each cell division, the fluorescence intensity of CFSE is halved. The proliferation can be quantified by analyzing the fluorescence of the cell population using flow cytometry.

Natural Killer (NK) Cell Cytotoxicity Assay

This assay measures the ability of NK cells, a component of the innate immune system, to lyse target cells.

  • Effector Cell Preparation: Splenocytes are isolated to be used as effector cells. In some protocols, NK cells are further enriched from the splenocyte population.

  • Target Cell Preparation: A susceptible target cell line (e.g., YAC-1 for murine NK cells) is labeled with a marker, traditionally 51Chromium (51Cr).

  • Co-culture: The effector cells are co-incubated with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: The plate is incubated for 4-6 hours to allow for cell lysis.

  • Measurement of Lysis:

    • 51Cr Release Assay: The amount of 51Cr released into the supernatant from lysed target cells is measured using a gamma counter. Spontaneous release (target cells alone) and maximum release (target cells with detergent) are also measured to calculate the percentage of specific lysis.

    • Flow Cytometry-Based Assays: Target cells can be labeled with a fluorescent dye, and cell death can be assessed by the uptake of a viability dye (e.g., Propidium Iodide) using flow cytometry.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to TBTO immunotoxicity.

TBTO_Apoptosis_Pathway cluster_cell Thymocyte TBTO TBTO Mitochondrion Mitochondrion TBTO->Mitochondrion Induces Mitochondrial Membrane Depolarization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Pro-caspase-9 Caspase3 Pro-caspase-3 Caspase9->Caspase3 Cleaves to activate Apoptosis Apoptosis Caspase3->Apoptosis Executes CytochromeC->Caspase9 Activates

Caption: TBTO-induced apoptosis signaling pathway in thymocytes.

Experimental_Workflow_Lymphocyte_Proliferation cluster_workflow Lymphocyte Proliferation Assay Workflow start Isolate Splenocytes from Rodent culture Culture cells in 96-well plate start->culture stimulate Stimulate with Mitogen (e.g., ConA, LPS) culture->stimulate incubate Incubate for 48-72h stimulate->incubate add_thymidine Add [3H]-Thymidine incubate->add_thymidine incubate2 Incubate for 18-24h add_thymidine->incubate2 harvest Harvest cells and measure radioactivity incubate2->harvest analyze Analyze Data (Stimulation Index) harvest->analyze end Results analyze->end

Caption: Experimental workflow for a lymphocyte proliferation assay.

Conclusion

The available data strongly indicates that TBTO is a significant immunotoxicant in both rats and mice, with the thymus being a primary target organ. The predominant effect is a dose-dependent induction of thymic atrophy, which is linked to the depletion of thymocytes via apoptosis. This leads to a suppression of T-cell dependent immune functions, such as lymphocyte proliferation in response to mitogens. While data on mice is less comprehensive than for rats, similar patterns of immunotoxicity are observed. Future comparative studies employing standardized protocols across different rodent species would be invaluable for a more precise risk assessment of TBTO. Researchers and drug development professionals should consider the potent immunotoxic properties of organotin compounds like TBTO in their safety evaluations.

References

A Comparative Guide to In Vitro Models for Bis(tributyltin)oxide (TBTO) Toxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various in vitro models utilized for the toxicological assessment of bis(tributyltin)oxide (TBTO). The information presented herein is intended to assist researchers in selecting appropriate models and methodologies for their specific research needs.

Data Presentation: Comparative Cytotoxicity of TBTO

The following table summarizes the 50% inhibitory concentration (IC50) values of TBTO in different in vitro models, providing a comparative overview of its cytotoxic potential across various cell types and assay systems.

In Vitro ModelAssay TypeEndpointIC50 Value (µM)Reference
Flounder Gill (FG) CellsNeutral Red (NR) UptakeCell ViabilityNot specified, but toxic from 0.00017 to 0.13 µM[1]
Flounder Gill (FG) CellsTetrazolium (MTT) AssayCell ViabilityNo significant difference from NR and protein assays[1]
Flounder Gill (FG) CellsCell Protein AssayCell ViabilityNo significant difference from NR and MTT assays[1]
Primary Rat ThymocytesNot specifiedCell ViabilityApoptosis observed at 0.1 to 1.0 µM[2]
Porcine Cumulus-Oocyte ComplexesPBE ExtrusionOocyte MaturationDose-dependent decrease (5, 25, 50 µM tested)[3]
Human Neuroblastoma CellsNot specifiedCell ViabilityToxic effects at 0.1-1 µM[4]

Note: Direct comparative studies on the IC50 values of TBTO across a wide range of cell lines are limited in the publicly available literature. The data presented here are from individual studies and should be interpreted with caution. Further research is needed to establish a more comprehensive comparative cytotoxicity profile of TBTO.

Experimental Protocols

This section provides detailed methodologies for key in vitro toxicity assays relevant to TBTO testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[5][6][7][8]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Serum-free cell culture medium

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of TBTO for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6]

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing the MTT to be metabolized.[6][8]

  • Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[9][10][11][12][13]

Materials:

  • Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes)

  • Cell culture medium and supplements

  • Test compound (TBTO)

  • Metabolic activation system (S9 mix), optional

  • Mitotic arresting agent (e.g., Colcemid)

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid)

  • Giemsa stain

  • Microscope

Procedure:

  • Cell Culture: Culture the cells in appropriate medium. For lymphocytes, stimulate division with a mitogen.

  • Exposure: Treat the cells with at least three concentrations of TBTO, with and without S9 metabolic activation, for a short (e.g., 3-4 hours) or long (e.g., 21-24 hours) duration.[10][12]

  • Harvesting: Add a mitotic arresting agent to the cultures to accumulate cells in metaphase.

  • Slide Preparation: Harvest the cells, treat with a hypotonic solution to swell the cells, and then fix them. Drop the fixed cells onto microscope slides and air-dry.

  • Staining: Stain the slides with Giemsa solution.

  • Microscopic Analysis: Score at least 200 metaphases per concentration for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Data Analysis: Compare the frequency of aberrations in the treated groups to the solvent control group.

Mandatory Visualization

Signaling Pathways

TBTO_Endocrine_Disruption

TBTO_Immunotoxicity

Experimental Workflow

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_tbto Add TBTO at Varying Concentrations incubate_overnight->add_tbto incubate_exposure Incubate for Exposure Period add_tbto->incubate_exposure add_reagent Add Cytotoxicity Reagent (e.g., MTT) incubate_exposure->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent measure_signal Measure Signal (e.g., Absorbance) incubate_reagent->measure_signal analyze_data Analyze Data & Determine IC50 measure_signal->analyze_data end End analyze_data->end

References

comparative analysis of TBTO degradation in freshwater vs. seawater

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Tributyltin Oxide (TBTO) Degradation in Freshwater vs. Seawater

Tributyltin oxide (TBTO), a primary component of organotin-based anti-fouling paints, has been a significant environmental contaminant in aquatic ecosystems. Its persistence and toxicity necessitate a thorough understanding of its degradation processes in different environments. This guide provides a comparative analysis of TBTO degradation in freshwater and seawater, summarizing key quantitative data, outlining experimental methodologies, and visualizing degradation pathways and experimental workflows.

Physicochemical Properties and Environmental Fate

The solubility of TBTO differs significantly between freshwater and seawater, which plays a crucial role in its environmental distribution and degradation. TBTO is more soluble in distilled water (19.4 mg/L) compared to salt water (1.4 mg/L). This lower solubility in seawater can lead to greater partitioning to sediment. Tributyltin (TBT), the active form of TBTO in aquatic environments, strongly binds to sediments.

The degradation of TBT in aquatic systems proceeds through two primary mechanisms: photolysis and biodegradation. The half-life of TBT can vary widely depending on environmental conditions such as temperature, light exposure, and the presence of microbial communities.

Quantitative Degradation Data

EnvironmentConditionHalf-lifeReference
Freshwater Water (Biodegradation)Days to weeks[1]
Sediment (Aerobic)28 days (organic-rich)[2]
78 days (organic-poor)[2]
Sediment (Anaerobic)Months to > 1 year[1]
Seawater Water (Photolysis)18 to > 89 days
Water (Biodegradation)Days to weeks[1]
Sediment360 to 775 days[1]

Degradation Pathways

The primary degradation pathway for TBT in both freshwater and seawater is sequential dealkylation, where butyl groups are progressively removed from the tin atom. This process results in the formation of less toxic dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT), and ultimately inorganic tin[3]. This pathway is primarily mediated by microbial activity (biodegradation) but can also be influenced by photolytic degradation.

TBTO_Degradation_Pathway TBTO Tributyltin Oxide (TBTO) (C24H54OSn2) TBT Tributyltin (TBT) (Bu3Sn+) TBTO->TBT Hydrolysis DBT Dibutyltin (DBT) (Bu2Sn2+) TBT->DBT Dealkylation (Biodegradation/Photolysis) MBT Monobutyltin (MBT) (BuSn3+) DBT->MBT Dealkylation (Biodegradation/Photolysis) InorganicTin Inorganic Tin (Sn4+) MBT->InorganicTin Dealkylation (Biodegradation/Photolysis)

Caption: General degradation pathway of TBTO in aquatic environments.

Experimental Protocols for TBTO Degradation Analysis

Studying the degradation of TBTO in aquatic environments involves several key steps, from sample collection to analysis. The following is a generalized experimental protocol based on common methodologies found in the literature.

1. Sample Collection and Preparation:

  • Water Samples: Collect water from the desired environment (freshwater or seawater) in clean, amber glass bottles to minimize photodegradation.

  • Sediment Samples: Collect sediment using a grab sampler or corer.

  • Spiking: For controlled experiments, samples can be spiked with a known concentration of TBTO or TBTCl dissolved in a suitable solvent (e.g., methanol)[4].

2. Microcosm Setup:

  • Establish microcosms using flasks or beakers containing the water and/or sediment samples.

  • Incubate the microcosms under controlled conditions of temperature, light (or dark for biodegradation studies), and aeration[2].

  • Include sterile controls (e.g., autoclaved or poisoned with mercuric chloride) to differentiate between biotic and abiotic degradation.

3. Sample Extraction:

  • Water: Extract TBT and its degradation products from water samples using liquid-liquid extraction with a non-polar solvent (e.g., hexane (B92381) or toluene) or solid-phase extraction (SPE).

  • Sediment: Extract organotins from sediment using an acidic solvent mixture (e.g., acetic acid/methanol) followed by extraction with a non-polar solvent[4].

4. Derivatization:

  • Convert the ionic organotin compounds into volatile derivatives (e.g., hydrides or ethylated derivatives) to facilitate gas chromatographic analysis. This is a common step in many analytical methods.

5. Analytical Determination:

  • Analyze the extracted and derivatized samples using gas chromatography (GC) coupled with a detector such as a flame photometric detector (FPD), mass spectrometer (MS), or atomic absorption spectrometer (AAS).

Experimental_Workflow cluster_setup Microcosm Setup cluster_analysis Analysis SampleCollection 1. Sample Collection (Water/Sediment) Spiking 2. Spiking with TBTO SampleCollection->Spiking Incubation 3. Incubation (Controlled Conditions) Spiking->Incubation Extraction 4. Extraction (LLE or SPE) Incubation->Extraction Derivatization 5. Derivatization Extraction->Derivatization GC_Analysis 6. GC Analysis (GC-FPD/MS) Derivatization->GC_Analysis Data 7. Data Analysis (Degradation Kinetics) GC_Analysis->Data

Caption: A generalized experimental workflow for studying TBTO degradation.

Comparative Insights and Factors Influencing Degradation

While direct comparative studies are limited, the available data suggests several factors that influence the differential degradation of TBTO in freshwater versus seawater:

  • Salinity and Solubility: The lower solubility of TBTO in seawater likely promotes its association with particulate matter and sediment, potentially reducing its bioavailability for microbial degradation in the water column but concentrating it in the sediment.

  • Microbial Communities: The composition and activity of microbial communities differ between freshwater and marine environments. These differences can significantly impact the rate of biodegradation.

  • pH: The pH of the water can affect the speciation of TBT, which may influence its bioavailability and toxicity to microorganisms.

  • Organic Matter: The presence of dissolved and particulate organic matter can affect the partitioning and bioavailability of TBT. In freshwater systems with high organic content, TBT degradation in sediments has been observed to be faster[2].

References

confirming the bioconcentration factor of bis(tributyltin)oxide in mollusks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioconcentration factor (BCF) of bis(tributyltin)oxide (TBTO), a primary component of certain antifouling paints, in various mollusk species. The data presented is compiled from multiple experimental studies to offer a comprehensive overview for environmental research and toxicology.

Quantitative Data Summary

The bioconcentration of TBTO in mollusks is a critical indicator of its potential for bioaccumulation within aquatic food webs. The following table summarizes key BCF values reported in the literature for different mollusk species under various experimental conditions.

Mollusk SpeciesTissue TypeExposure Concentration (ng/L)Exposure DurationBioconcentration Factor (BCF)Reference
Mytilus edulis (Blue Mussel)Whole Body50047 days~5000[1]
Mytilus edulis (Blue Mussel)Gills23 - 6702 - 7 weeks1500 - 7300[2]
Mytilus edulis (Blue Mussel)Whole Body104 days12,100 ± 300[3]
Mytilus edulis (Blue Mussel)Whole Body10004 days2,000 ± 10[3]
Bivalve Mollusks (various)Soft PartsNot SpecifiedNot Specified192.3 - 60,000[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of bioconcentration studies. Below are summaries of the experimental protocols from the cited studies.

Protocol 1: Waterborne Exposure of Mytilus edulis

  • Test Organism: Marine mussel, Mytilus edulis.[1]

  • Exposure System: Mussels were exposed to TBTO dissolved in water at a concentration of 0.5 µg/L (500 ng/L).[1]

  • Duration: The exposure period lasted for 47 days.[1]

  • Analytical Method: The concentration of TBTO in the mussel tissues and the surrounding water was measured to determine the bioconcentration factor. The study also included a depuration phase where the mussels were returned to a clean environment to measure the elimination rate of TBTO.[1]

  • BCF Calculation: The BCF was calculated as the ratio of the TBTO concentration in the mussel tissue to the concentration in the water at a steady state or after a specified exposure time.[1]

Protocol 2: Concentration-Dependent Uptake in Mytilus edulis

  • Test Organism: Mussels, Mytilus edulis.[2]

  • Exposure System: A daily static renewal protocol was used with five different concentrations of [l‒14C]bis(tributyl)tin (TBT): 23, 45, 63, 141, or 670 ng/L.[2]

  • Duration: The experiment was conducted for a period of 2 to 7 weeks.[2]

  • Data Collection: The accumulation of TBTO was measured in four different tissues: gills, viscera, adductor muscle, and mantle.[2]

  • BCF Estimation: The bioconcentration factors were estimated based on the tissue burdens of TBTO relative to the exposure concentrations. The study noted that at lower concentrations (23 and 45 ng/L), an apparent steady state was reached within two weeks, while at higher concentrations, a steady state was not achieved within the six-week observation period.[2]

Protocol 3: Microcosm Exposure of Mytilus edulis

  • Test Organism: Blue mussels, Mytilus edulis.[3]

  • Exposure System: Mussels were exposed to two different concentrations of TBT in seawater: 10 ng Sn/L and 1,000 ng Sn/L in microcosms.[3]

  • Duration: The exposure duration was 4 days.[3]

  • Analysis: The bioaccumulation of TBT was evaluated, and tissue burdens were measured. The study also analyzed the distribution of TBT in different organs, including the gills and digestive gland.[3]

  • BCF Calculation: BCFs were calculated for both exposure concentrations based on the TBT levels in the mussels after the 4-day exposure period.[3]

Visualizations

Experimental Workflow for BCF Determination

The following diagram illustrates a generalized workflow for determining the bioconcentration factor of a substance in mollusks.

BCF_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_sampling Sampling & Analysis cluster_calculation Data Processing A Acclimation of Mollusks C Static or Flow-through Exposure System A->C B Preparation of TBTO Stock Solution B->C D Introduction of Mollusks to Test Chambers C->D E Exposure to Defined TBTO Concentration D->E F Periodic Sampling of Mollusks and Water E->F Time G Tissue Homogenization and Extraction F->G H Chemical Analysis (e.g., GC-MS) G->H I Calculation of BCF H->I

Caption: Generalized workflow for determining the bioconcentration factor (BCF) of TBTO in mollusks.

References

Safety Operating Guide

Proper Disposal of Bis(Tributyltin) Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of bis(tributyltin)oxide, this document outlines the necessary procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring personal safety and environmental protection.

Bis(tributyltin) oxide (TBTO) is a highly toxic organotin compound that requires stringent handling and disposal protocols. Due to its hazardous nature, including acute toxicity upon ingestion or skin contact, potential for organ damage through prolonged exposure, and extreme toxicity to aquatic life, all waste containing TBTO must be treated as hazardous waste.[1][2][3]

Immediate Safety and Handling

Before beginning any work with bis(tributyltin) oxide, it is imperative to have a designated and clearly labeled hazardous waste container ready for all contaminated materials.[4] All handling of TBTO should be performed within a chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.[4]

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling Tightly fitting safety goggles with side-shields.Chemical-impermeable gloves (e.g., nitrile, neoprene).Laboratory coat, long pants, and closed-toe shoes.Required when vapors or aerosols are generated; use a NIOSH-approved respirator.[4]
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.Self-contained breathing apparatus (SCBA) for large spills.[4]
Waste Disposal Safety goggles with side-shields.Chemical-impermeable gloves.Laboratory coat.Not generally required if handling closed containers.[4]

Spill Management Protocol

In the event of a spill, immediate and correct response is crucial to contain the hazard.

For Small Spills (inside a chemical fume hood):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: Cover the spill with an inert absorbent material such as clay, diatomaceous earth, or commercially available chemical sorbents.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbent material into a designated, labeled, and sealed hazardous waste container.

  • Decontamination: Wipe down the affected area with a suitable solvent (such as acetone) followed by a thorough washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

For Large Spills (or any spill outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area to prevent the spread of vapors.

  • Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Procedure

The primary method for the disposal of bis(tributyltin) oxide is through a licensed and approved hazardous waste disposal company.[5][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][5]

  • Waste Segregation: All waste contaminated with bis(tributyltin) oxide must be segregated from other waste streams. This includes:

    • Unused or excess chemical.

    • Contaminated personal protective equipment (gloves, aprons, etc.).

    • Contaminated labware (pipette tips, vials, etc.).

    • Spill cleanup materials.

    • Solvent rinses from cleaning contaminated glassware.

  • Waste Collection:

    • Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

    • Collect all solid waste in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "bis(Tributyltin) oxide," and any other identifiers required by your institution and local regulations.

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids, until collection by your institution's hazardous waste management service.[6]

  • Arranging for Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.

Decontamination of Laboratory Glassware

Glassware that has come into contact with bis(tributyltin) oxide must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the glassware with an appropriate organic solvent (e.g., acetone) to remove the bulk of the organotin residue. This rinse solvent must be collected as hazardous waste.

  • Decontamination Soak: It has been recommended to soak the rinsed glassware in a bleach solution or a nitric acid bath overnight.[8] This process helps to oxidize the residual organotin compounds into less harmful inorganic tin oxides.[8] The soaking solution should also be disposed of as hazardous waste.

  • Final Cleaning: After the decontamination soak, wash the glassware thoroughly with soap and water, followed by final rinses with deionized water.

Below is a logical workflow for the proper disposal of bis(Tributyltin) oxide waste in a laboratory setting.

G start Generation of This compound Waste spill Spill Occurs start->spill Accidental routine_waste Routine Waste (Unused chemical, contaminated items) start->routine_waste Planned small_spill Small Spill (in fume hood) spill->small_spill Yes large_spill Large Spill (or outside hood) spill->large_spill No absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area large_spill->evacuate collect_spill Collect in Sealed Hazardous Waste Container absorb->collect_spill decontaminate_spill Decontaminate Spill Area collect_spill->decontaminate_spill store Store in Secure, Designated Area decontaminate_spill->store contact_ehs Contact EHS/ Emergency Response evacuate->contact_ehs segregate Segregate Waste (Solid vs. Liquid) routine_waste->segregate collect_waste Collect in Labeled Hazardous Waste Containers segregate->collect_waste collect_waste->store pickup Arrange for Pickup by Licensed Waste Disposal store->pickup end Disposal Complete pickup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.